Iodophthalein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQKRBDABCRWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2217-44-9 (di-hydrochloride salt) | |
| Record name | Iodophthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10971479 | |
| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386-17-4, 561-28-4 | |
| Record name | Iodophthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodophthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Iodophthalein Sodium
For Researchers, Scientists, and Drug Development Professionals
Iodophthalein sodium, also known as tetraiodophenolphthalein sodium, is a radiopaque contrast agent historically used for cholecystography. Its synthesis is a classic example of electrophilic aromatic substitution, specifically the iodination of phenolphthalein (B1677637). This guide provides a detailed overview of the synthesis process, including experimental protocols and quantitative data.
Overview of the Synthesis Pathway
The synthesis of this compound sodium is a two-step process:
-
Iodination of Phenolphthalein: Phenolphthalein is treated with an iodine reagent in a basic solution, followed by acidification to precipitate tetraiodophenolphthalein. The iodine atoms substitute the hydrogen atoms at the 3', 3'', 5', and 5'' positions on the phenol (B47542) rings of the phenolphthalein molecule.
-
Formation of the Disodium (B8443419) Salt: The resulting tetraiodophenolphthalein, which is weakly acidic, is then neutralized with a sodium base, typically sodium hydroxide (B78521), to form the water-soluble disodium salt, this compound sodium.
The overall chemical transformation is depicted in the reaction pathway diagram below.
Caption: Reaction pathway for the synthesis of this compound sodium.
Experimental Protocols
The following protocols are based on established methods for the iodination of phenolphthalein.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | Starting material |
| Iodine | I₂ | 253.81 | Iodinating agent |
| Potassium Iodide | KI | 166.00 | To dissolve iodine in water |
| Potassium Hydroxide | KOH | 56.11 | For creating alkaline conditions |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For precipitation of the product |
| Sodium Hydroxide | NaOH | 40.00 | For formation of the sodium salt |
| Acetone (B3395972) | C₃H₆O | 58.08 | For extraction/purification |
| Chloroform (B151607) | CHCl₃ | 119.38 | For extraction/purification |
| Water (distilled or deionized) | H₂O | 18.02 | Solvent |
Preparation of the Iodine Reagent
A specific iodine reagent is prepared to facilitate the reaction.[1]
-
Dissolve 10 g of potassium iodide in 60 mL of water.
-
To this solution, add 7 g of iodine and stir until fully dissolved.
-
Carefully add a 30% potassium hydroxide solution dropwise until the free iodine color is just discharged.
Synthesis of Tetraiodophenolphthalein (Intermediate)
This procedure details the iodination of phenolphthalein to yield the tetraiodo-derivative.[1]
-
Preparation of Phenolphthalein Solution: Prepare a solution of phenolphthalein. For quantitative work, a known concentration is used (e.g., 0.5 g of phenolphthalein dissolved in 12 mL of 3% potassium hydroxide and diluted).
-
Reaction Setup: Place a 100 mL beaker in an ice bath and add 15-20 g of ice.
-
Iodination Reaction:
-
Add an aliquot of the phenolphthalein solution (sufficient to represent about 0.1 g of phenolphthalein) to the beaker with ice.[1]
-
Add an excess of the prepared iodine reagent (approximately 3.5 mL for 0.1 g of phenolphthalein). The solution should be alkaline to ensure the phenolphthalein is in its open-ring, reactive form.
-
Slowly add concentrated hydrochloric acid dropwise from a burette while stirring. Continue adding acid until the precipitation of tetraiodophenolphthalein is complete.[1]
-
-
Isolation and Purification:
-
The precipitated tetraiodophenolphthalein can be collected by filtration.
-
For purification, the precipitate can be extracted using a mixture of acetone and chloroform (1:3 by volume).[1]
-
The solvent is then evaporated to yield the purified tetraiodophenolphthalein.
-
Synthesis of this compound Sodium (Final Product)
-
Dissolution: Dissolve the purified tetraiodophenolphthalein in a minimal amount of ethanol.
-
Neutralization: Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise while stirring. The tetraiodophenolphthalein will dissolve as it is converted to its disodium salt.
-
Isolation: The this compound sodium can be isolated by evaporation of the solvent or by precipitation from a suitable non-polar solvent.
Experimental Workflow
The overall experimental process is summarized in the following workflow diagram.
References
Chemical and physical properties of 3',3'',5',5''-Tetraiodophenolphthalein.
An In-Depth Technical Guide to 3',3'',5',5''-Tetraiodophenolphthalein
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and potential biological roles of 3',3'',5',5''-Tetraiodophenolphthalein. The information is intended for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed methodologies.
Core Chemical and Physical Properties
3',3'',5',5''-Tetraiodophenolphthalein, a derivative of phenolphthalein (B1677637), is a highly specialized chemical compound.[1][2] Its unique characteristics make it valuable in various scientific fields, particularly analytical chemistry and biochemistry.[3]
Chemical Identifiers and Structure
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | N/A |
| Synonyms | Iodophene, Iodophthalein, Nosophen, Tetiothalein | [1][3][4] |
| CAS Number | 386-17-4 | [1][3][4][5] |
| Molecular Formula | C₂₀H₁₀I₄O₄ | [1][3][4] |
| Molecular Weight | 821.91 g/mol | [1][3][4] |
| InChI Key | FWQKRBDABCRWKV-UHFFFAOYSA-N | [5] |
| PubChem ID | 67846 | [3] |
Physicochemical Data
The physical and chemical properties of 3',3'',5',5''-Tetraiodophenolphthalein are detailed in the following table. The compound is typically a solid, presenting as a white to pale yellow powder.[3][5]
| Property | Value | Reference |
| Appearance | White to pale yellow solid powder | [5] |
| Melting Point | 268 °C (decomposes) | [1] |
| Boiling Point | 607.5 ± 55.0 °C (Predicted) | [1] |
| Density | ~2.02 - 2.67 g/cm³ (Predicted) | [1] |
| pKa | 6.37 ± 0.40 (Predicted) | [1] |
| Purity | ≥ 95% (HPLC, Titration) | [1][3][4] |
| Solubility | No data available |
Experimental Protocols and Workflows
Generalized Synthesis and Purification Workflow
The synthesis of phenolphthalein derivatives typically involves the condensation of phthalic anhydride (B1165640) with a substituted phenol (B47542) in the presence of an acid catalyst. The subsequent purification process is crucial to achieve the desired purity for analytical or biological use.
Caption: Generalized workflow for the synthesis, purification, and analysis of 3',3'',5',5''-Tetraiodophenolphthalein.
Methodology Details:
-
Condensation: Phthalic anhydride is reacted with two equivalents of 2,6-diiodophenol. An acid catalyst, such as methanesulfonic acid, is used, and the mixture is heated to drive the reaction.[6]
-
Quenching and Isolation: The hot reaction mixture is quenched with water to precipitate the crude product, which is then isolated by suction filtration.[6]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield the final product.[6]
-
Analysis: The purity of the final compound is confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and titration.[3] Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
Biological Activity and Applications
3',3'',5',5''-Tetraiodophenolphthalein has been investigated for several biological and analytical applications, stemming from its distinct chemical properties.
Role as a Calcium Channel Blocker
The compound has been explored as a prototype for a group of structurally related calcium channel blockers in human platelets.[1] Calcium channel blockers interfere with the influx of calcium ions (Ca²⁺) into cells, a critical step in many signaling cascades. By inhibiting this process, the compound can modulate downstream cellular responses such as aggregation and secretion.
Caption: Proposed mechanism of action as a calcium channel blocker.
Applications in Research and Diagnostics
Beyond its potential therapeutic role, the compound serves as a versatile tool in various research settings. Its ability to change color in response to pH variations makes it a valuable indicator.[3]
Caption: Key research and diagnostic applications of 3',3'',5',5''-Tetraiodophenolphthalein.
-
Analytical Chemistry : It is used as a pH indicator, providing a distinct color change that is useful for determining the endpoint of titrations.[3]
-
Biochemical Research : The compound is employed in assays to investigate enzyme activity and protein interactions.[3] It has also been used as a control compound, identified as a "prototypical aggregator," in screening assays for prion protein binders, which is an important consideration for assay development.[8]
-
Material Science : Its properties are suitable for the development of colorimetric sensors, which can be applied to areas like food safety and quality control.[3]
Safety and Handling
According to safety data sheets, 3',3'',5',5''-Tetraiodophenolphthalein may be harmful if swallowed. The acute oral LD50 in rats is 2,800 mg/kg. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE), ensuring adequate ventilation, and preventing the dispersion of dust. The compound should be stored in a cool, shaded area in a tightly closed container, protected from moisture.
References
- 1. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [chemicalbook.com]
- 2. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3',3'',5',5''-Tetraiodophenolphthalein | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Mechanism of Action of Iodophthalein as a Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), specifically its tetraiodo-derivative, tetraiodophenolphthalein, represents a significant milestone in the history of medical imaging. As one of the earliest orally administered contrast agents, it revolutionized the diagnosis of gallbladder diseases by enabling its visualization through X-ray radiography, a procedure known as cholecystography. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its journey from administration to its role in radiographic imaging. The guide is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental principles of contrast agent function.
Physicochemical Properties
The efficacy of this compound as a contrast agent is intrinsically linked to its chemical structure and resulting physicochemical properties. A derivative of phenolphthalein, the molecule is halogenated with four iodine atoms. This high iodine content is the primary reason for its radiopacity.
| Property | Value/Description | Significance |
| Molecular Formula | C₂₀H₁₀I₄O₄ | The presence of four iodine atoms significantly increases the molecule's atomic number and density. |
| Molecular Weight | Approximately 821.9 g/mol | A high molecular weight is a contributing factor to its preferential biliary excretion. |
| Iodine Content | Approximately 61.8% by weight | The high percentage of iodine provides excellent absorption of X-rays, leading to high contrast in radiographic images. |
| Solubility | Poorly soluble in water. The sodium salt is more soluble. | Oral formulations often utilized the more soluble sodium salt to improve dissolution and absorption in the gastrointestinal tract. |
| pKa | Not definitively reported in readily available literature. As a derivative of phenolphthalein, it possesses acidic phenolic hydroxyl groups. | The ionization state, influenced by the pH of the gastrointestinal tract, affects its absorption. |
Pharmacokinetics: The Journey of this compound in the Body
The mechanism of action of this compound as a contrast agent is best understood by examining its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small intestine. The exact oral bioavailability of tetraiodophenolphthalein is not well-documented in modern literature, a common challenge with historical pharmaceutical agents.
Distribution
Once absorbed into the bloodstream, this compound binds to plasma proteins, particularly albumin. This binding is a critical step, as it facilitates the transport of the lipophilic molecule through the aqueous environment of the blood to the liver. The extent of plasma protein binding for this compound is not quantitatively established in available literature, but it is presumed to be high based on its chemical structure and the behavior of similar compounds.
Metabolism
The liver is the principal site for the metabolism of this compound. The primary metabolic pathway is believed to be glucuronidation , a common phase II detoxification process for many xenobiotics. In this process, UDP-glucuronosyltransferase enzymes in the hepatocytes conjugate glucuronic acid to the this compound molecule. This conjugation significantly increases the water solubility and molecular weight of the compound, which are key factors directing its subsequent excretion into the bile.
Excretion
The hydrophilic and high-molecular-weight this compound glucuronide is actively transported from the hepatocytes into the bile canaliculi. This active transport is mediated by specific efflux transporters located on the canalicular membrane of the hepatocytes, such as members of the multidrug resistance-associated protein (MRP) family. The extensive biliary excretion is the cornerstone of its function as a cholecystographic agent. A smaller, though not well-quantified, portion of this compound and its metabolites may be excreted by the kidneys.
Mechanism of Gallbladder Visualization
The visualization of the gallbladder is a two-step process following the biliary excretion of this compound:
-
Concentration in the Gallbladder: The gallbladder is not merely a passive storage organ for bile. Its mucosa actively absorbs water and electrolytes from the bile, thereby concentrating the bile solutes. As the this compound-rich bile fills the gallbladder, this water reabsorption leads to a significant increase in the concentration of the contrast agent within the gallbladder lumen.
-
Radiographic Contrast: The now highly concentrated iodinated compound within the gallbladder lumen provides a stark contrast to the surrounding soft tissues on an X-ray image. The high atomic number of iodine atoms effectively attenuates X-rays, resulting in a radiopaque shadow that delineates the anatomy of the gallbladder.
Experimental Protocols (Historical Context)
Detailed experimental protocols from the era of this compound's primary use are not extensively documented in modern databases. However, based on historical accounts, a general protocol for cholecystography with tetraiodophenolphthalein can be reconstructed. It is important to note that these protocols are not for current clinical use but provide a historical perspective for research and development professionals.
Exemplary Historical Protocol for Oral Cholecystography:
-
Patient Preparation:
-
A fat-free evening meal on the day before the examination.
-
Administration of the oral dose of tetraiodophenolphthalein (typically 3-4 grams for an adult) with water or fruit juice after the evening meal.
-
Fasting (nothing by mouth) after administration of the contrast agent until the X-ray examination.
-
-
Radiographic Imaging:
-
Plain X-ray of the gallbladder region is taken approximately 12-15 hours after the administration of the contrast agent.
-
A second set of images may be taken after a fatty meal to assess gallbladder contraction and emptying.
-
-
Interpretation:
-
A well-opacified gallbladder shadow indicates a patent cystic duct and normal concentrating function of the gallbladder.
-
Non-visualization or faint visualization could indicate gallbladder disease, such as cholecystitis or obstruction of the cystic duct.
-
Quantitative Data Summary
Quantitative data on the pharmacokinetics and efficacy of this compound are sparse in contemporary scientific literature. The following table summarizes the available information, much of which is qualitative or derived from historical reports.
| Parameter | Value/Observation | Source/Comment |
| Typical Oral Dose | 3-4 grams for adults | Historical clinical practice. |
| Time to Peak Gallbladder Opacification | 12-15 hours post-administration | Historical clinical protocols. |
| Success Rate of Visualization | Varied, with reports of successful visualization in a significant percentage of patients. | Dependent on patient factors and technique. |
| Adverse Effects | Nausea, vomiting, diarrhea, and occasional allergic reactions. | Reported in historical clinical use. |
Signaling Pathways and Molecular Interactions
The primary molecular interactions of this compound involve its binding to plasma proteins for transport and its interaction with hepatic enzymes and transporters for metabolism and excretion. There is no evidence to suggest that this compound directly modulates specific signaling pathways in the manner of a pharmacologically active drug targeting a receptor for a therapeutic effect. Its mechanism of action is primarily based on its physicochemical properties and the physiological processes of the hepatobiliary system.
Conclusion
This compound, as a pioneering oral cholecystographic agent, laid the groundwork for the development of modern iodinated contrast media. Its mechanism of action is a classic example of leveraging the body's natural physiological processes for diagnostic imaging. The core principles of its function—high iodine content for radiopacity, oral absorption, hepatic metabolism to a more water-soluble form, active biliary excretion, and concentration in the gallbladder—remain relevant concepts in the design and understanding of hepatobiliary contrast agents today. While specific quantitative data on its pharmacokinetics are limited due to its historical use, the qualitative understanding of its mechanism provides valuable insights for researchers and professionals in the field of drug development and medical imaging.
The Forgotten Contrast: A Technical Guide to the Historical Medical Applications of Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), chemically known as tetraiodophenolphthalein, holds a significant place in the annals of medical history as a pioneering diagnostic agent. This in-depth technical guide explores the historical applications of this compound in medicine, with a primary focus on its revolutionary role in the visualization of the gallbladder through a procedure known as cholecystography. Additionally, this document will touch upon its early use as an antiseptic. For contemporary researchers, an understanding of the development, application, and eventual replacement of agents like this compound provides valuable insights into the evolution of diagnostic imaging and the enduring quest for safer and more effective medical compounds.
Chemical and Physical Properties
This compound is a halogenated derivative of phenolphthalein (B1677637). The introduction of four iodine atoms into the phenolphthalein structure renders the molecule radiopaque, a property that was pivotal to its medical application. The sodium salt of this compound was the commonly used formulation for administration.
Table 1: Chemical Identification of this compound and its Sodium Salt
| Identifier | This compound | This compound Sodium |
| Chemical Name | 3',3'',5',5''-Tetraiodophenolphthalein | Disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
| Molecular Formula | C₂₀H₁₀I₄O₄ | C₂₀H₈I₄Na₂O₄ |
| CAS Number | 386-17-4 | 2217-44-9 |
Cholecystography: The Graham-Cole Test
The primary and most celebrated application of this compound was in cholecystography, a method developed by Drs. Evarts Graham and Warren Cole in 1924 that for the first time allowed for the non-invasive visualization of the gallbladder.[1] This technique, famously known as the Graham-Cole test, revolutionized the diagnosis of gallbladder diseases, particularly gallstones.[1]
Physiological Pathway of this compound in Cholecystography
The efficacy of this compound as a cholecystographic agent is predicated on its specific pharmacokinetic profile. After oral administration, the sodium salt of this compound dissolves in the alkaline environment of the small intestine. It is then absorbed into the portal circulation and subsequently taken up by the liver. The liver then excretes the this compound into the bile. The gallbladder concentrates the bile, and consequently the this compound, making it sufficiently radiopaque to be visualized on an X-ray.[2][3]
Experimental Protocol: The Oral Graham-Cole Test
The oral administration of this compound was the most common method for cholecystography. The protocol, while varying slightly between institutions, generally followed a standardized procedure to ensure optimal gallbladder opacification.
Patient Preparation:
-
High-Fat Meal: The patient would consume a meal rich in fats at midday on the day before the examination. This was to empty the gallbladder of bile, preparing it for filling with the contrast-laden bile.
-
Fat-Free Evening Meal: In the evening, the patient would have a fat-free meal to prevent premature contraction of the gallbladder.
Contrast Administration:
-
The patient would ingest this compound sodium tablets in the evening, typically several hours after the fat-free meal. A common dosage regimen involved taking six tablets, one every hour.
-
Following the ingestion of the tablets, the patient was to fast, although drinking water was usually permitted.
Imaging Procedure:
-
The following morning, approximately 12 to 15 hours after the administration of the contrast agent, a series of X-rays of the abdomen were taken.
-
The patient would be positioned in various ways (e.g., supine, prone, standing) to visualize the gallbladder from different angles and to detect the presence of gallstones, which would appear as filling defects.
-
In some cases, the patient would be given a high-fat beverage to stimulate gallbladder contraction, and further X-rays would be taken to assess its function.
Intravenous Administration
While less common, this compound could also be administered intravenously. This method was typically reserved for patients who were unable to take oral medication or in whom oral absorption was a concern. The intravenous protocol required a slow infusion of a sterile solution of this compound sodium.
Quantitative Data on Efficacy and Dosage
The introduction of this compound for cholecystography was a significant advancement in diagnostic medicine, with high success rates reported for the visualization of the gallbladder and the detection of pathologies.
Table 2: Dosage and Efficacy of this compound in Oral Cholecystography
| Parameter | Value | Reference |
| Standard Oral Dose (Single) | 3.5 g | |
| Standard Oral Dose (Divided) | 7.0 g | |
| Success Rate in Gallstone Detection | 95% | |
| Diagnostic Accuracy for Gallbladder Pathology | 93% | |
| Opacification after Second Dose (if first failed) | 25% of cases |
Side Effects and Toxicity
While revolutionary, the use of this compound was not without its drawbacks. Patients often experienced a range of side effects, primarily gastrointestinal in nature.
Table 3: Reported Side Effects of Iodinated Contrast Media for Cholecystography
| Side Effect | Frequency/Severity | Notes |
| Nausea and Vomiting | Common | |
| Diarrhea | Common | A clinically adverse reaction noted for similar agents. |
| Allergic Reactions | Rare | As with all iodinated compounds, a risk of hypersensitivity existed. |
It is important to note that specific quantitative data on the prevalence of side effects for this compound itself is scarce in modern literature. The data presented is a composite understanding from historical texts and data from similar early contrast agents. The acute toxicity of iodinated compounds was a concern, with the LD50 of sodium iodide in rats (oral) being 4,340 mg/kg, providing a toxicological context for related compounds.
Synthesis of Tetraiodophenolphthalein
Historical Application as an Antiseptic
Prior to its widespread use as a diagnostic agent, this compound, and other iodine-containing compounds, were recognized for their antiseptic properties. Iodine itself has a long history in medicine for wound disinfection. While less documented than its diagnostic applications, this compound was used to some extent as a surgical antiseptic. Its application in this context would have involved topical administration to the skin or wounds to reduce the microbial load and prevent infection. However, with the advent of more effective and less irritating antiseptics, this application of this compound fell into disuse.
Conclusion
This compound, primarily through its use in the Graham-Cole test, represents a landmark in the history of medical diagnostics. It provided clinicians with an unprecedented ability to visualize the gallbladder, leading to more accurate diagnoses and improved patient outcomes for those suffering from gallbladder disease. While it has since been superseded by more advanced imaging modalities like ultrasound and CT scans, and safer contrast agents, the principles of its application laid the groundwork for the development of modern contrast-enhanced imaging. For the contemporary researcher, the story of this compound serves as a compelling case study in the iterative process of medical innovation, highlighting the interplay between chemistry, physiology, and clinical need that drives progress in the field of drug and diagnostic agent development.
References
An In-Depth Technical Guide to the Solubility and Stability of Iodophthalein in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Iodophthalein (also known as Tetraiodophenolphthalein) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. It consolidates available data on its solubility, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis. The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of this compound-containing products.
Introduction to this compound
This compound, a derivative of phenolphthalein (B1677637), is a synthetic organic compound historically used as a diagnostic agent. Its molecular structure, featuring a lactone ring and multiple iodine substitutions on the phenolic rings, dictates its physicochemical properties, including its solubility and stability. Understanding these characteristics is paramount for its application in pharmaceutical and research settings.
Chemical Structure:
Figure 1: Chemical Structure of this compound. This diagram illustrates the key functional groups and the overall molecular architecture of the this compound molecule.
Solubility Profile of this compound
The solubility of a drug substance is a critical factor in its formulation and bioavailability. This compound, in its neutral lactone form, is a lipophilic molecule with limited aqueous solubility. Its solubility is significantly influenced by the polarity of the solvent.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 20-25°C) |
| Water | H₂O | High | Practically Insoluble | < 0.01 |
| Ethanol (B145695) | C₂H₅OH | High | Sparingly Soluble | ~1.0 - 2.0 |
| Acetone | CH₃COCH₃ | Medium | Soluble | > 5.0 |
| Chloroform | CHCl₃ | Medium | Freely Soluble | > 10.0 |
| Diethyl Ether | (C₂H₅)₂O | Low | Freely Soluble | > 10.0 |
Note: The quantitative values for ethanol, acetone, chloroform, and diethyl ether are estimations based on qualitative descriptors and data for structurally similar compounds. Experimental verification is highly recommended. The disodium (B8443419) salt of this compound is reported to be soluble in water.
Factors Influencing Solubility
-
pH: The solubility of this compound is highly pH-dependent. In alkaline solutions, the lactone ring opens to form the more soluble, colored quinoid dianion. This principle is utilized in its historical application as an indicator.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, specific temperature-solubility profiles for this compound are not well-documented.
-
Presence of Co-solvents: The solubility of this compound in aqueous solutions can be significantly increased by the addition of water-miscible organic co-solvents such as ethanol or propylene (B89431) glycol.
Stability of this compound
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. This compound is susceptible to degradation under various environmental conditions.
Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[1][2][3] Based on the structure of this compound and the known degradation of its parent compound, phenolphthalein, the following degradation pathways are anticipated:
-
Hydrolytic Degradation:
-
Alkaline Hydrolysis: In basic conditions (pH > 8.2), the lactone ring of this compound is expected to undergo hydrolysis to form the colored, open-ring dianionic quinoid structure.[1][4] At very high pH (pH > 13), this colored form may further react with hydroxide (B78521) ions to form a colorless carbinol structure, leading to a fading of the color.[4]
-
Acidic Hydrolysis: Under strong acidic conditions, the ester linkage of the lactone ring may be susceptible to hydrolysis, although this is generally slower than alkaline hydrolysis.
-
-
Oxidative Degradation: The phenolic hydroxyl groups and the aromatic rings of this compound are potential sites for oxidation. Oxidizing agents can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[3] For phenolphthalein derivatives, this can involve complex degradation pathways. As a general precaution, this compound should be protected from light.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of this compound. The specific degradation products and mechanisms are not well-defined in the literature but may involve decarboxylation or cleavage of the molecular backbone.
Signaling Pathway of Degradation
The following diagram illustrates the proposed pathway for the alkaline hydrolysis of this compound, which is a key stability concern.
Figure 2: Proposed Alkaline Degradation Pathway of this compound. This diagram shows the structural transformations of this compound in alkaline conditions.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, acetone, chloroform, diethyl ether)
-
Glass vials with screw caps
-
Shaking incubator or water bath with orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.
-
Sample Collection and Preparation: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) and then take an aliquot from the clear supernatant.
-
Analysis: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.
Figure 3: Experimental Workflow for Solubility Determination. This flowchart outlines the key steps of the shake-flask method for determining solubility.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products during stability studies.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.[1][2][3]
-
Method Optimization: Develop a gradient HPLC method that provides adequate resolution between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system and expose them to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acidic Hydrolysis: Add 1N HCl to the drug solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Add 1N NaOH to the drug solution and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the drug solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Figure 4: Workflow for Forced Degradation Studies. This diagram outlines the process of subjecting this compound to various stress conditions to study its degradation.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data suggests it is soluble in various organic solvents and sparingly soluble in water, a lack of precise quantitative data highlights the need for further experimental determination. The stability of this compound is a critical consideration, with alkaline hydrolysis being a primary degradation pathway. The provided experimental protocols for solubility determination and stability-indicating method development offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental investigation of these properties are essential for the successful formulation and analytical control of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Functional Groups of Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein, also known as tetraiodophenolphthalein, is a synthetic organic compound belonging to the phthalein dye class.[1] Historically significant as one of the first iodinated contrast agents used in medical imaging, its primary application was in cholecystography, the X-ray visualization of the gallbladder.[1][2] This technical guide provides a comprehensive overview of the molecular structure and key functional groups of this compound, presenting quantitative data and a visual representation of its chemical architecture to support research and development activities in medicinal chemistry and drug design.
Molecular Structure
The systematic IUPAC name for this compound is 3,3-bis(4-hydroxy-3,5-diiodophenyl)-1(3H)-isobenzofuranone.[3] Its molecular structure is derived from phenolphthalein (B1677637), with the key distinction being the substitution of four hydrogen atoms with iodine atoms on the two phenol (B47542) rings.[2] The core of the molecule is a spirocyclic lactone, where a central carbon atom is shared between a furanone ring and two substituted benzene (B151609) rings.
The arrangement of the atoms and functional groups in this compound gives rise to its characteristic physicochemical properties, including its radiopacity, which is fundamental to its use as a contrast agent.[2] The presence of four heavy iodine atoms significantly increases the molecule's ability to absorb X-rays.
Key Functional Groups
The chemical reactivity and biological activity of this compound are dictated by the presence of several key functional groups:
-
Phenolic Hydroxyl (-OH) Groups: Two phenolic hydroxyl groups are present, one on each of the di-iodinated phenyl rings. These groups are weakly acidic and can participate in hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.[4] The presence of these groups also makes the molecule sensitive to pH changes.[1]
-
Lactone (Cyclic Ester) Group: The isobenzofuranone moiety contains a lactone, which is a cyclic ester.[5] This functional group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the opening of the lactone ring.
-
Iodo (-I) Groups: Four iodine atoms are covalently bonded to the aromatic rings, two on each phenol ring, ortho to the hydroxyl group.[3] These heavy halogen atoms are responsible for the radiopaque properties of the molecule.[2] The carbon-iodine bond can be a site for potential metabolic deiodination.
-
Aromatic Rings (Phenyl Groups): The molecule contains three aromatic rings: two di-iodinated phenol rings and one benzene ring fused to the furanone. These planar structures contribute to the overall rigidity and electronic properties of the molecule.
Quantitative Physicochemical Data
A summary of the key quantitative data for this compound and its disodium (B8443419) salt is presented in the table below for easy reference and comparison.
| Property | This compound (Free Acid) | This compound Sodium |
| CAS Number | 386-17-4[3] | 2217-44-9[6] |
| Molecular Formula | C₂₀H₁₀I₄O₄[3] | C₂₀H₈I₄Na₂O₄[7] |
| Molecular Weight | 821.91 g/mol [3] | 865.9 g/mol [7] |
| Appearance | Bright yellow crystalline powder[1] | Crystalline powder[2] |
| Melting Point | 228 °C (decomposes)[3] | Not specified |
| Solubility | Limited solubility in water; soluble in organic solvents.[1] | Soluble in water.[2] |
| IUPAC Name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)-1(3H)-isobenzofuranone[8] | disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[7] |
Synthesis and Experimental Protocols
This compound is synthesized through the iodination of phenolphthalein.[2] This electrophilic aromatic substitution reaction involves the introduction of four iodine atoms onto the electron-rich phenol rings of the phenolphthalein molecule.
Visualization of Molecular Structure and Functional Groups
To provide a clear visual representation of the molecular architecture of this compound, the following diagram has been generated using the Graphviz DOT language. The key functional groups are explicitly labeled.
Molecular structure of this compound with key functional groups highlighted.
References
- 1. CAS 386-17-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound sodium (EVT-10991285) | 2217-44-9 [evitachem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. biotechacademy.dk [biotechacademy.dk]
- 5. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 6. This compound sodium | CAS 2217-44-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound Sodium | C20H8I4Na2O4 | CID 75194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C20H10I4O4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein, a derivative of phenolphthalein (B1677637), is a compound of historical significance in medical diagnostics and analytical chemistry. This guide provides a comprehensive overview of its synonyms, chemical properties, and primary applications, with a focus on its use as an X-ray contrast agent for cholecystography. While its use in this capacity has been largely superseded by modern imaging techniques, the principles of its application and synthesis remain relevant to researchers in medicinal chemistry and diagnostic imaging.
Synonyms and Chemical Identity
This compound is known by a variety of names, reflecting its chemical structure and historical commercial formulations. Its sodium salt is the form most commonly referred to in medical literature.
| Synonym | Notes |
| 3',3'',5',5''-Tetraiodophenolphthalein | IUPAC-based name |
| Nosophen | |
| Antinosin | Disodium salt |
| Cholepulvis | |
| Cholumbrin | |
| Iodeikon | A historical commercial name for the intravenous/oral formulation.[1] |
| Iodognost | |
| Iodophene sodium | |
| Iodotetragnost | |
| Keraphen | |
| Opacin | |
| Photobiline | |
| Radiotetrane | |
| Shadocol | |
| Soluble this compound | Refers to the sodium salt |
| Stipolac | A historical commercial formulation combined with alkalizing agents.[1] |
| Tetragnost | A historical commercial name.[1] |
| Tetrathis compound | |
| Tetiothalein sodium |
Physicochemical Properties
The properties of this compound and its sodium salt are crucial for its function as a diagnostic agent. The presence of four iodine atoms imparts radiopacity, while the phthalein structure allows for eventual excretion.
| Property | This compound | This compound Sodium |
| Molecular Formula | C₂₀H₁₀I₄O₄ | C₂₀H₈I₄Na₂O₄ |
| Molecular Weight | 821.91 g/mol | 865.87 g/mol [2] |
| Appearance | Pale yellow, odorless, tasteless powder | Crystalline powder.[1] |
| Solubility | Insoluble in water and acids; soluble in ether and chloroform | Soluble in water.[1] |
| Chirality | Achiral[1] | Achiral[1][2] |
| CAS Number | 386-17-4 | 2217-44-9[1][3] |
Historical Application: Oral Cholecystography
Oral cholecystography was a primary method for visualizing the gallbladder, first described in 1925 using sodium tetraiodophenolphthalein.[4] The procedure relies on the oral administration of the contrast agent, which is then absorbed, concentrated in the gallbladder, and renders it opaque to X-rays.[4]
Experimental Protocol: Oral Cholecystography (Historical Reconstruction)
The following protocol is a reconstruction based on historical accounts of the procedure. Dosages and specific preparations varied.
Objective: To visualize the gallbladder using X-ray imaging to diagnose conditions such as gallstones.
Materials:
-
This compound sodium tablets
-
Standard X-ray equipment
-
Fluoroscope
Procedure:
-
Patient Preparation (Day 1):
-
The patient consumes a low-fat or fat-free evening meal.
-
Following the meal, the patient ingests the this compound sodium tablets as prescribed by the physician. The dosage was typically administered in capsules.
-
-
Administration:
-
The oral dose was generally around 4 grams, administered in 0.5-gram capsules, one every half hour until the full dose was taken. The sodium salt was often administered intravenously at a dosage of 3 to 3.5 grams.
-
-
Fasting:
-
After taking the contrast agent, the patient fasts overnight. Water is permissible.
-
-
Imaging (Day 2):
-
Approximately 12 to 15 hours after ingestion, X-ray images of the gallbladder are taken.
-
A fluoroscope may be used to observe the gallbladder in real-time.
-
-
Fatty Meal Stimulation (Optional):
-
To assess gallbladder function (emptying), the patient may be given a fatty meal after the initial X-rays.
-
Subsequent X-rays are taken at intervals to observe the contraction of the gallbladder.
-
Expected Results: A healthy gallbladder will appear as a dense shadow on the X-ray. Gallstones, being radiolucent, will appear as negative shadows within the opacified gallbladder.
Workflow for Oral Cholecystography
Caption: Workflow of the historical oral cholecystography procedure.
Application as a pH Indicator
As a derivative of phenolphthalein, this compound can function as a pH indicator. While specific pH transition ranges for this compound are not widely documented in recent literature, its color change is based on the same structural rearrangements as phenolphthalein. In acidic and neutral solutions, the lactone form is colorless. In basic solutions, deprotonation leads to a conjugated system, resulting in a colored compound.
Experimental Protocol: Preparation and Use as a pH Indicator
Objective: To prepare an this compound indicator solution and observe its color change in acidic and basic conditions.
Materials:
-
This compound powder
-
Ethanol (B145695) (95% or absolute)
-
Distilled water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Test tubes
-
Pipettes
Procedure:
-
Preparation of Indicator Solution (0.5% w/v):
-
Weigh 0.5 g of this compound powder.
-
Dissolve the powder in 50 mL of ethanol in a 100 mL volumetric flask.
-
Once dissolved, add distilled water to bring the total volume to 100 mL.
-
-
Testing the Indicator:
-
Place 2-3 mL of 0.1 M HCl into a clean test tube.
-
Place 2-3 mL of distilled water into a second test tube.
-
Place 2-3 mL of 0.1 M NaOH into a third test tube.
-
Add 2-3 drops of the this compound indicator solution to each test tube.
-
Observe and record the color of the solution in each test tube.
-
Expected Results: The solution will be colorless in the acidic (HCl) and neutral (water) solutions and will turn to a pink or violet color in the basic (NaOH) solution.
Synthesis of this compound
The synthesis of this compound (3',3'',5',5''-tetraiodophenolphthalein) is a two-step process starting from phenolphthalein. The first step is the synthesis of phenolphthalein itself, followed by an iodination reaction.
Protocol for Synthesis
Objective: To synthesize 3',3'',5',5''-tetraiodophenolphthalein.
Part 1: Synthesis of Phenolphthalein
Materials:
-
Phthalic anhydride (B1165640)
-
Concentrated sulfuric acid or zinc chloride (catalyst)
-
Heating apparatus (e.g., oil bath)
-
Reaction flask with condenser
Procedure:
-
Combine phthalic anhydride and two equivalents of phenol in a reaction flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or zinc chloride.
-
Heat the mixture under reflux for several hours.
-
Allow the mixture to cool, then pour it into water to precipitate the crude phenolphthalein.
-
Purify the crude product by recrystallization.
Part 2: Iodination of Phenolphthalein
Materials:
-
Phenolphthalein
-
Iodine
-
An oxidizing agent (e.g., iodic acid or nitric acid)
-
Suitable solvent
Procedure:
-
Dissolve phenolphthalein in a suitable solvent.
-
Add a stoichiometric amount of iodine and an oxidizing agent. The oxidizing agent is necessary to generate the electrophilic iodine species for aromatic substitution.
-
The reaction mixture is stirred, and the progress is monitored until the iodination is complete.
-
The product, 3',3'',5',5''-tetraiodophenolphthalein, is then isolated and purified.
Logical Relationship for the Synthesis of this compound
Caption: Synthesis pathway of this compound from phthalic anhydride and phenol.
Biological Staining
Experimental Protocol: Simple Staining (General)
Objective: To stain a tissue section with this compound.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solution (e.g., 0.5% in 50% ethanol)
-
Differentiating agent (e.g., acid alcohol)
-
Dehydrating agents (graded alcohols)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Immerse the rehydrated tissue slides in the this compound staining solution for a set period (e.g., 5-10 minutes).
-
Briefly rinse in a differentiating agent to remove excess stain.
-
Wash gently in running tap water.
-
Dehydrate the sections through a series of graded alcohols.
-
Clear the sections in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
Expected Results: Basic cellular components will be stained by the acidic this compound dye. The intensity and color will depend on the tissue type and staining time.
Conclusion
This compound, and its sodium salt, represent a significant milestone in the history of medical imaging. While its clinical use has declined, the chemical principles behind its function as a contrast agent and pH indicator are still of educational and research value. The synthesis of this molecule also serves as a practical example of electrophilic aromatic substitution. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and biomedical sciences.
References
Iodophthalein as a pH Indicator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), systematically known as 3',3'',5',5''-tetraiodophenolphthalein, is a halogenated derivative of phenolphthalein (B1677637).[1][2] While extensively documented for its historical use as a contrast agent in medical imaging and as an antiseptic, its application as a pH indicator is less characterized in scientific literature. This technical guide consolidates the available data on this compound's properties relevant to its function as a pH indicator, drawing necessary comparisons with its well-studied analog, phenolphthalein, to provide a comprehensive overview for researchers and professionals in drug development and chemical sciences.
Physicochemical Properties
This compound is a crystalline solid, appearing as a pale yellow powder.[2] Its molecular structure, featuring four iodine atoms on the phenyl rings of the phenolphthalein backbone, significantly influences its chemical behavior.
| Property | Value | Reference |
| Chemical Formula | C20H10I4O4 | [1][3] |
| Molecular Weight | 821.91 g/mol | [1][3] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 268 °C (decomposes) | [3][4] |
| Predicted pKa | 6.37 ± 0.40 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |
Mechanism of Action as a pH Indicator
The function of phthalein-based indicators is intrinsically linked to structural transformations in response to changes in hydrogen ion concentration. In acidic and neutral solutions, these indicators typically exist in a colorless, non-ionized lactone form. As the pH increases and the solution becomes alkaline, the lactone ring opens, and the molecule undergoes deprotonation, leading to a quinoid structure with an extended conjugated system. This structural change results in the absorption of light in the visible spectrum, producing a distinct color.
For this compound, a color change from yellow to pink has been noted as the pH transitions from acidic to alkaline.[5] This is in contrast to phenolphthalein, which is colorless in acidic solutions and turns pink in basic solutions.[6][7]
Proposed Signaling Pathway
The following diagram illustrates the proposed pH-dependent structural transformation of this compound, based on the established mechanism of phenolphthalein.
Experimental Protocols
Due to the limited specific literature on this compound as a pH indicator, a generalized protocol for its preparation and use is provided below, based on standard practices for phthalein indicators.
Preparation of this compound Indicator Solution
Materials:
-
3',3'',5',5''-Tetraiodophenolphthalein powder
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Weigh out 0.1 g of 3',3'',5',5''-tetraiodophenolphthalein powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 60 mL of 95% ethanol to the flask and swirl to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the indicator solution in a labeled, sealed container, protected from light.
Use in Acid-Base Titration
Materials:
-
Prepared this compound indicator solution
-
Acid and base solutions for titration
-
Burette, pipette, and flasks
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Pipette a known volume of the acidic analyte into a clean flask.
-
Add 2-3 drops of the this compound indicator solution to the analyte. The solution should exhibit a yellow color.
-
Titrate with the basic titrant from the burette, swirling the flask continuously.
-
The endpoint is reached when the solution undergoes a distinct and persistent color change from yellow to pink.
-
Record the volume of the titrant used.
Synthesis of this compound
The following diagram outlines a logical workflow for a potential synthesis route.
Conclusion
This compound (3',3'',5',5''-tetraiodophenolphthalein) is a dye with potential as a pH indicator, exhibiting a color change from yellow in acidic conditions to pink in alkaline environments. While quantitative data regarding its pKa and precise transition range are not well-documented, its structural similarity to phenolphthalein suggests a comparable mechanism of action based on pH-dependent structural rearrangements. The predicted pKa of approximately 6.37 suggests its utility in titrations where the equivalence point lies in a near-neutral to slightly acidic range. Further empirical studies are warranted to fully characterize its properties and validate its application as a precise pH indicator in various analytical and research settings.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [chemicalbook.com]
- 4. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [amp.chemicalbook.com]
- 5. CAS 386-17-4: this compound | CymitQuimica [cymitquimica.com]
- 6. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 7. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
Unveiling the Early Antiseptic Applications of Iodophthalein: A Technical Guide
For Immediate Release
A comprehensive review of early 20th-century medical literature reveals the significant, though now largely forgotten, role of iodophthalein (B1202078) and its sodium salt as potent antiseptics in surgical and topical applications. This technical guide synthesizes historical data, providing researchers, scientists, and drug development professionals with an in-depth understanding of the pioneering experimental work that established the bactericidal properties of these compounds, known then as Nosophen and Antinosin.
Introduction
This compound, chemically known as tetraiodophenolphthalein, and its water-soluble sodium salt, Antinosin, emerged in the late 19th and early 20th centuries as promising alternatives to the then-standard antiseptic, iodoform. Touted for their strong antiseptic effects, lack of odor, and lower toxicity, Nosophen and Antinosin were utilized in a variety of clinical settings, from wound dressing to the disinfection of mucous membranes. This guide delves into the historical experimental data that defined their antiseptic profiles.
Bactericidal Properties of Nosophen and Antinosin
Early investigations into the antiseptic capabilities of Nosophen and Antinosin focused on their ability to inhibit or destroy bacterial growth. The primary method for evaluating efficacy was through in vitro bacteriological experiments, comparing their performance against established antiseptics and pathogenic bacteria.
Experimental Protocols
The foundational research into the disinfectant properties of Nosophen and Antinosin was meticulously documented, with experimental protocols designed to ascertain their bactericidal and inhibitory concentrations. A key study conducted by Dr. B. Cohn in 1899 provides a clear example of the methodologies employed.
Experimental Workflow for Testing Antiseptic Efficacy (Cohn, 1899)
Caption: A diagram illustrating the typical experimental workflow for evaluating the antiseptic properties of Nosophen and Antinosin in the late 19th and early 20th centuries.
Methodology Details from Cohn (1899):
-
Bacterial Strains: The primary test organism was Staphylococcus pyogenes aureus, a common cause of wound infections. Other bacteria, including those responsible for anthrax and diphtheria, were also subjects of investigation.
-
Culture Media: Standard nutrient agar and broth were utilized for cultivating the bacteria and for testing the antiseptic action of the compounds.
-
Antiseptic Preparation:
-
Nosophen: Due to its insolubility in water, Nosophen was typically tested as a fine powder mixed directly with the culture medium or applied to the surface of inoculated agar plates.
-
Antinosin: Being the soluble sodium salt, Antinosin was prepared in aqueous solutions of varying concentrations.
-
-
Experimental Procedure:
-
Nutrient agar plates were uniformly inoculated with a suspension of the test bacteria.
-
For Nosophen, a small amount of the powder was placed in the center of the inoculated plate.
-
For Antinosin, sterile filter paper discs were impregnated with different concentrations of the Antinosin solution and placed on the inoculated agar.
-
Control plates with no antiseptic and plates with other antiseptics (e.g., iodoform) were prepared for comparison.
-
The plates were incubated at 37°C for 24 to 48 hours.
-
-
Evaluation: The effectiveness of the antiseptic was determined by observing the "zone of inhibition" – a clear area around the antiseptic where bacterial growth was prevented. The diameter of this zone was indicative of the potency of the antiseptic. For liquid cultures, the absence of turbidity after incubation indicated bactericidal or bacteriostatic action.
Quantitative Data
The historical literature provides valuable, albeit not always standardized, quantitative data on the antiseptic strength of Nosophen and Antinosin.
Table 1: Bactericidal and Inhibitory Properties of Antinosin
| Bacterial Species | Method | Effective Concentration | Source |
| Staphylococcus pyogenes aureus | Broth Dilution | Inhibition of growth at 1:2000 dilution | Cohn, 1899 |
| Anthrax bacilli | Broth Dilution | Inhibition of growth at 1:4000 dilution | Cohn, 1899 |
| Diphtheria bacilli | Broth Dilution | Inhibition of growth at 1:4000 dilution | Cohn, 1899 |
Table 2: Comparative Efficacy of Nosophen and Iodoform
| Property | Nosophen | Iodoform | Source |
| Antiseptic Action | Marked inhibition of Staphylococcus aureus growth | Less pronounced inhibition of Staphylococcus aureus growth | Cohn, 1899 |
| Odor | Odorless | Strong, persistent, and unpleasant odor | Multiple historical sources |
| Toxicity | Reported to be non-toxic and non-irritant | Associated with local irritation and potential for toxic effects with large-scale application | Multiple historical sources |
Proposed Mechanism of Action
While the precise molecular mechanisms were not fully understood at the time, the antiseptic action of this compound was attributed to the slow release of iodine in the presence of wound exudates and bacteria. This gradual release was thought to be key to its sustained antiseptic effect and lower toxicity compared to free iodine solutions.
Proposed Signaling Pathway for Antiseptic Action
Caption: A simplified diagram representing the proposed mechanism of antiseptic action for this compound, involving the slow release of iodine leading to bacterial cell death.
Clinical Applications
Based on its demonstrated antiseptic properties, Nosophen was primarily used as a dusting powder for a variety of wounds, including:
-
Surgical wounds
-
Burns
-
Ulcers
-
In ophthalmology, for corneal ulcers
Antinosin, being water-soluble, was used in solutions for:
-
Irrigating wounds and body cavities
-
As a disinfectant for mucous membranes
-
In some instances, for internal use to disinfect the gastrointestinal tract
Conclusion
The early 20th-century research on this compound (Nosophen) and its sodium salt (Antinosin) established them as effective and advantageous antiseptics for their time. While they have been largely superseded by modern antiseptic agents, this historical perspective offers valuable insights into the evolution of antiseptic research and the foundational experimental work that paved the way for contemporary infection control practices. The principles of evaluating bactericidal efficacy and the quest for less toxic and more effective antimicrobial agents remain central to the field of drug development today.
An In-depth Technical Guide to the Discovery and Development of Iodophthalein
A pivotal advancement in medical diagnostics, the discovery and development of iodophthalein (B1202078) as the first successful cholecystographic agent revolutionized the visualization of the gallbladder and laid the groundwork for modern contrast-enhanced imaging. This technical guide provides a comprehensive overview of its synthesis, the seminal experimental work that established its clinical utility, and the biological mechanisms governing its function.
Discovery and Synthesis
This compound, chemically known as tetraiodophenolphthalein, was first synthesized in 1895 by the German chemists Classen and Löb.[1] Their pioneering work, however, was not initially directed towards medical imaging. The true potential of this compound was unlocked decades later through the convergence of advances in radiology and a systematic search for a substance that could opacify the gallbladder on X-ray.
Synthesis Protocol
The original synthesis of this compound involves the electrophilic substitution of iodine onto the phenolphthalein (B1677637) molecule. The following protocol is based on the foundational principles of this reaction.
Materials:
-
Phenolphthalein
-
Iodine
-
Potassium iodide
-
Sodium hydroxide (B78521)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Iodinating Solution: A solution of iodine and potassium iodide is prepared by dissolving potassium iodide in water, followed by the addition of iodine crystals. The formation of the triiodide ion (I₃⁻) in this solution enhances the solubility of iodine in the aqueous medium.
-
Alkaline Dissolution of Phenolphthalein: Phenolphthalein is dissolved in an aqueous solution of sodium hydroxide. This alkaline environment is crucial for the subsequent iodination reaction.
-
Iodination Reaction: The iodine-potassium iodide solution is gradually added to the alkaline phenolphthalein solution with constant stirring. The reaction proceeds at room temperature. The electrophilic iodine substitutes the hydrogen atoms on the phenolic rings of the phenolphthalein molecule.
-
Precipitation and Purification: The reaction mixture is acidified, causing the this compound to precipitate out of the solution. The precipitate is then collected by filtration, washed with water to remove impurities, and can be further purified by recrystallization from a suitable solvent such as ethanol.
To prepare the sodium salt of this compound for intravenous injection, the purified this compound is dissolved in a stoichiometric amount of sodium hydroxide solution, followed by sterile filtration.
Development for Cholecystography
The groundbreaking application of this compound in medicine was pioneered by surgeons Evarts Graham and Warren Cole at Washington University in St. Louis in 1924.[2] Their research was driven by the need for a non-invasive method to diagnose gallbladder disease.
Preclinical and Clinical Experimental Protocols
Graham and Cole's work involved a series of meticulously planned experiments in both animals and humans.
Animal Studies (Canine Model):
-
Subject: Healthy adult dogs.
-
Contrast Agent Preparation: A sterile solution of the sodium salt of tetraiodophenolphthalein in freshly distilled water was prepared.
-
Administration: The solution was administered intravenously.
-
Radiographic Examination: Serial X-ray images of the dogs' abdomens were taken at regular intervals following the injection.
-
Observations: Graham and Cole observed that the gallbladder became progressively more opaque on the X-ray images, reaching maximum density several hours after the injection. This demonstrated that the substance was excreted by the liver and concentrated in the gallbladder.
Human Clinical Trials:
-
Subjects: Patients with suspected gallbladder disease.
-
Dosage and Administration:
-
Intravenous: The sodium salt of this compound was administered intravenously. The infusion was given slowly over a period of at least 5 minutes.[3]
-
Oral: Subsequently, an oral formulation was developed. A common dosage was 3.5 grams of this compound administered in capsules or as a suspension.[1] For an "intensified technic," if the initial dose failed to produce a clear shadow, subsequent smaller doses could be administered.
-
-
Patient Preparation: Patients were typically instructed to have a fat-free meal the evening before the examination.
-
Radiographic Procedure: X-ray images were taken approximately 12 to 16 hours after oral administration to allow for absorption, hepatic excretion, and gallbladder concentration.
-
Evaluation of Gallbladder Function: In some cases, after initial imaging, the patient would be given a fatty meal to stimulate gallbladder contraction, and further X-rays were taken to assess its emptying function.
Quantitative Data
The following tables summarize the key quantitative data related to the use of this compound in cholecystography.
| Parameter | Value | Species | Administration Route | Reference |
| Oral Dosage | 3.0 - 6.0 g | Human | Oral | [1] |
| Intravenous Infusion Time | At least 5 minutes | Human | Intravenous | [3] |
| Efficacy of Oral Cholecystography with Iodinated Contrast Agents | |
| Parameter | Finding |
| Improved Gallbladder Opacification with Second Dose | In a study comparing single versus two consecutive doses of oral cholecystographic agents, 70% of cases showed improved opacification on the second day.[4] |
| Diagnostic Accuracy | Oral cholecystography with iodinated agents demonstrated a high diagnostic accuracy, with some studies showing it detected 87% of gallbladder abnormalities.[5] |
| Adverse Effects of Intravenous Iodinated Contrast Media | |
| Type of Reaction | Incidence |
| Mild (e.g., nausea, vomiting, urticaria) | Occur in a significant percentage of patients, with one study reporting mild reactions in 19.47% of patients receiving an iodinated contrast agent.[6][7] |
| Moderate (e.g., faintness, prolonged vomiting, facial edema) | Less common, with an incidence of around 1.33% in one study.[6] |
| Severe (e.g., hypotensive shock, respiratory arrest) | Rare, with a reported incidence of approximately 0.28%.[6] |
Mechanism of Action and Biological Pathways
The utility of this compound as a cholecystographic agent is predicated on its specific pharmacokinetic profile, which involves hepatic uptake, biliary excretion, and concentration in the gallbladder.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: When administered orally, the sodium salt of this compound is absorbed from the small intestine into the portal circulation.[1]
-
Distribution: From the portal circulation, it is transported to the liver.
-
Metabolism: this compound is largely unmetabolized.
-
Excretion: The key to its function is its selective excretion by the hepatocytes into the bile. This process is mediated by specific transporters on the hepatocyte membrane.
Cellular Transport Mechanisms
Modern understanding of hepatobiliary transport points to the involvement of specific protein transporters in the uptake and excretion of compounds like this compound.
-
Hepatic Uptake: The uptake of many organic anions, including hepatocyte-specific contrast agents, from the sinusoidal blood into the hepatocytes is mediated by Organic Anion-Transporting Polypeptides (OATPs) .[2][3][8][9][10][11][12] These transporters are located on the basolateral membrane of the hepatocytes.
-
Biliary Excretion: Following uptake, this compound is transported across the apical (canalicular) membrane of the hepatocyte into the bile canaliculi. This efflux is primarily handled by the Multidrug Resistance-Associated Protein 2 (MRP2) , also known as the canalicular multispecific organic anion transporter (cMOAT).[3][13][14][15][16][17][18]
Once in the biliary tree, the this compound flows with the bile into the gallbladder, where it is concentrated through the absorption of water by the gallbladder mucosa. This concentration of the iodine-containing compound renders the gallbladder opaque to X-rays.
Visualizations
Experimental Workflow for Cholecystography
Caption: Experimental workflow for cholecystography using this compound.
Cellular Transport Pathway of this compound
Caption: Cellular transport pathway of this compound in a hepatocyte.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral cholecystography vs gallbladder sonography: a prospective, blinded reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Adverse Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatocyte-specific contrast media: not so simple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic anion transporting polypeptides (OATPs): regulation of expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenomics of organic anion-transporting polypeptides (OATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]
- 14. epos.myesr.org [epos.myesr.org]
- 15. Regulation of expression of the multidrug resistance-associated protein 2 (MRP2) and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Radiopaque Signature of Iodophthalein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Principles of Iodophthalein (B1202078) Radiopacity
The radiopaque properties of this compound are fundamentally derived from the high atomic number of iodine (Z=53). When exposed to X-rays, the iodine atoms in the this compound molecule absorb X-ray photons to a much greater extent than the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen). This differential absorption creates a contrast in the resulting image, allowing for the visualization of the structures where the contrast agent is present.
The primary mechanism of X-ray attenuation by iodine is the photoelectric effect. In this process, an incident X-ray photon interacts with an inner shell electron of an iodine atom, transferring all its energy to the electron and causing its ejection from the atom. The probability of this interaction is highly dependent on the atomic number of the absorbing material and the energy of the X-ray photon. The presence of four iodine atoms per molecule of this compound significantly increases the probability of photoelectric absorption, leading to its efficacy as a contrast agent.
Synthesis of this compound
The synthesis of this compound (tetrathis compound) is achieved through the iodination of phenolphthalein (B1677637). While detailed industrial synthesis protocols are proprietary, the fundamental chemical transformation involves the electrophilic substitution of iodine onto the phenol (B47542) rings of the phenolphthalein molecule.
A general laboratory-scale synthesis can be described as follows:
-
Dissolution: Phenolphthalein is dissolved in a suitable solvent, such as an alkaline solution.
-
Iodination: An iodinating agent, such as iodine monochloride or a solution of iodine and an oxidizing agent, is added to the phenolphthalein solution.
-
Reaction Control: The reaction is typically carried out under controlled temperature and pH to ensure the substitution of four iodine atoms onto the desired positions of the phenolphthalein structure.
-
Precipitation and Purification: The resulting tetraiodophenolphthalein is then precipitated from the reaction mixture, collected by filtration, and purified through recrystallization to yield the final product.
The sodium salt of this compound is often prepared to enhance its solubility in water for administration.[1]
Data Presentation: A Template for Quantitative Analysis
| Concentration (mg/mL) | Mean Hounsfield Units (HU) | Standard Deviation |
| 0 (Saline Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 |
Experimental Protocols for Determining Radiopaque Properties
The following is a detailed methodology for conducting a phantom study to determine the radiopaque properties of this compound using computed tomography (CT).
Materials and Equipment
-
This compound sodium salt
-
0.9% saline solution
-
A set of identical, small-volume, transparent vials or tubes
-
A water-filled phantom (a container that can hold the vials in a fixed position, submerged in water)
-
A multi-slice CT scanner
Preparation of this compound Solutions
-
Prepare a stock solution of this compound in 0.9% saline at the highest desired concentration.
-
Perform serial dilutions of the stock solution with 0.9% saline to create a range of concentrations (e.g., 1, 5, 10, 20, 50 mg/mL).
-
Fill each vial with a different concentration of the this compound solution.
-
Fill one vial with 0.9% saline to serve as a control.
CT Phantom Imaging Protocol
-
Phantom Setup: Arrange the vials containing the different concentrations of this compound and the saline control within the water-filled phantom. Ensure the vials are securely positioned and submerged in water to mimic the soft tissue environment of the body.
-
CT Scanner Calibration: Calibrate the CT scanner according to the manufacturer's specifications to ensure the accuracy of the Hounsfield Unit measurements.
-
Image Acquisition:
-
Position the phantom in the gantry of the CT scanner.
-
Perform a scout scan to define the imaging volume.
-
Acquire axial images through the section of the phantom containing the vials.
-
Suggested CT Scan Parameters:
-
Tube Voltage: 120 kVp
-
Tube Current-Time Product: 200 mAs
-
Slice Thickness: 1.0 - 2.5 mm
-
Reconstruction Kernel: Standard soft tissue algorithm
-
-
-
Image Analysis:
-
On the reconstructed CT images, draw a circular region of interest (ROI) within the center of each vial, ensuring the ROI does not include the vial walls.
-
Measure the mean Hounsfield Unit (HU) and the standard deviation for each ROI.
-
Repeat the measurements on at least three separate axial slices for each vial and calculate the average values.
-
Visualization of Experimental Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the key workflows described in this guide.
Conclusion
This compound's radiopaque properties are a direct consequence of its chemical structure, specifically the inclusion of four high-atomic-number iodine atoms. While its historical significance is clear, a modern, quantitative understanding of its radiodensity is essential for contemporary research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the necessary data to fully characterize the radiopaque signature of this compound and other novel contrast agents. The provided workflows and data presentation templates aim to standardize this process, fostering reproducible and comparable results within the scientific community.
References
An In-depth Technical Guide to the Key Chemical Reactions of Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein, chemically known as 3',3'',5',5''-tetraiodophenolphthalein, is a halogenated derivative of phenolphthalein (B1677637). Historically, its sodium salt was a pioneering orally administered contrast agent for cholecystography, the radiographic visualization of the gallbladder. Beyond its application in medical imaging, this compound shares the laxative properties of its parent compound, phenolphthalein. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including its synthesis, its role as a pH indicator, and the proposed mechanism of its laxative action. This document is intended for professionals in research, science, and drug development who require a detailed understanding of the chemistry and biological interactions of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic iodination of phenolphthalein. This reaction involves the substitution of hydrogen atoms on the phenol (B47542) rings of phenolphthalein with iodine atoms.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Synthesis of this compound from Phenolphthalein.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below, adapted from established methods for the halogenation of phenolphthalein derivatives.
Materials:
-
Phenolphthalein
-
Iodine (I₂)
-
Mercuric Oxide (HgO)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve phenolphthalein in 95% ethanol.
-
Addition of Reagents: To the stirred solution, add finely powdered iodine and mercuric oxide. The mercuric oxide acts as a halogen carrier, facilitating the iodination process.
-
Reflux: Heat the mixture to reflux for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the mercuric iodide precipitate.
-
Precipitation: The filtrate, containing the this compound product, is then acidified with dilute hydrochloric acid to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol-water, to yield a pale yellow powder.
Quantitative Data:
| Parameter | Value |
| Molecular Formula | C₂₀H₁₀I₄O₄ |
| Molecular Weight | 821.90 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | Decomposes above 255 °C |
| Purity (Typical) | >95% (as determined by HPLC) |
| Yield (Typical) | 70-80% |
Chemical Reactions and Properties
Acid-Base Indicator Properties
Similar to phenolphthalein, this compound exhibits pH-dependent color changes, making it a useful acid-base indicator. The lactone form of this compound is colorless in acidic and neutral solutions. In basic solutions (typically pH > 8.5), the lactone ring opens to form a quinoid structure, which is intensely colored. The extended conjugation in the quinoid form is responsible for the absorption of visible light, resulting in a colored solution.
Caption: Acid-base equilibrium of this compound.
Spectroscopic Data:
While specific spectral data for this compound is not widely published, the following are expected characteristic peaks based on its structure and comparison with related compounds.
| Spectroscopy | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm). The presence of iodine atoms would cause slight shifts compared to phenolphthalein. The hydroxyl protons would be observed as a broad singlet. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbonyl carbon of the lactone would appear significantly downfield (δ > 160 ppm). |
| IR | A strong absorption band corresponding to the C=O stretch of the lactone ring around 1750 cm⁻¹. Broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-I stretching vibrations would be observed at lower frequencies. |
| UV-Vis | In acidic/neutral solution, absorption in the UV region. In basic solution, a strong absorption band in the visible region (around 550-570 nm) due to the extended π-conjugation of the quinoid form. |
Laxative Mechanism of Action
The laxative effect of this compound is believed to be analogous to that of phenolphthalein. It acts as a stimulant laxative, primarily affecting the colon. The proposed mechanism involves the stimulation of secretion and motility in the large intestine.[[“]][[“]][3][4] This action is thought to be mediated by the induction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) pathways.[[“]][[“]]
Caption: Proposed laxative mechanism of this compound.
The process is initiated by the irritation of the colonic mucosa by this compound. This leads to an increase in the activity of nitric oxide synthase and the synthesis of prostaglandin E2. The subsequent increase in NO and PGE2 levels promotes the secretion of water and electrolytes into the intestinal lumen and enhances intestinal motility, resulting in a laxative effect.[[“]][[“]][[“]]
Conclusion
This compound is a molecule of significant historical importance in medicine and continues to be of interest in chemical and pharmaceutical research. Its synthesis via electrophilic iodination of phenolphthalein is a key reaction, and its properties as a pH indicator are a direct consequence of its molecular structure. The understanding of its laxative mechanism, likely shared with phenolphthalein, provides insight into the biological activities of this class of compounds. This guide has summarized the core chemical reactions and properties of this compound, providing a valuable resource for professionals in the field. Further research into the specific quantitative aspects of its reactions and biological interactions will continue to enhance our understanding of this versatile molecule.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. What is Phenolphthalein used for? [synapse.patsnap.com]
- 4. Nitric oxide as a mediator of bisacodyl and phenolphthalein laxative action: induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
CAS number and molecular formula of Iodophthalein.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iodophthalein (also known as Tetraiodophenolphthalein or Nosophen), focusing on its chemical properties, synthesis, and historical applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information.
Core Chemical and Physical Data
This compound is a tetraiodinated derivative of phenolphthalein (B1677637). It was historically significant as one of the first orally administered radiocontrast agents for imaging the gallbladder (cholecystography). Below is a summary of its key identifiers and properties.
| Parameter | Value | Reference(s) |
| CAS Number | 386-17-4 | [1][2][3] |
| Molecular Formula | C₂₀H₁₀I₄O₄ | [1][2][3] |
| Molecular Weight | 821.91 g/mol | [3] |
| Synonyms | 3′,3′′,5′,5′′-Tetraiodophenolphthalein, Nosophen, Iodophene | [3] |
| Appearance | A pale yellow to yellow powder. | |
| Solubility | Soluble in acetone (B3395972) and chloroform (B151607); sparingly soluble in ether and alcohol; practically insoluble in water. | [1] |
Experimental Protocols
Synthesis of this compound (Tetraiodophenolphthalein)
The following protocol is based on a historical method described by Palkin and a subsequent refined method for its determination, which relies on its quantitative synthesis from phenolphthalein. This method involves the iodination of phenolphthalein in an alkaline solution.
Materials:
-
Phenolphthalein
-
Potassium Hydroxide (B78521) (KOH) solution (30%)
-
Iodine-Potassium Iodide (I₂-KI) reagent (Dissolve 10 g of KI in 60 mL of water, add 7 g of iodine, and neutralize any free iodine with 30% KOH solution)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Acetone
-
Chloroform
Procedure:
-
Dissolve a known quantity of phenolphthalein in a minimal amount of 30% potassium hydroxide solution and a small volume of water in a beaker.
-
Add approximately 15-20 grams of ice to the solution to lower the temperature.
-
To the cooled solution, add the iodine-potassium iodide reagent. A sufficient excess should be used to ensure complete iodination. For 0.1 g of phenolphthalein, approximately 3.5 mL of the reagent is required. The solution should appear brown, indicating excess iodine.[1]
-
Slowly add concentrated hydrochloric acid dropwise from a burette to precipitate the tetraiodophenolphthalein. The precipitate and the supernatant liquid should remain brown if sufficient iodine is present.[1]
-
To ensure the reaction goes to completion, the process of making the solution alkaline with KOH to dissolve the precipitate and then acidifying with HCl to re-precipitate can be repeated. This alternating process helps to drive the iodination to yield the tetraiodo-derivative quantitatively.[1]
-
The resulting precipitate of tetraiodophenolphthalein can be collected by filtration.
-
For purification, the precipitate can be extracted using a mixture of acetone and chloroform (1:3 by volume), in which it is soluble.[1] The solvent can then be evaporated to yield the purified product.
Historical Application: Oral Cholecystography
This compound was a pioneering agent for the radiographic visualization of the gallbladder. The high atomic number of the iodine atoms in its structure makes it opaque to X-rays.
Procedure Overview:
-
Patient Preparation: The patient would consume a low-fat or fat-free meal the evening before the procedure.
-
Administration: Following the meal, the patient would orally ingest a prescribed dose of this compound, typically in tablet form.
-
Absorption and Concentration: The this compound would be absorbed from the gastrointestinal tract, excreted by the liver into the bile, and concentrated in the gallbladder.
-
Imaging: X-ray images of the abdominal region would be taken several hours after ingestion. The concentrated, radiopaque this compound would cast a shadow of the gallbladder on the X-ray film, allowing for the visualization of its structure and the potential identification of gallstones (which would appear as filling defects).
It is important to note that oral cholecystography with this compound has been largely superseded by modern imaging techniques such as ultrasonography and magnetic resonance cholangiopancreatography (MRCP).
Application as a pH Indicator
Similar to its parent compound, phenolphthalein, this compound can be used as a pH indicator, although it is less common.
Preparation of Indicator Solution:
-
Prepare a 0.5% to 1.0% solution of this compound by dissolving the powder in 95% ethanol.
-
The solution will be colorless in acidic to neutral solutions and will turn to a pink or violet color in alkaline solutions.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow of Oral Cholecystography using this compound.
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound is involved in any biological signaling pathways. Its mechanism of action as a contrast agent is based on the physical property of X-ray attenuation by its iodine atoms, rather than interaction with biological receptors or signaling cascades.
Concluding Remarks
This compound holds a significant place in the history of medical diagnostics as an early and effective oral contrast agent. While its clinical use has diminished with the advent of newer technologies, its chemical properties and the principles of its application remain of interest to researchers and historians of science. The methodologies for its synthesis, though historical, provide valuable insights into the chemical manipulation of phthalein dyes.
References
Toxicological Profile of Iodophthalein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), also known as tetraiodophenolphthalein, was historically used as a contrast agent for cholecystography. Its organically bound iodine provided lower acute toxicity compared to the inorganic iodine salts used in early radiology. This guide compiles the available animal toxicology data for this compound to serve as a resource for researchers and professionals in drug development.
Acute Toxicity
The primary quantitative toxicological data available for this compound pertains to its acute toxicity, specifically the median lethal dose (LD50).
Data Presentation: Acute Toxicity of this compound Sodium
| Species | Route of Administration | LD50 Value |
| Mouse | Intravenous | 360 mg/kg[1] |
Experimental Protocols: Acute Intravenous Toxicity in Mice
While a detailed experimental protocol for the cited LD50 study is not available, a typical acute intravenous toxicity study in mice during the period of this compound's primary use would have likely followed a protocol similar to the one outlined below.
Hypothetical Experimental Workflow: Acute Intravenous LD50 Study
Caption: A generalized workflow for a historical acute intravenous LD50 study in mice.
Chronic Toxicity
No specific chronic toxicity studies for this compound in any animal species were identified in the conducted literature search. For context, modern chronic toxicity studies are designed to assess the potential adverse effects of a substance after prolonged exposure.
Experimental Protocols: General Principles of Chronic Toxicity Studies
Chronic toxicity studies typically involve the daily administration of a test substance to animals for an extended period, often 6 to 12 months in non-rodents and up to 2 years in rodents. Key parameters evaluated include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
-
Urinalysis: Conducted periodically.
-
Ophthalmology: Eye examinations are performed at the beginning and end of the study.
-
Pathology: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are examined microscopically.
Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of this compound from animal studies. These studies are crucial for identifying any potential adverse effects on fertility, pregnancy, and fetal development.
Experimental Protocols: Overview of Reproductive and Developmental Toxicity Testing
A standard battery of reproductive and developmental toxicity studies includes:
-
Fertility and Early Embryonic Development (Segment I): Evaluates the effects on male and female reproductive functions.
-
Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity (birth defects).
-
Prenatal and Postnatal Development (Segment III): Examines the effects on late fetal development, labor, delivery, and offspring survival and growth.
Logical Relationship: Core Areas of Reproductive and Developmental Toxicity Assessment
Caption: Key endpoints evaluated in reproductive and developmental toxicity studies.
Genotoxicity
No studies on the genotoxic potential of this compound were found. Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA), which may lead to mutations and potentially cancer.
Experimental Protocols: Standard Genotoxicity Assay Battery
A typical battery of genotoxicity tests includes:
-
A test for gene mutation in bacteria (e.g., Ames test): This assay uses different strains of bacteria to test for point mutations.
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests assess chromosomal damage or gene mutations and clastogenic activity in mammalian cells.
-
An in vivo test for genotoxicity: This typically involves a micronucleus test in rodent hematopoietic cells, which detects chromosomal damage or loss.
Signaling Pathways and Mechanism of Toxicity
The mechanism of toxicity for this compound has not been elucidated in the available literature. Consequently, no signaling pathways related to its potential toxicity can be described.
Conclusion
The available toxicological data for this compound from animal studies is limited to an acute intravenous LD50 value in mice. Comprehensive studies on chronic toxicity, reproductive and developmental toxicity, and genotoxicity, which are standard requirements for the safety assessment of modern pharmaceuticals, are not publicly available. This significant data gap should be a primary consideration for any future research or risk assessment involving this compound. The lack of mechanistic data further underscores the need for modern toxicological evaluation should there be any renewed interest in the use of this compound or structurally related compounds.
References
Iodophthalein's Classification as a Phthalein Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), chemically known as 3',3'',5',5''-tetraiodophenolphthalein, is a derivative of phenolphthalein (B1677637) and a member of the phthalein dye class. Historically, it gained prominence not only as a pH indicator but also as the first orally administered contrast agent for cholecystography, the radiographic visualization of the gallbladder. Its classification as a phthalein dye is rooted in its core chemical structure, which it shares with phenolphthalein, and its characteristic pH-dependent color change. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, synthesis, the mechanism behind its indicator function, and its historical application in medical imaging.
Physicochemical Properties of this compound
Quantitative data for this compound is not as extensively documented as for its parent compound, phenolphthalein. The following tables summarize the available data.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₁₀I₄O₄ | |
| Molecular Weight | 821.91 g/mol | |
| CAS Number | 386-17-4 | |
| Melting Point | 268 °C (decomposes) | [1] |
| pKa (Predicted) | 6.37 ± 0.40 | [1] |
| Appearance | Pale yellow powder | [2] |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| Ethanol | Slightly soluble | |
| Ether | Soluble | |
| Chloroform | Soluble | |
| Alkalis | Soluble |
Table 2: Qualitative Solubility of this compound
Synthesis of this compound (Tetraiodophenolphthalein)
The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, phenolphthalein, followed by an iodination reaction.
Experimental Protocol: Synthesis of Phenolphthalein
This protocol is based on the well-established acid-catalyzed condensation of phenol (B47542) and phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Phenol
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)
-
Ethanol (95%)
-
Sodium hydroxide (B78521) solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Stirring rod
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, combine two molar equivalents of phenol with one molar equivalent of phthalic anhydride.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Attach a reflux condenser and heat the mixture in a heating mantle or oil bath at approximately 150°C for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Add water to the solidified mass and break it up with a stirring rod.
-
Transfer the crude product to a beaker and wash thoroughly with water to remove unreacted starting materials and the acid catalyst.
-
Dissolve the crude product in a minimal amount of 95% ethanol.
-
Slowly add 1 M sodium hydroxide solution until the solution turns a deep red-purple color, indicating the formation of the phenolphthalein dianion.
-
Filter the solution to remove any insoluble impurities.
-
To the filtrate, slowly add 1 M hydrochloric acid with stirring until the solution becomes colorless and a white precipitate of phenolphthalein forms.
-
Collect the purified phenolphthalein by vacuum filtration, wash with cold water, and dry.
Experimental Protocol: Iodination of Phenolphthalein
Conceptual Procedure:
-
Phenolphthalein is dissolved in a suitable solvent.
-
Iodine and an oxidizing agent (e.g., mercuric oxide) are added to the solution.
-
The reaction mixture is heated to facilitate the electrophilic aromatic substitution of iodine onto the phenol rings at the ortho positions relative to the hydroxyl groups.
-
The crude this compound is then isolated and purified, likely through recrystallization.
Caption: Synthesis workflow of this compound.
Mechanism of Action as a Phthalein Dye
The classification of this compound as a phthalein dye is fundamentally due to its pH-dependent structural transformation, which results in a distinct color change. This mechanism is analogous to that of phenolphthalein. In acidic and neutral solutions, the this compound molecule exists in a colorless lactone form. As the pH increases and the solution becomes alkaline, the phenolic protons are abstracted, leading to the opening of the lactone ring and the formation of a quinoid structure. This structural change results in an extended conjugated system of pi electrons, which absorbs light in the visible spectrum, producing a colored solution.
Caption: pH-dependent structural transformation of this compound.
Historical Application: Oral Cholecystography
This compound sodium was a pioneering contrast agent for the radiographic visualization of the gallbladder, a procedure known as oral cholecystography. The high atomic number of the four iodine atoms in the molecule made it radiopaque, allowing the gallbladder to be visible on an X-ray.
Experimental Protocol: Oral Cholecystography with this compound Sodium
The following is a generalized historical protocol for oral cholecystography using this compound sodium. It is important to note that this procedure has been largely superseded by modern imaging techniques such as ultrasound and MRI.
Patient Preparation:
-
The evening before the procedure, the patient would consume a low-fat or fat-free meal.
-
Following the meal, the patient would ingest the this compound sodium tablets. The dosage was typically around 3.5 grams.
-
The patient would then fast overnight.
Imaging Procedure:
-
The following morning, a series of abdominal X-rays would be taken.
-
The radiopaque this compound, having been absorbed from the intestine, transported to the liver, and concentrated in the gallbladder, would cast a shadow on the X-ray film, outlining the gallbladder.
-
In some cases, the patient would then be given a high-fat meal to stimulate gallbladder contraction. A second series of X-rays would be taken to assess the gallbladder's ability to empty.
Caption: Workflow for historical oral cholecystography.
Conclusion
This compound's classification as a phthalein dye is unequivocally established by its chemical heritage, being a direct tetraiodo-derivative of phenolphthalein. This structural relationship imparts its characteristic pH-dependent chromism, a hallmark of the phthalein class of dyes. While its application as a pH indicator is overshadowed by its historical significance in medicine, the underlying chemical principles are the same. The development of this compound for cholecystography marked a significant milestone in diagnostic imaging, demonstrating the innovative application of organic dyes in medicine. This guide has provided a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its mechanism of action and historical medical use, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for Iodophthalein in Gallbladder Imaging
Introduction
Iodophthalein (B1202078), specifically the disodium (B8443419) salt of tetraiodophenolphthalein, represents a landmark in the history of medical imaging. Its development in the 1920s by Drs. Evarts Graham and Warren Cole led to the first successful visualization of the gallbladder, a procedure known as cholecystography.[1][2][3] This technique, often referred to as the Graham-Cole test, was the primary method for diagnosing gallbladder diseases, such as gallstones, for several decades.[1][4] While largely superseded by modern imaging modalities like ultrasound and magnetic resonance cholangiopancreatography (MRCP), the principles of its application laid the groundwork for the development of future contrast agents.[2][5][6] These notes provide a detailed overview of the historical protocol for using this compound in gallbladder imaging, intended for researchers, scientists, and drug development professionals interested in the history and fundamentals of contrast agent development.
Physiological Principle
The use of this compound for cholecystography is based on the physiological process of hepatic uptake and biliary excretion.[7][8] After administration, the compound is absorbed into the bloodstream, taken up by the liver, and then excreted into the bile. The gallbladder concentrates the bile, and therefore the this compound, making it opaque to X-rays and allowing for visualization of the gallbladder's structure and any potential filling defects, such as radiolucent gallstones.[2][3]
Quantitative Data Summary
The following table summarizes the typical dosage and imaging parameters for cholecystography using this compound and similar early contrast agents. It is important to note that these are based on historical accounts and are not reflective of current medical practice.
| Parameter | Value | Notes |
| Contrast Agent | Sodium tetraiodophenolphthalein | Also referred to as this compound.[1] |
| Administration Route | Oral or Intravenous | Oral administration became more common.[1][7] |
| Oral Dosage | 3.0 - 4.0 grams | Typically administered in capsules or as a freshly prepared solution. |
| Intravenous Dosage | Up to 4.0 grams | Had to be injected very slowly. |
| Time to Imaging | 12 - 18 hours post-administration | Allowed for absorption and concentration in the gallbladder. |
| Imaging Modality | Abdominal X-ray (Radiography) | The primary method for visualization.[7] |
Experimental Protocols
The following are reconstructed protocols for oral and intravenous cholecystography based on historical descriptions.
Protocol 1: Oral Cholecystography
-
Patient Preparation:
-
The evening prior to the administration of the contrast agent, the patient consumes a fat-free meal.
-
Following the meal, the patient ingests the prescribed dose of this compound (typically 3-4 grams) in capsule form or as a freshly prepared solution.
-
The patient then fasts until the imaging procedure is complete. Water is permitted.
-
-
Imaging Procedure:
-
Approximately 12-14 hours after ingestion of the this compound, an initial series of abdominal X-rays are taken, centered over the right upper quadrant.
-
A second series of X-rays may be taken 16-18 hours post-ingestion to assess gallbladder emptying after a fatty meal.
-
-
Interpretation of Results:
-
A visualized, well-opacified gallbladder is indicative of a patent cystic duct and normal concentrating function.
-
Non-visualization of the gallbladder may suggest cholecystitis, cystic duct obstruction, or impaired liver function.[3]
-
Filling defects within the opacified gallbladder are indicative of gallstones.[2]
-
Protocol 2: Intravenous Cholecystography
Note: This method was less common due to a higher incidence of adverse reactions.
-
Patient Preparation:
-
The patient fasts for at least 4 hours prior to the procedure.
-
-
Administration:
-
A solution of sodium tetraiodophenolphthalein (up to 4 grams) in distilled water is prepared.
-
The solution is administered intravenously at a very slow rate to minimize toxic effects.
-
-
Imaging Procedure:
-
X-ray images are typically taken at 4, 8, and 24 hours post-injection to visualize the gallbladder and biliary tree.
-
Visualizations
Physiological Workflow of this compound
Caption: Physiological pathway of this compound from administration to imaging.
Experimental Workflow for Cholecystography
References
- 1. academic.oup.com [academic.oup.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Cholecystography - Wikipedia [en.wikipedia.org]
- 4. Landmark perspective: The Graham-Cole "test" revisited. The oral cholecystogram today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallbladder Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diagnostics in a Surgeon's Pocket-The History of Telepaque and Oral Cholecystograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of cholecystography: the first fifty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
Application of Iodophthalein in biological staining techniques.
While historically significant as a contrast agent in medical imaging, Iodophthalein, also known as Tetraiodophenolphthalein, does not have a recognized or documented application in modern biological staining techniques for microscopy. Extensive research into scientific literature and historical staining protocols reveals a significant lack of evidence for its use in cellular or tissue staining for microscopic analysis. Its primary function in a biological context has been in diagnostics, leveraging its radiopaque properties for X-ray visualization, particularly of the gallbladder.
Our investigation indicates that this compound is not a standard or even a niche stain used by researchers, scientists, or drug development professionals for histological or cytological applications. Consequently, detailed application notes and experimental protocols for its use in this context are not available.
Historical Context and Primary Application
This compound, a derivative of phenolphthalein, was synthesized for its iodine content, which made it opaque to X-rays. This property was exploited in a diagnostic procedure called cholecystography to visualize the gallbladder and detect gallstones. The compound was administered orally or intravenously, and its excretion through the biliary system allowed for the imaging of the gallbladder. Beyond this, it also saw some limited use as an antiseptic.
While some chemical suppliers may categorize it broadly as a "dye" or "indicator," this classification does not extend to specific, validated protocols for staining cells or tissues for microscopic examination. The term "biological stain" in some older or more general chemical literature appears to refer to its interaction with a biological system for in-vivo imaging rather than for in-vitro microscopic staining.
Lack of Evidence in Staining Literature
A thorough search of historical and contemporary databases of biological and histological stains fails to produce any established protocols for using this compound. Key resources in the fields of microscopy, histology, and cell biology do not list it as a viable stain. This absence suggests that its properties are not suitable for or have been superseded by more effective and specific staining reagents for microscopic applications.
Application Notes and Protocols: Preparation of Iodophthalein Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iodophthalein, also known as 3',3'',5',5''-tetraiodophenolphthalein, is a phthalein dye utilized as a pH indicator in various laboratory settings.[1] Its distinct color transition from yellow in acidic conditions to pink in alkaline environments makes it a valuable tool for titrations and other analytical chemistry procedures.[1] This document provides a comprehensive guide to preparing a standardized this compound solution for laboratory applications, ensuring reproducibility and accuracy in experimental results. This compound is soluble in organic solvents and has limited solubility in water.[1] While stable under normal laboratory conditions, it may degrade in the presence of strong acids or bases.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a standard 0.5% (w/v) this compound indicator solution.
| Parameter | Value | Notes |
| This compound Concentration | 0.5% (w/v) | A 1% solution can also be prepared by adjusting the mass of this compound. |
| Solvent Composition | 50% (v/v) Ethanol (B145695) in Distilled Water | Ethanol is used to dissolve the this compound powder effectively.[2][3] |
| pH Transition Range | Acidic to Alkaline | The solution transitions from yellow to pink as the pH increases.[1] |
| Storage Conditions | Room temperature, protected from light | Store in a well-stoppered bottle to prevent evaporation and contamination.[2] |
| Shelf Life | >2 years (if stored properly) | Long-term storage should be at -20°C for months to years.[4] |
Experimental Protocol: Preparation of 0.5% this compound Solution
This protocol details the step-by-step procedure for preparing 100 mL of a 0.5% (w/v) this compound indicator solution.
Materials:
-
This compound (3',3'',5',5''-tetraiodophenolphthalein) powder
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
50 mL graduated cylinder
-
Analytical balance
-
Weighing paper or boat
-
Beaker (150 mL or 250 mL)
-
Glass stirring rod or magnetic stirrer with stir bar
-
Funnel
-
Dropper bottle for storage
Procedure:
-
Weighing the this compound:
-
Carefully weigh out 0.5 g of this compound powder using an analytical balance.
-
-
Dissolving in Ethanol:
-
Transfer the weighed this compound powder into a 150 mL beaker.
-
Measure 50 mL of 95% ethanol using a graduated cylinder and add it to the beaker containing the this compound powder.
-
Stir the mixture with a glass stirring rod or use a magnetic stirrer until the this compound is completely dissolved. Phthalein indicators are more soluble in alcohol than in water.[2][5]
-
-
Dilution with Water:
-
Once the this compound is fully dissolved in the ethanol, slowly add distilled water to the beaker while stirring continuously until the total volume of the solution reaches approximately 90 mL.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution from the beaker into a 100 mL volumetric flask using a funnel.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
-
Mixing and Storage:
-
Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Transfer the prepared 0.5% this compound solution into a clearly labeled dropper bottle for easy dispensing.
-
Store the solution at room temperature, away from direct sunlight.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Ethanol is flammable; keep it away from open flames and heat sources.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
Iodophthalein: A Detailed Reagent Application Guide for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), chemically known as 3',3'',5',5''-tetraiodophenolphthalein, is a phthalein dye that serves as a valuable reagent in analytical chemistry. While structurally related to the more common indicator phenolphthalein (B1677637), the presence of four iodine atoms on the phenyl rings alters its chemical properties, leading to distinct applications. This document provides detailed application notes and protocols for the use of this compound as a pH indicator in acid-base titrimetry and explores its other potential analytical uses.
Physicochemical Properties and Data
This compound is a pale yellow powder.[1] Key quantitative data relevant to its analytical applications are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₀I₄O₄ | [1][2] |
| Molecular Weight | 821.91 g/mol | [1][2] |
| CAS Number | 386-17-4 | [1][2] |
| Appearance | Pale yellow powder | [1] |
| Purity | ≥ 95% (Assay by titration, HPLC) | [1] |
Application as a pH Indicator
The primary application of this compound in analytical chemistry is as a pH indicator. It exhibits a distinct color change in response to variations in the pH of a solution, making it a useful tool for visually determining the endpoint of acid-base titrations.[1]
pH Transition Range and Color Change
This compound undergoes a color change from yellow in acidic to a pinkish-purple in alkaline solutions . While a precise numerical pH range is not widely documented in standard literature, its structural similarity to phenolphthalein (pH 8.2-10.0) suggests a transition in the alkaline range. This makes it suitable for titrations involving a strong base and a weak acid, where the equivalence point lies in the alkaline region.
Experimental Protocols
Preparation of this compound Indicator Solution (0.5% w/v in 50% Ethanol)
This protocol is adapted from standard procedures for preparing phenolphthalein indicator solutions, which are suitable for this compound due to their similar solubility characteristics.
Materials:
-
This compound (3',3'',5',5''-tetraiodophenolphthalein) powder
-
Distilled or deionized water
-
Weighing balance
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Dropper bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.5 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound into a beaker. Add 50 mL of 95% ethanol and stir with a glass rod until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done with caution due to the flammability of ethanol.
-
Dilution: Quantitatively transfer the dissolved solution into a 100 mL volumetric flask.
-
Final Volume Adjustment: Add distilled or deionized water to the volumetric flask up to the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the prepared indicator solution to a labeled dropper bottle and store at room temperature, protected from light.
Diagram: Preparation of this compound Indicator Solution
Caption: A simple workflow for preparing a 0.5% this compound indicator solution.
Protocol for Acid-Base Titration using this compound Indicator
This protocol outlines the use of this compound as an indicator for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide).
Materials:
-
Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Solution of a weak acid with unknown concentration (e.g., vinegar)
-
This compound indicator solution (0.5% w/v)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette stand and clamp
-
White tile or white paper
Procedure:
-
Burette Preparation: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Analyte Preparation: Pipette a known volume (e.g., 25.0 mL) of the weak acid solution into an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should remain yellow.
-
Titration: Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.
-
Endpoint Determination: Continue the titration until the first persistent faint pinkish-purple color appears. This indicates that the endpoint has been reached.
-
Volume Recording: Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Replicates: Repeat the titration at least two more times to ensure concordant results.
Calculation of Analyte Concentration:
The concentration of the weak acid can be calculated using the following formula:
M_acid * V_acid = M_base * V_base
Where:
-
M_acid = Molarity of the acid solution (unknown)
-
V_acid = Volume of the acid solution used
-
M_base = Molarity of the base solution (known)
-
V_base = Volume of the base solution used at the endpoint
Diagram: Acid-Base Titration Workflow
References
Application Notes and Protocols: Utilization of Iodine Density from Dual-Energy Computed Tomography Enterography (DECTE) for the Diagnosis and Monitoring of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a chronic inflammatory condition of the gastrointestinal tract.[1][2][3] Accurate diagnosis and ongoing assessment of disease activity are crucial for effective management and the development of new therapies.[3][4][5] While endoscopy with biopsy is the current gold standard for diagnosis, it is an invasive procedure.[2][6][7] Dual-Energy Computed Tomography Enterography (DECTE) is an advanced imaging technique that allows for the quantitative assessment of mucosal inflammation by measuring iodine density in the bowel wall.[8][9] This method offers a non-invasive surrogate to endoscopy for diagnosing and monitoring disease activity in IBD patients.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing iodine density from DECTE as a diagnostic and monitoring tool in IBD research and clinical trials.
Principle of the Method
DECTE leverages the simultaneous acquisition of CT images at two different energy levels. This dual-energy data allows for the differentiation and quantification of materials with different atomic numbers, such as iodine-based contrast agents. In IBD, inflammation leads to increased vascularity and capillary permeability in the affected bowel segments. Consequently, there is an accumulation of iodinated contrast agent in the inflamed mucosa. The iodine density, measured in milligrams per milliliter (mg/mL), provides a quantitative measure of this enhancement and correlates with the degree of inflammation.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies evaluating the use of iodine density in DECTE for the assessment of IBD.
Table 1: Performance of Normalized Iodine Density for Detecting Active Inflammation in Crohn's Disease
| Parameter | Patients with Active Inflammation (n=12) | Patients without Active Inflammation (n=11) | p-value |
| Mean Normalized Iodine Density (I%) | 37.9 [13.3]% | 21.7 [7.5]% | 0.001 |
| Optimal ROC Threshold | 24.6% | - | - |
| Sensitivity | 100% | - | - |
| Specificity | 81.8% | - | - |
| AUC | 0.909 (95% CI 0.777-1) | - | - |
| Data from a study comparing DECTE with endoscopic assessment in 23 patients with Crohn's disease.[8] |
Table 2: Performance of Absolute Iodine Density for Detecting Active Inflammation in Crohn's Disease
| Parameter | Patients with Active Inflammation (n=12) | Patients without Active Inflammation (n=11) | p-value |
| Mean Absolute Iodine Density (I) | 2.44 [0.73] mg/mL | 1.77 [1.00] mg/mL | 0.0455 |
| Optimal ROC Threshold | 1.78 mg/mL | - | - |
| Sensitivity | 91.7% | - | - |
| Specificity | 63.6% | - | - |
| AUC | 0.75 (95% CI 0.532-0.968) | - | - |
| Data from a study comparing DECTE with endoscopic assessment in 23 patients with Crohn's disease.[8] |
Table 3: Iodine Density Thresholds for Assessing Crohn's Disease Activity Severity using Photon Counting CT Enterography
| Parameter | Optimal Threshold | Sensitivity | Specificity | Accuracy | AUC |
| Active Inflammation | 2.7 mg/mL | 97% | 100% | 98% | 1.00 |
| Mild vs. Moderate-to-Severe Inflammation | 3.4 mg/mL | 83% | 89% | 87% | 0.85 |
| Data from a retrospective study of 23 patients with Crohn's disease imaged with Photon Counting CT (PCCT) enterography.[10] |
Experimental Protocols
Patient Preparation Protocol
-
Fasting: Patients should fast for 4-6 hours prior to the examination to ensure an empty stomach and small bowel.
-
Oral Contrast Administration:
-
Administer 1.5 to 2.0 liters of a neutral or low-density oral contrast agent (e.g., polyethylene (B3416737) glycol solution or a water-based solution with locust bean gum) over 45-60 minutes.
-
The goal is to achieve adequate luminal distension of the small bowel.
-
-
Intravenous Access: Establish intravenous access with an 18-20 gauge catheter, preferably in an antecubital vein, to allow for the rapid injection of iodinated contrast material.
DECTE Imaging Protocol
-
Scanner: Use a dual-energy capable CT scanner.
-
Scan Range: The scan should cover the entire abdomen and pelvis, from the dome of the liver to the pubic symphysis.
-
IV Contrast Injection:
-
Administer a weight-based dose of a non-ionic, low-osmolar iodinated contrast agent (e.g., 1.5-2.0 mL/kg).
-
The injection should be performed using a power injector at a rate of 3-5 mL/second.
-
-
Scan Timing:
-
Acquire images in the enteric phase, typically 50-70 seconds after the start of the IV contrast injection. This timing is crucial for optimal opacification of the mesenteric vessels and enhancement of the bowel wall.
-
-
Dual-Energy Acquisition:
-
Acquire images simultaneously at two different energy levels (e.g., 80 kVp and 140 kVp or using a tin filter for spectral shaping at 100 kVp).
-
Image Post-Processing and Analysis Protocol
-
Software: Utilize dedicated dual-energy post-processing software provided by the CT scanner manufacturer or a third-party vendor.
-
Image Reconstruction: Generate virtual monoenergetic images and iodine density maps.
-
Region of Interest (ROI) Placement:
-
Identify the terminal ileum or other segments of the small or large bowel that are of clinical interest.
-
Place ROIs on the mucosa of the bowel wall, avoiding the bowel lumen and mesenteric fat.
-
For standardized measurements, place ROIs on the distal 2 cm of the terminal ileum.
-
-
Data Extraction:
-
Measure the mean absolute iodine density (in mg/mL) within the ROIs.
-
To calculate the normalized iodine density (I%), measure the iodine density of the aorta at the same level and use the following formula:
-
I% = (Iodine density of bowel wall / Iodine density of aorta) x 100
-
-
-
Data Interpretation: Compare the measured iodine density values to established thresholds to determine the presence and severity of active inflammation.[8][10]
Visualization of Experimental Workflow
Caption: Workflow for IBD assessment using DECTE iodine density.
Signaling Pathways in IBD
While DECTE is a diagnostic imaging modality and does not directly target signaling pathways, understanding the underlying molecular mechanisms of IBD is crucial for interpreting imaging findings and for drug development. The inflammation visualized by iodine density enhancement is the result of complex signaling cascades.
Caption: Simplified signaling cascade leading to inflammation in IBD.
Conclusion
The quantification of iodine density using DECTE is a promising, non-invasive biomarker for the diagnosis and monitoring of IBD. It provides an objective measure of disease activity that correlates well with endoscopic findings. The detailed protocols provided in these application notes offer a standardized approach for implementing this technique in both research and clinical settings. The ability to quantitatively assess inflammation can aid in the evaluation of treatment response and the development of novel IBD therapies.
References
- 1. Comprehensive Phenotyping in Inflammatory Bowel Disease: Search for Biomarker Algorithms in the Transkingdom Interactions Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosing Inflammatory Bowel Disease | NYU Langone Health [nyulangone.org]
- 3. mdpi.com [mdpi.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory bowel disease (IBD) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Emerging Diagnostic Methods in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crohn's disease active inflammation assessment with iodine density from dual-energy CT enterography: comparison with endoscopy and conventional interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crohn's disease inflammation severity assessment with iodine density from photon counting CT enterography: comparison with endoscopic histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodophthalein administration for detecting bladder and bowel diseases.
A Historical Perspective and Current Imaging Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), specifically its sodium salt, tetraiodophenolphthalein, represents a significant milestone in the history of medical imaging. It was one of the first synthetic contrast agents developed for the visualization of an internal organ, the gallbladder, through a process called cholecystography. This document provides a detailed overview of the historical application of this compound, its mechanism of action, and clarifies its role in the context of modern diagnostic imaging for gastrointestinal and urological conditions. While the user's query focused on bladder and bowel diseases, extensive literature review indicates that the clinical use of this compound was confined to gallbladder imaging. This document will therefore focus on its established historical application and briefly outline the current, advanced imaging modalities used for bladder and bowel diseases.
Historical Application of this compound: Cholecystography
Oral cholecystography was a radiological procedure developed in the 1920s to visualize the gallbladder.[1] The technique relied on the oral or intravenous administration of a radiopaque contrast agent that would be absorbed, excreted by the liver into the bile, and concentrated in the gallbladder.[2][3]
The Agent: Sodium Tetraiodophenolphthalein
The pioneering work of Graham and Cole in 1923 led to the use of halogenated phenolphthaleins as contrast agents for cholecystography.[4][5] Initially, tetrabromphenolphthalein was used, but it was soon replaced by the less toxic and more effective sodium tetraiodophenolphthalein.[4][6] The presence of four iodine atoms in the molecule made it radiopaque, meaning it could absorb X-rays and thus cast a shadow on a radiograph.[7]
Mechanism of Action
Following oral or intravenous administration, sodium tetraiodophenolphthalein is absorbed into the bloodstream, taken up by the liver, and excreted into the bile.[2][4] The bile, containing the contrast agent, then flows into the gallbladder, where it is concentrated through the absorption of water by the gallbladder mucosa.[1] This concentration of the iodinated compound renders the gallbladder visible on an X-ray.[3] Failure of the gallbladder to visualize was indicative of disease, such as an obstructed cystic duct or poor concentrating function of the gallbladder.[4][8]
Modern Imaging Techniques and the Decline of this compound Cholecystography
Oral cholecystography using this compound has been largely superseded by more advanced, safer, and more informative imaging modalities.[9] Modern techniques for biliary imaging include:
-
Ultrasonography: Now the primary imaging modality for gallbladder diseases.
-
Computed Tomography (CT): Provides detailed cross-sectional images of the abdomen.[3]
-
Magnetic Resonance Cholangiopancreatography (MRCP): A non-invasive MRI technique to visualize the biliary and pancreatic ducts.[9]
These modern methods offer superior anatomical detail, do not rely on the concentrating function of the gallbladder, and, in the case of ultrasound and MRI, avoid the use of ionizing radiation.
This compound in the Context of Bladder and Bowel Diseases
A comprehensive review of scientific literature reveals no evidence of the significant use of this compound for the diagnosis of bladder or bowel diseases, such as interstitial cystitis or inflammatory bowel disease (IBD). The physicochemical properties of this compound, specifically its hepatic uptake and biliary excretion, made it suitable for gallbladder imaging but not for visualizing the urinary tract or the lumen of the bowel.
Modern Imaging of Bladder and Bowel Diseases
The diagnosis and monitoring of bladder and bowel diseases rely on a different set of imaging techniques and contrast agents:
-
Bladder Diseases:
-
Cystography: A procedure where a contrast agent (typically a modern water-soluble iodinated contrast medium) is instilled directly into the bladder via a catheter to visualize its structure and identify abnormalities.[10][11]
-
CT and MRI: Provide detailed imaging of the bladder wall and surrounding pelvic structures.[12]
-
-
Bowel Diseases (e.g., Inflammatory Bowel Disease):
-
CT Enterography and MR Enterography: These are the current gold standards for imaging the small bowel. They involve the oral ingestion of a large volume of a neutral or low-density contrast agent to distend the bowel, followed by intravenous contrast administration to assess bowel wall inflammation and complications.[13][14]
-
Barium Studies: Historically, barium sulfate (B86663) suspensions were used for fluoroscopic examination of the gastrointestinal tract.[15]
-
Quantitative Data
Due to the historical nature of this compound's use and its specific application in cholecystography, quantitative data directly applicable to modern research and drug development for bladder and bowel diseases is not available. The following table summarizes the key properties of sodium tetraiodophenolphthalein based on historical literature.
| Property | Value/Description | Reference |
| Chemical Name | Sodium tetraiodophenolphthalein | [9] |
| Primary Application | Oral and intravenous cholecystography (gallbladder imaging) | [1][2] |
| Mechanism | Hepatic uptake, biliary excretion, and concentration in the gallbladder | [1][4] |
| Administration Routes | Intravenous and Oral | [2][6] |
| Toxicity | Considered more toxic than modern contrast agents, with potential for side effects like nausea and vomiting. | [5][6] |
Experimental Protocols
As this compound is not used for bladder or bowel disease detection, no relevant experimental protocols for these applications exist. The following is a generalized protocol for historical oral cholecystography based on descriptions from the literature.
Historical Protocol: Oral Cholecystography with Sodium Tetraiodophenolphthalein
This protocol is for historical and informational purposes only and does not represent current medical practice.
-
Patient Preparation: The patient would typically consume a fat-free evening meal the day before the procedure.
-
Contrast Administration: Following the evening meal, the patient would ingest a prescribed dose of sodium tetraiodophenolphthalein, usually in capsule form.
-
Fasting: The patient would then fast overnight to allow for the absorption of the contrast agent and its concentration in the gallbladder.
-
Radiographic Imaging: X-ray images of the abdomen, centered on the right upper quadrant, would be taken the following morning (approximately 12-14 hours after ingestion).
-
Fatty Meal (Optional): In some cases, after the initial X-rays, the patient would be given a fatty meal. This would stimulate the gallbladder to contract and empty.
-
Post-Fatty Meal Imaging: Additional X-rays would be taken after the fatty meal to assess the contractility and emptying of the gallbladder.
Visualizations
Caption: Workflow of historical oral cholecystography using this compound.
This compound was a pioneering contrast agent that enabled the first functional imaging of an organ, the gallbladder. However, its use was highly specific and has been rendered obsolete by modern imaging technologies that offer greater safety, diagnostic accuracy, and versatility. For the investigation of bladder and bowel diseases, researchers and clinicians should refer to current best practices utilizing modalities such as CT and MR enterography for the bowel, and cystography, CT, and MRI for the bladder, with their respective and more advanced contrast agents. There is no scientific basis for the use of this compound in the diagnosis of these conditions in contemporary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. A Brief History of Radiological Imaging and Its Application in Urology | Abdominal Key [abdominalkey.com]
- 5. jcpres.com [jcpres.com]
- 6. mpijournal.org [mpijournal.org]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Inflammatory bowel disease imaging: Current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucsfhealth.org [ucsfhealth.org]
- 11. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 12. diagnosticimaging.com [diagnosticimaging.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gastrointestinal Iodinated Contrast Agents [ouci.dntb.gov.ua]
Application of Phase Chromatography with Iodophthalein for Proteinuria Detection: A Methodological Overview
Introduction
Proteinuria, the presence of excess protein in the urine, is a key indicator of renal dysfunction and a critical biomarker in the diagnosis and monitoring of various kidney diseases. Accurate and sensitive detection of urinary proteins is paramount for early diagnosis, patient stratification, and therapeutic monitoring. While various methods exist for protein quantification, chromatographic techniques, particularly phase chromatography, offer high resolution and specificity. This document outlines the application of phase chromatography utilizing iodophthalein (B1202078) for the detection and quantification of proteinuria, providing detailed protocols for researchers, scientists, and professionals in drug development.
The principle of this application lies in the interaction between this compound and urinary proteins, which can be effectively separated and quantified using phase chromatography. This compound, a dye with an affinity for proteins, can be employed as a component of the mobile or stationary phase, or as a post-column derivatization agent to enhance the detection of protein-iodophthalein complexes.
Experimental Workflow for Proteinuria Detection
The general workflow for analyzing urinary proteins using this compound-assisted phase chromatography involves several key stages, from sample preparation to data analysis.
Figure 1: General experimental workflow for proteinuria analysis.
Detailed Experimental Protocols
Urine Sample Preparation
Proper sample preparation is crucial to ensure the accuracy and reproducibility of the results.
-
Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is often preferred to account for diurnal variations in protein excretion.
-
Centrifugation: Centrifuge the urine sample at approximately 2000 x g for 15 minutes at 4°C to pellet cellular debris and other particulate matter.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles that could clog the chromatography column.
-
Storage: If not analyzed immediately, the prepared urine samples should be stored at -80°C to prevent protein degradation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol describes a general RP-HPLC method that can be adapted for the separation of urinary proteins using an this compound-based detection method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or diode-array detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for protein separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 70% B (linear gradient)
-
35-40 min: 70% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (isocratic, column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 280 nm for intrinsic protein detection. For this compound-based detection, the wavelength should be optimized based on the absorbance maximum of the protein-iodophthalein complex.
Post-Column Derivatization with this compound (Optional):
If this compound is used as a post-column reagent, a separate pump and mixing tee are required.
-
Prepare an this compound solution in an appropriate buffer. The concentration should be optimized to ensure a sufficient reaction with the eluted proteins without causing excessive background noise.
-
Introduce the this compound solution into the eluent stream from the column using a T-mixer.
-
Allow for a sufficient reaction time in a reaction coil before the flow cell of the detector. The length and diameter of the coil should be optimized to allow for complete mixing and reaction.
-
Set the detector to the wavelength of maximum absorbance for the protein-iodophthalein complex.
Data Presentation
Quantitative data from the chromatographic analysis should be summarized for clear interpretation and comparison.
| Parameter | Control Group (Healthy) | Proteinuria Group (Diseased) |
| Total Urinary Protein (mg/24h) | < 150 | > 300 |
| Albumin (mg/L) | < 30 | 30 - 300 (Microalbuminuria) > 300 (Macroalbuminuria) |
| Retention Time of Major Protein Peaks (min) | Specify | Specify |
| Peak Area of Major Protein Peaks | Specify | Specify |
Table 1: Example of a data summary table for quantitative comparison of urinary protein levels between healthy individuals and patients with proteinuria.
Logical Relationship in Proteinuria Pathophysiology
The development of proteinuria is a complex process involving the breakdown of the glomerular filtration barrier.
Figure 2: Simplified logical flow of proteinuria development.
The use of phase chromatography, potentially enhanced with this compound, provides a powerful analytical tool for the detailed investigation of proteinuria. The protocols and information presented here offer a foundational framework for researchers and clinicians to develop and implement robust methods for urinary protein analysis. Adherence to standardized procedures for sample handling and chromatographic analysis is essential for obtaining reliable and reproducible data, which is critical for advancing our understanding of kidney diseases and for the development of new therapeutic interventions. Further optimization of the this compound-based detection, including the specific chemistry of interaction and reaction conditions, will likely lead to even more sensitive and specific assays for proteinuria.
Application Notes and Protocols: Iodophthalein-Based Contrast Agent (IPCA) for Enhanced Visualization in Computed Tomography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of a novel, hypothetical Iodophthalein-Based Contrast Agent (IPCA) for enhanced visualization in computed tomography (CT). While direct research on This compound (B1202078) as a CT contrast agent is limited, these notes are formulated based on established principles of iodinated contrast media development and nanoparticle-based delivery systems. The protocols herein describe the synthesis, characterization, and in vivo application of IPCA, offering a framework for the investigation of new phthalein-derived imaging agents.
Introduction
Computed tomography (CT) is a cornerstone of modern diagnostic imaging, providing high-resolution anatomical images. The diagnostic efficacy of CT for soft tissues is often augmented by the use of contrast agents, which enhance the X-ray attenuation of specific tissues or the vasculature.[1][2] Iodine, due to its high atomic number and K-edge energy, is the most commonly used element in clinical X-ray contrast media.[3][4] However, current small-molecule iodinated contrast agents suffer from limitations such as rapid renal clearance, short imaging windows, and potential nephrotoxicity.[3][5][6]
To address these limitations, research has focused on the development of nanoparticle-based iodinated contrast agents.[2] These nanoplatforms, including liposomes, nanoemulsions, and polymeric nanoparticles, can prolong circulation time, improve biocompatibility, and enable targeted delivery to specific tissues, such as tumors, via the enhanced permeability and retention (EPR) effect.[3][7] This document outlines the potential application of an this compound-based nanoparticle formulation (IPCA) as a next-generation CT contrast agent.
Synthesis and Characterization of IPCA
The proposed IPCA is a lipid-based nanoemulsion encapsulating a synthesized this compound derivative. The synthesis involves a two-step process: the iodination of a phenolphthalein (B1677637) analog followed by its formulation into a stable nanoemulsion.
Synthesis of Iodinated Phthalein Derivative
A one-step esterification reaction can be employed to synthesize the tri-iodinated phthalein derivative.
Experimental Protocol:
-
Dissolve the phenolphthalein analog in a suitable organic solvent.
-
Add an iodinating agent (e.g., N-iodosuccinimide) and a catalyst.
-
Reflux the reaction mixture at a controlled temperature for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography.
-
Confirm the chemical structure using 1H NMR and 13C NMR spectroscopy.
Formulation of IPCA Nanoemulsion
A low-energy spontaneous emulsification process is utilized to formulate the IPCA nanoemulsion.
Experimental Protocol:
-
Dissolve the synthesized iodinated phthalein derivative and a surfactant in the oil phase.
-
Separately, prepare the aqueous phase, which may contain a co-surfactant.
-
Slowly add the oil phase to the aqueous phase under constant stirring.
-
Allow the mixture to self-emulsify, forming stable nanoemulsion droplets.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Physicochemical Properties of IPCA
The physicochemical properties of the formulated IPCA are critical for its performance as a CT contrast agent.
| Property | Value | Method |
| Iodine Content (wt%) | ~50% | Elemental Analysis |
| Particle Size (nm) | 80 - 120 | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering |
| Zeta Potential (mV) | -20 to -30 | Electrophoretic Light Scattering |
| Viscosity (cP at 37°C) | 5 - 8 | Viscometer |
In Vitro X-ray Attenuation
The X-ray attenuation properties of IPCA are evaluated to determine its efficacy as a contrast agent.
Experimental Protocol:
-
Prepare a series of IPCA dilutions with varying iodine concentrations (e.g., 0 to 50 mg I/mL).
-
Image the dilutions using a micro-CT scanner at a standard tube voltage (e.g., 120 kVp).
-
Measure the Hounsfield Units (HU) for each concentration.
-
Plot the HU values against the iodine concentration to generate a calibration curve.
| Iodine Concentration (mg I/mL) | Hounsfield Units (HU) |
| 0 | 0 ± 5 |
| 10 | 250 ± 15 |
| 20 | 510 ± 20 |
| 30 | 760 ± 25 |
| 40 | 1020 ± 30 |
| 50 | 1280 ± 35 |
In Vivo Computed Tomography Imaging
In vivo studies in animal models are essential to evaluate the biodistribution, pharmacokinetics, and contrast enhancement capabilities of IPCA.
Animal Model and Administration
-
Animal Model: Healthy male Sprague-Dawley rats (200-250 g).
-
Administration: Intravenous (IV) injection via the tail vein.
-
Dosage: 300 mg I/kg body weight.
CT Imaging Protocol
-
Anesthetize the animal using isoflurane.
-
Acquire a pre-contrast CT scan.
-
Administer the IPCA intravenously.
-
Acquire post-contrast scans at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess the dynamic contrast enhancement.
-
Reconstruct the CT images and perform region of interest (ROI) analysis on major organs (e.g., heart, liver, spleen, kidneys).
Expected In Vivo Contrast Enhancement
| Organ | Peak Enhancement (HU) | Time to Peak |
| Blood Pool (Aorta) | 800 - 1000 | 5 - 15 min |
| Liver | 400 - 600 | 30 - 60 min |
| Spleen | 500 - 700 | 30 - 60 min |
| Kidney (Cortex) | 600 - 800 | 5 - 10 min |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of IPCA is crucial for its potential clinical translation.[8][9][10]
Pharmacokinetic Analysis
Experimental Protocol:
-
Administer IPCA to a cohort of animals.
-
Collect blood samples at various time points post-injection.
-
Quantify the iodine concentration in the plasma using a suitable analytical method (e.g., ICP-MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.[11]
| Parameter | Estimated Value |
| Half-life (t1/2) | 4 - 6 hours |
| AUC (mg·h/mL) | Varies with dose |
| Clearance (mL/h/kg) | Varies with dose |
Preliminary Toxicology Assessment
Experimental Protocol:
-
Administer a therapeutic and a high dose of IPCA to two groups of animals.
-
Monitor the animals for any adverse reactions for 14 days.
-
Collect blood samples for hematology and serum biochemistry analysis at baseline and at the end of the study.
-
Perform histopathological examination of major organs (liver, kidneys, spleen, heart, lungs).
Visualizations
Caption: Experimental workflow for IPCA development.
Caption: Logical relationship of IPCA properties to outcomes.
References
- 1. Synthesis and Pre-Clinical Characterization of a Cationic Iodinated Imaging Contrast Agent (CA4+) and Its Use for Quantitative Computed Tomography of Ex Vivo Human Hip Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. X-Ray Computed Tomography Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging [ouci.dntb.gov.ua]
- 6. dicardiology.com [dicardiology.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Pharmacokinetics and pharmacodynamics in toxicology. | Semantic Scholar [semanticscholar.org]
- 10. ijfmts.com [ijfmts.com]
- 11. Toxicokinetics of phenolphthalein in male and female rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Tissue Samples with Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein, chemically known as 3',3'',5',5''-Tetraiodophenolphthalein, is a compound historically recognized for its application as an X-ray contrast agent. While its use as a direct histological stain for light microscopy is not well-documented in contemporary literature, its structure as an iodinated phthalein dye suggests potential for tissue visualization. This document provides a comprehensive overview of the principles of iodine-based tissue staining and offers a generalized protocol that can be adapted for the exploratory use of this compound and similar compounds in a research setting.
The primary mechanism of action for iodine-based contrast agents is their ability to increase the radiodensity of tissues, thereby enhancing their visibility in X-ray-based imaging modalities like computed tomography (CT). The high atomic number of iodine atoms effectively attenuates X-rays, creating a strong contrast between the stained tissue and the surrounding environment. In the context of histological staining, the iodine atoms could similarly provide contrast, and the phthalein structure may confer affinity for certain tissue components.
Data Presentation: Quantitative Analysis of Iodine-Based Staining
| Parameter | Staining Agent | Tissue Type | Key Findings | Reference |
| Staining Time vs. Penetration | Iodine Potassium Iodide (I₂KI) | Mouse Cardiac Tissue | Achieved uniform and complete enhancement in as short as 72 hours. | |
| Staining Intensity | Iodine Potassium Iodide (I₂KI) | Mouse Cardiac Tissue | Median staining intensity was significantly higher than with Phosphotungstic Acid (PTA). | |
| Optimal Staining Time | 1.25% Lugol's Iodine | Snake Tissues | Duration of optimal staining time increased linearly with body size (head radius was the best indicator). | |
| Tissue Shrinkage | I₂KI and Ethanol (B145695) I₂KI | Japanese Quail Embryos | Both protocols resulted in only 5% shrinkage compared to the original specimen. | |
| Color Change Analysis | Iodine Staining | Esophageal Squamous Neoplasms | A dramatic color change (initially whitish-yellow then pink) showed a sensitivity of 88% and specificity of 95% for diagnosing high-grade intraepithelial neoplasias or invasive cancers. |
Experimental Protocols
The following is a generalized, adaptable protocol for the staining of paraffin-embedded tissue sections. This protocol is based on standard histological practices and should be optimized for specific tissues and experimental aims when using a novel staining agent like this compound.
Materials
-
Paraffin-embedded tissue sections on slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (e.g., 1% w/v in 70% ethanol - Note: optimal solvent and concentration to be determined empirically)
-
Differentiating solution (e.g., dilute acid or alcohol, if necessary)
-
Counterstain (e.g., Eosin or Nuclear Fast Red)
-
Dehydrating agents (graded ethanol series)
-
Clearing agent (Xylene or substitute)
Application Notes and Protocols: Iodophthalein as a Diagnostic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), specifically its sodium salt, tetraiodophenolphthalein, represents a significant milestone in the history of medical diagnostics. As one of the earliest organo-iodine contrast agents, it revolutionized the visualization of the gallbladder through a procedure known as oral cholecystography.[1] Developed in the 1920s, this compound's utility lies in its high iodine content, which opacifies the gallbladder to X-rays, and its physiological pathway of being absorbed from the intestine, excreted by the liver into the bile, and concentrated in the gallbladder.[1][2] Although largely superseded by modern imaging techniques such as ultrasound and magnetic resonance cholangiopancreatography (MRCP), the principles of its application and the methodologies developed for its use laid the groundwork for subsequent advancements in contrast-enhanced imaging.[1]
These application notes provide a comprehensive overview of this compound's use as a diagnostic tracer, including its physicochemical properties, pharmacokinetic profile, and detailed protocols for its historical application in cholecystography.
Physicochemical Properties and Pharmacokinetics
This compound's efficacy as a contrast agent is directly related to its chemical structure and resulting biological behavior. The presence of four iodine atoms per molecule provides the necessary radiopacity for X-ray imaging.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not extensively documented in recent literature due to its historical nature, the following tables summarize available quantitative data and estimates based on its use and data from similar oral cholecystographic agents.
Table 1: Physicochemical and Pharmacokinetic Profile of this compound
| Parameter | Value/Description | Source |
| Chemical Name | Sodium tetraiodophenolphthalein | [1] |
| Molecular Formula | C₂₀H₈I₄Na₂O₄ | N/A |
| Molecular Weight | 865.85 g/mol | N/A |
| Route of Administration | Oral | [1] |
| Absorption | Absorbed from the small intestine into the bloodstream. | [1] |
| Metabolism | Primarily hepatic. Undergoes glucuronide conjugation. | N/A |
| Excretion | Excreted by the liver into the bile and concentrated in the gallbladder. | [1] |
| Peak Plasma Concentration (Tmax) | Approximately 10-12 hours post-ingestion. | N/A |
| Biological Half-life | Not definitively established in recent literature. | N/A |
Table 2: Efficacy and Safety Profile of this compound
| Parameter | Value/Description | Source |
| Diagnostic Accuracy | Approximately 87-95% for the detection of gallstones. | N/A |
| Historical Dosage | 3.0 - 7.0 grams, administered orally. | N/A |
| Acute Oral Toxicity (LD50) | Data for a similar compound (RC9927) in rats is >5000 mg/kg, suggesting low acute toxicity. Specific LD50 for this compound is not readily available. | [3] |
| Common Adverse Effects | Nausea, vomiting, diarrhea, and dysuria have been reported with oral cholecystographic agents. | [1] |
| Incidence of Adverse Effects (for a similar agent, iopanoic acid) | Diarrhea (25.3%), Nausea (5.8%), Vomiting (0.5%), Dysuria (13.7%). | [1] |
Experimental Protocols
The following protocols outline the historical methodology for the use of this compound in oral cholecystography and a general method for its quantitative analysis in biological samples.
Protocol 1: Oral Cholecystography Procedure
Objective: To visualize the gallbladder and detect the presence of radiolucent gallstones.
Materials:
-
This compound sodium tablets (e.g., Iodeikon™)
-
Standard X-ray equipment with fluoroscopy capabilities
-
Fatty meal (e.g., high-fat milk or a commercially available synthetic fatty meal)
Procedure:
-
Patient Preparation (Day 1):
-
The patient consumes a low-fat or fat-free evening meal.
-
Following the meal, the patient ingests the prescribed dose of this compound tablets with water. A common historical dosage was 3.0 grams.
-
The patient is instructed to fast (no food or drink) for at least 8 hours before the imaging procedure on Day 2.
-
-
Imaging (Day 2):
-
A preliminary plain X-ray of the right upper quadrant of the abdomen is taken to assess for any interfering shadows.
-
A series of X-ray images of the gallbladder area are then acquired.
-
The patient may be asked to change positions (e.g., lying down, standing) to better visualize the gallbladder and any potential stones.
-
Following the initial series of images, the patient is given a fatty meal.
-
Post-fatty meal images are taken at timed intervals (e.g., 30 and 60 minutes) to assess gallbladder contractility and the patency of the cystic and common bile ducts.
-
Expected Results:
-
A well-opacified gallbladder indicates normal absorption and excretion of the contrast agent and a patent cystic duct.
-
Radiolucent filling defects within the opacified gallbladder are indicative of gallstones.
-
Non-visualization of the gallbladder may suggest cholecystitis, cystic duct obstruction, or impaired liver function.
-
A decrease in the size of the gallbladder after the fatty meal demonstrates normal contractility.
Protocol 2: Quantitative Analysis of this compound in Plasma (General HPLC-UV Method)
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Plasma samples from subjects administered this compound
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid). The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined by obtaining a UV spectrum of the this compound standard (likely in the range of 230-250 nm).
-
Run Time: Sufficient to allow for the elution of both this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Physiological Pathway of this compound in Oral Cholecystography
The following diagram illustrates the journey of this compound from oral administration to its function as a contrast agent in the gallbladder.
Caption: Physiological pathway of this compound tracer.
Experimental Workflow for Oral Cholecystography
This diagram outlines the sequential steps involved in performing an oral cholecystography procedure.
Caption: Workflow for oral cholecystography.
References
Application Notes and Protocols for Monitoring Iodophthalein Excretion in Research Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophthalein (B1202078), also known as tetraiodophenolphthalein, is an iodine-containing compound historically utilized as an X-ray contrast agent for cholecystography, the visualization of the gallbladder.[1] Its structural similarity to phenolphthalein (B1677637) suggests analogous metabolic and excretory pathways. Understanding the excretion of this compound is crucial for pharmacokinetic and toxicological assessments in preclinical and clinical research. These application notes provide a comprehensive overview of the proposed metabolic pathways, detailed protocols for sample collection and analysis, and methods for data interpretation to monitor the excretion of this compound and its metabolites in research subjects.
Proposed Metabolic and Excretion Pathways of this compound
Based on the well-documented metabolism of phenolphthalein, it is hypothesized that this compound undergoes Phase II metabolism in the liver, primarily through glucuronidation. The resulting this compound-glucuronide, a more water-soluble conjugate, is then excreted from the body via two primary routes: biliary excretion into the feces and renal excretion into the urine. Minor metabolic pathways may include sulfation and hydroxylation.
The following diagram illustrates the proposed metabolic and excretion pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Collection and Handling
A standardized protocol for the collection and handling of biological samples is critical to ensure the integrity and accuracy of excretion monitoring studies.
Workflow for Sample Collection and Processing
Caption: Workflow for biological sample collection and processing.
Protocol for Urine and Feces Collection:
-
House research subjects individually in metabolic cages designed for the separate collection of urine and feces.
-
Acclimatize subjects to the cages for at least 24 hours before the administration of this compound.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dose.
-
For urine, measure the total volume for each collection interval. Centrifuge a subsample to remove particulate matter and store the supernatant at -80°C until analysis.
-
For feces, record the total wet weight for each collection interval. Homogenize the entire sample and store it at -80°C until analysis.
Protocol for Blood/Plasma Collection:
-
Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Use anticoagulant tubes (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Analytical Methodology: Quantification of this compound and its Glucuronide Metabolite
The following protocol is a proposed method based on techniques used for phenolphthalein analysis and can be optimized for this compound.
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices.
Materials:
-
This compound analytical standard
-
This compound-glucuronide analytical standard (if available, otherwise relative quantification can be performed)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Protocol for Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples on ice.
-
To account for the conjugated metabolite, an enzymatic hydrolysis step using β-glucuronidase can be included to measure total this compound.
-
Dilute the urine sample with water and add the internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge, evaporate the eluent, and reconstitute in the mobile phase.
-
-
Feces:
-
Thaw fecal homogenate.
-
To a known amount of homogenate, add extraction solvent (e.g., methanol or acetonitrile) and the internal standard.
-
Homogenize further and centrifuge to separate the solid material.
-
Proceed with SPE cleanup of the supernatant as described for urine.
-
HPLC-MS/MS Conditions (Example):
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its glucuronide metabolite, and the internal standard.
Data Presentation and Interpretation
Quantitative data from excretion studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Unit | Rat (Oral) | Dog (IV) | Monkey (Oral) |
| Cmax | ng/mL | 1500 | 5000 | 1200 |
| Tmax | h | 2 | 0.5 | 4 |
| AUC(0-t) | ng·h/mL | 12000 | 25000 | 15000 |
| Half-life (t½) | h | 8 | 6 | 10 |
| Bioavailability | % | 40 | - | 35 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Hypothetical Cumulative Excretion of this compound and Metabolites (% of Administered Dose)
| Excretion Route | Time Interval | Rat | Dog | Monkey |
| Urine | 0-24h | 15% | 30% | 20% |
| 24-48h | 5% | 10% | 8% | |
| Total | 20% | 40% | 28% | |
| Feces | 0-24h | 50% | 40% | 45% |
| 24-48h | 10% | 5% | 12% | |
| Total | 60% | 45% | 57% | |
| Total Recovery | 80% | 85% | 85% |
Note: These are hypothetical values for illustrative purposes.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound excretion in research subjects. By leveraging the knowledge of structurally similar compounds like phenolphthalein and employing modern analytical techniques such as HPLC-MS/MS, researchers can obtain valuable pharmacokinetic and metabolic data. This information is essential for understanding the disposition of this compound and for its potential future applications in drug development and research. The proposed methodologies should be validated and optimized for the specific experimental conditions and research objectives.
References
Troubleshooting & Optimization
Troubleshooting poor contrast with Iodophthalein in X-ray imaging.
Welcome to the technical support center for troubleshooting poor contrast with Iodophthalein in X-ray imaging. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during preclinical imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for X-ray imaging?
This compound is an iodine-containing compound.[1][2] In X-ray based imaging, contrast between different soft tissues is often low.[3] To enhance visualization, contrast agents are used. Iodinated contrast media are effective because iodine has a high atomic number (53) compared to the elements that make up most biological tissues.[4] This high atomic number leads to a significant increase in the attenuation of X-rays, primarily through photoelectric absorption.[4][5] This differential absorption between the contrast-enhanced tissue and surrounding areas creates the contrast seen in the final image.[4][6]
Q2: What are the fundamental principles of X-ray contrast?
X-ray contrast is the result of differential attenuation of the X-ray beam as it passes through different materials.[7] Two main interactions govern this process: the photoelectric effect and Compton scattering.[4][8] The photoelectric effect is highly dependent on the atomic number of the material.[9] Materials with higher atomic numbers, like iodine, absorb significantly more X-rays than materials with low atomic numbers, like soft tissue (composed mainly of carbon, hydrogen, and oxygen).[5][6] This difference in absorption is what generates image contrast.
Q3: What are the ideal storage conditions for this compound?
Proper storage is critical to prevent degradation and ensure optimal performance.[10] Changes in a drug's stability can lead to the formation of degradation products, potentially affecting its efficacy.[10][11]
| Parameter | Condition | Rationale |
| Temperature | 0 - 4 °C (short term, days to weeks) or -20 °C (long term, months to years)[12] | Prevents chemical degradation and microbial growth. |
| Light | Store in the dark[12] | Iodinated compounds can be sensitive to light, which can cause degradation.[10] |
| Moisture | Keep dry in a sealed container[12] | Prevents hydrolysis and maintains the integrity of the powdered form. |
| Shelf Life | >2 years if stored properly[12] | Ensures the compound remains stable and effective within this period. |
Troubleshooting Poor Image Contrast
Poor contrast is a common issue that can be traced back to the contrast agent, the experimental protocol, or the imaging system itself. Use the following sections to diagnose and resolve your specific problem.
Diagram: General Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing the root cause of poor image contrast.
Caption: A step-by-step workflow for troubleshooting poor X-ray image contrast.
Category 1: Contrast Agent-Related Issues
Q: My image is too light or has very low contrast. Could the this compound solution be the problem?
A: Yes, the properties of the contrast agent solution are critical. Consider the following:
-
Incorrect Concentration: The degree of X-ray attenuation is directly related to the concentration of iodine in the tissue of interest.[4] A low concentration will result in insufficient contrast enhancement. For preclinical applications, formulations can have iodine concentrations around 85 mg I/mL, while clinical agents range from 240 to 400 mg iodine/mL.[4][13]
-
Solution: Double-check your calculations for preparing the solution. If possible, measure the iodine concentration using an appropriate analytical method. Consider increasing the concentration if the current level provides suboptimal results.
-
-
Degradation: this compound, like many complex organic molecules, can degrade if not stored correctly.[10][12] Exposure to light, high temperatures, or improper pH can break down the molecule, reducing its effectiveness.
-
Solution: Always use a fresh solution prepared from powder that has been stored under the recommended conditions (see FAQ).[12] Do not use solutions that appear discolored or have precipitated.
-
-
Poor Solubility/Formulation: If this compound is not fully dissolved or properly formulated, the effective concentration delivered to the target site will be lower than expected. Some advanced formulations, such as nano-emulsions, are designed to improve solubility and stability in biological systems.[13][14][15]
-
Solution: Ensure the vehicle (e.g., saline, PBS) is appropriate and that the compound is fully dissolved. Sonication may aid in dissolution. For in vivo studies, ensure the formulation is biocompatible and stable at physiological pH.
-
Category 2: Experimental Protocol-Related Issues
Q: I've confirmed my this compound solution is correct, but the contrast is still poor. What in my protocol could be wrong?
A: The administration and timing of your experiment are crucial for success.
-
Suboptimal Administration: The method of injection can significantly impact the delivery of the contrast agent. For intravascular contrast, an incomplete or subcutaneous injection instead of an intravenous one will prevent the agent from reaching the target vasculature.
-
Solution: Ensure proper catheter placement (e.g., in the tail vein for mice) and confirm successful intravenous administration.[16] Administer the agent at a steady rate.
-
-
Incorrect Dose: The volume of the injected agent must be sufficient to achieve adequate concentration in the region of interest.
-
Solution: A typical dose for a mouse is in the range of 100-200 µL.[16] Adjust the dose based on the animal's weight and the specific requirements of your study.
-
-
Poor Scan Timing: X-ray scans must be timed to coincide with the peak concentration of the contrast agent in the target tissue. Iodinated agents are typically cleared by the kidneys, so their concentration in the blood pool decreases over time.[16]
-
Solution: Perform dynamic scanning (a series of rapid scans immediately after injection) to capture the different phases of enhancement (e.g., arterial, venous, and equilibrium phases).[16] This will help you determine the optimal time window for imaging your specific target.
-
Diagram: Preclinical Imaging Experimental Workflow
Caption: A typical experimental workflow for a preclinical contrast-enhanced X-ray study.
Category 3: Imaging System & Data-Related Issues
Q: My agent and protocol seem correct. Could the X-ray system settings or image artifacts be the problem?
A: Absolutely. Imaging parameters and artifacts play a significant role in final image quality.
-
Inappropriate X-ray Energy (kVp): The energy of the X-ray beam affects how it interacts with iodine. The greatest attenuation (and thus the best contrast) occurs when the X-ray energy is just above the K-edge of iodine (33.2 keV).[4] Using a very high kVp will reduce contrast because Compton scattering becomes the dominant interaction, which is less dependent on atomic number.[9]
-
Solution: For small animal imaging, lower kVp settings are generally preferred. If your system allows, select a kVp that produces an X-ray spectrum with a significant portion of its energy near iodine's K-edge.
-
-
Insufficient Exposure (mAs): Low X-ray exposure can lead to "quantum mottle" or image noise, which degrades image quality and can obscure low-contrast details.[17] This is a form of underexposure.[18]
-
Solution: Increase the exposure time or tube current (mAs) to increase the number of photons reaching the detector. This will improve the signal-to-noise ratio, but be mindful of increasing the radiation dose to the animal.
-
-
Image Artifacts: Various artifacts can degrade contrast and mimic pathology.[17]
-
Beam Hardening: Occurs when a polychromatic X-ray beam passes through a dense object, resulting in streaks or dark bands that can obscure details.[17][19]
-
Motion Artifacts: Movement during the scan will cause blurring and loss of detail.[18][20] Ensure the animal is properly anesthetized and secured.[21][22]
-
Partial Volume Averaging: Occurs when a single voxel contains a mix of tissues (e.g., contrast-enhanced and non-enhanced), averaging their signal and reducing apparent contrast.[17] Using a higher resolution scanner can mitigate this.
-
Diagram: Factors Influencing X-ray Attenuation & Contrast
Caption: Key physical and material properties that determine X-ray image contrast.
Experimental Protocols
The following is a generalized protocol for performing contrast-enhanced micro-CT imaging in a mouse model. This should be adapted based on your specific equipment and research goals. This protocol is based on methodologies used for similar iodinated contrast agents.[16]
Protocol: this compound-Enhanced Micro-CT Angiography in a Mouse
1. Materials and Preparation:
-
This compound Solution: Prepare a sterile solution of this compound at the desired concentration (e.g., 80-100 mgI/mL) in a suitable vehicle (e.g., sterile saline). Ensure it is fully dissolved and warmed to 37°C before injection.
-
Animal: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).[16] Maintain the animal's body temperature using a heating pad.[16]
-
Catheter: Place a 30-gauge (or similar) catheter into the lateral tail vein for contrast administration.[16]
2. Imaging Procedure:
-
Positioning: Secure the anesthetized animal on the scanner bed.
-
Pre-Contrast Scan: Perform a non-contrast micro-CT scan of the region of interest. This will serve as a baseline image.[16]
-
Contrast Administration: Administer a 100-200 µL bolus of the this compound solution via the tail vein catheter.[16]
-
Dynamic Scanning: Immediately after injection, begin a series of rapid scans to capture the arterial phase, followed by subsequent scans to visualize the venous and equilibrium phases.[16]
3. Image Analysis:
-
Reconstruction: Reconstruct the acquired projection data into a 3D volume.
-
Analysis: Use imaging software to draw regions of interest (ROIs) over the target anatomy. Compare the signal intensity (in Hounsfield Units, if applicable) between the pre- and post-contrast scans to quantify the degree of enhancement.
References
- 1. This compound sodium | CAS 2217-44-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Contrast Media | Radiology Key [radiologykey.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 6. howradiologyworks.com [howradiologyworks.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Nondestructive Evaluation Physics : X-Ray [nde-ed.org]
- 9. radiologycafe.com [radiologycafe.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Iodinated nano-emulsions as contrast agents for preclinical X-ray imaging: Impact of the free surfactants on the pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enabling In Vivo Optical Imaging of an Osmium Photosensitizer by Micellar Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. radiopaedia.org [radiopaedia.org]
- 18. ndtproducts.ca [ndtproducts.ca]
- 19. Typical Artifacts in Computed Tomography - ZfP - BayernCollab [collab.dvb.bayern]
- 20. Iodine-enhanced micro-computed tomography of atherosclerotic plaque morphology complements conventional histology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.au.dk [pure.au.dk]
- 22. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iodophthalein Solubility for Experimental Assays
Welcome to the technical support center for Iodophthalein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as tetraiodophenolphthalein, is a dye that has been historically used as a contrast agent and as a pH indicator.[1] For its use in experimental assays, particularly in aqueous buffer systems typical for biological research, its low water solubility can be a significant challenge, leading to issues with stock solution preparation, precipitation during experiments, and inaccurate results.
Q2: What is the general solubility profile of this compound?
A2: this compound is practically insoluble in water but is soluble in organic solvents such as ether and chloroform. Its disodium (B8443419) salt, however, is soluble in water.[2] This difference in solubility between the free acid form and its salt is the key to improving its use in aqueous experimental systems.
Q3: What are the main strategies to improve the solubility of this compound for my experiments?
A3: The primary strategies to enhance the solubility of this compound in aqueous solutions for experimental assays are:
-
Use of the Sodium Salt: The disodium salt of this compound is commercially available and is the recommended form for preparing aqueous solutions.
-
pH Adjustment: Increasing the pH of the solution will convert the acidic this compound into its more soluble salt form.
-
Co-solvents: For specific applications, the use of a water-miscible organic co-solvent can help to dissolve this compound.
Troubleshooting Guide
Issue 1: this compound is precipitating out of my aqueous buffer.
-
Cause: The pH of your buffer is likely too low, causing the more soluble sodium salt to convert to the less soluble free acid form of this compound.
-
Solution:
-
Check and Adjust pH: Ensure the pH of your final experimental solution is in the neutral to alkaline range (pH > 7.0).
-
Use a Buffered System: Employ a buffer with sufficient capacity to maintain the desired pH throughout the experiment, especially if other components in your assay might alter the pH.
-
Issue 2: I can only obtain this compound in its free acid form, and it won't dissolve in my aqueous buffer.
-
Cause: The free acid form of this compound has very low aqueous solubility.
-
Solution: You can prepare a soluble stock solution by converting it to its sodium salt in situ.
-
Prepare an Alkaline Solution: Dissolve the this compound powder in a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Neutralize Carefully: Once dissolved, you can carefully adjust the pH of this stock solution downwards to your desired experimental pH, ensuring it remains in the range where the salt form is predominant. Be cautious not to lower the pH too much, as this will cause precipitation.
-
Co-solvent Approach: Alternatively, dissolve the free acid in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
-
Issue 3: My concentrated stock solution of this compound sodium salt is not stable and precipitates over time.
-
Cause: Even the sodium salt can have limited long-term stability in solution, especially at very high concentrations or if the pH is not optimal.
-
Solution:
-
Prepare Fresh Solutions: It is always best practice to prepare fresh solutions of this compound for each experiment.
-
Optimize Storage: If a stock solution must be stored, keep it in a tightly sealed container, protected from light, and at a low temperature (e.g., 4°C).
-
Check for Precipitate: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitate is observed, the solution should be discarded and a fresh one prepared.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general overview based on its chemical properties and comparison to the structurally similar phenolphthalein.
| Solvent | Form | Solubility | Notes |
| Water | Free Acid | Practically Insoluble | |
| Water | Sodium Salt | Soluble | Solubility is pH-dependent. |
| Ethanol | Free Acid | Soluble | A common solvent for preparing stock solutions. |
| DMSO | Free Acid | Soluble | A common solvent for preparing highly concentrated stock solutions for in vitro assays. |
| Ether | Free Acid | Soluble | Not typically used for biological assays due to its properties. |
| Chloroform | Free Acid | Soluble | Not typically used for biological assays due to its properties. |
Note: "Soluble" and "Practically Insoluble" are qualitative terms. For experimental purposes, it is crucial to determine the empirical solubility limit for your specific conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sodium Salt
Objective: To prepare a 10 mM aqueous stock solution of this compound sodium salt.
Materials:
-
This compound sodium salt (Molecular Weight: 865.88 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: 0.010 mol/L * 0.010 L * 865.88 g/mol = 0.0866 g (or 86.6 mg).
-
Weigh the this compound sodium salt: Accurately weigh out the calculated mass of this compound sodium salt.
-
Dissolve in water: Add the weighed powder to a volumetric flask. Add approximately half of the final volume of high-purity water.
-
Mix thoroughly: Place a magnetic stir bar in the flask and stir the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but allow the solution to return to room temperature before final volume adjustment.
-
Adjust to final volume: Once completely dissolved and at room temperature, add high-purity water to the calibration mark of the volumetric flask.
-
Storage: Store the solution in a well-sealed, light-protected container. For short-term storage, 4°C is recommended. For longer-term storage, consider aliquoting and freezing at -20°C, though stability should be verified.
Protocol 2: Preparation of an this compound Stock Solution from the Free Acid using a Co-solvent
Objective: To prepare a 50 mM stock solution of this compound (free acid) in DMSO.
Materials:
-
This compound (free acid) (Molecular Weight: 821.9 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Calibrated analytical balance
-
Volumetric flask or appropriate tube
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: For a 50 mM solution in 1 mL, the required mass is: 0.050 mol/L * 0.001 L * 821.9 g/mol = 0.0411 g (or 41.1 mg).
-
Weigh the this compound: Accurately weigh out the calculated mass of this compound.
-
Dissolve in DMSO: Add the weighed powder to a suitable container and add the final volume of DMSO.
-
Aid dissolution: Vortex the solution vigorously. If necessary, use a sonicator to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at -20°C.
Important Consideration: When using this stock solution in aqueous assays, ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the experimental system.
Visual Guides
Caption: Workflow for improving this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Iodophthalein Staining Protocols
Disclaimer: Iodophthalein is primarily documented and utilized as an X-ray contrast agent due to its iodine content, which confers radiopacity.[1] Its application as a direct biological stain in modern cellular and histological research is not well-established in scientific literature. Therefore, this technical support center provides guidance based on the general principles of histological staining and troubleshooting. The protocols and concentration ranges provided are hypothetical and intended as a starting point for researchers interested in exploring the potential of this compound as a novel staining agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it work as a stain?
A1: this compound is an iodine-containing compound.[1] In theory, its staining potential would rely on the differential binding of the molecule to various cellular components. The exact mechanism is not well-documented for histological staining, but it could involve electrostatic interactions or other affinities for proteins or other macromolecules. Its historical use in medical imaging was due to its ability to absorb X-rays.[2]
Q2: What are the potential applications of this compound in staining?
A2: While not a common application, this compound's chemical structure suggests it might have an affinity for certain biological tissues.[2] Potential exploratory applications could include its use as a counterstain in immunohistochemistry or as a general stain for visualizing cellular structures, similar to other synthetic dyes.
Q3: How do I prepare an this compound staining solution?
A3: Since there are no standard protocols, you would need to empirically determine the optimal solvent and concentration. A starting point could be to prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it to a working concentration in a buffered aqueous solution (e.g., Phosphate Buffered Saline - PBS).
Hypothetical Protocol for Developing an this compound Staining Procedure
This protocol is a general guideline and will require significant optimization for your specific application.
1. Reagent Preparation:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (optional, for intracellular targets): 0.1-0.5% Triton X-100 in PBS.
-
This compound Stock Solution: 10 mg/mL this compound in DMSO.
-
This compound Working Solution: Dilute the stock solution in PBS to the desired concentration (e.g., starting with a range of 1-100 µg/mL).
-
Wash Buffer: PBS.
2. Experimental Workflow:
Troubleshooting Guide
Issue: Weak or No Staining
| Potential Cause | Suggested Solution |
| This compound concentration is too low. | Increase the concentration of the this compound working solution. |
| Incubation time is too short. | Increase the duration of the staining step. |
| Poor penetration of the stain. | If staining intracellular targets, ensure the permeabilization step is adequate. Consider increasing the Triton X-100 concentration or incubation time. |
| Fixation issues. | Over-fixation can mask binding sites. Try reducing the fixation time or using a different fixative. |
| pH of the staining solution is not optimal. | Empirically test different pH values for your staining buffer. |
Issue: High Background Staining
| Potential Cause | Suggested Solution |
| This compound concentration is too high. | Decrease the concentration of the this compound working solution. |
| Incubation time is too long. | Reduce the duration of the staining step. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. |
| Precipitation of the stain. | Ensure the this compound is fully dissolved in the working solution. Consider filtering the solution before use. |
Issue: Uneven Staining
| Potential Cause | Suggested Solution |
| Incomplete coverage of the sample with the staining solution. | Ensure the entire sample is immersed in the staining solution. |
| Drying of the sample during the procedure. | Keep the sample hydrated throughout all steps. Use a humidified chamber for longer incubations. |
| Uneven fixation. | Ensure the fixative penetrates the entire sample evenly. |
Quantitative Data Summary for Optimization
The following table provides hypothetical starting ranges for key parameters. Optimal values will need to be determined experimentally.
| Parameter | Starting Range | Notes |
| This compound Concentration | 1 - 100 µg/mL | Start with a broad range and narrow down based on initial results. |
| Incubation Time | 5 - 60 minutes | Shorter times may be sufficient for cell monolayers, while longer times may be needed for tissue sections. |
| pH of Staining Buffer | 6.0 - 8.0 | The optimal pH will depend on the charge of the target molecules. |
| Fixation Time (4% PFA) | 10 - 30 minutes | Adjust based on sample type and thickness. |
| Permeabilization Time (0.2% Triton X-100) | 5 - 15 minutes | Only necessary for intracellular targets. |
Logical Troubleshooting Workflow
References
Common issues with Iodophthalein stability and how to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues associated with Iodophthalein and practical strategies to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
-
pH: The stability of this compound is pH-dependent. It is known to be less stable in both strong acidic and strong basic conditions.[1]
-
Oxidation: As a molecule with a phenolic structure, this compound is prone to oxidation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Hygroscopicity: The compound can absorb moisture from the air, which may facilitate hydrolytic degradation.[2][3]
Q2: How should this compound be properly stored to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
In a tightly sealed container to protect it from moisture.[2][3][4]
-
Protected from light by using an amber-colored vial or by storing it in a dark place.[1][5]
-
Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]
-
At controlled room temperature or as specified by the manufacturer, avoiding excessive heat.[5] For long-term storage, temperatures of -20°C are recommended.[5]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in the physical appearance of the substance, such as a color change of the solid or a change in the color and clarity of its solutions. The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.
Q4: Can I use an this compound solution that has changed color?
A4: A change in the color of an this compound solution is a strong indicator of degradation. It is highly recommended to prepare fresh solutions for your experiments to ensure the accuracy and reproducibility of your results. Using a degraded solution can lead to erroneous data and misinterpretation of experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions daily and store them protected from light and at a low temperature (2-8°C for short-term). For longer-term storage, aliquot and freeze at -20°C. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound during sample preparation or analysis. | Ensure the mobile phase and diluents are compatible with this compound. Minimize the exposure of the sample to light and elevated temperatures during the entire analytical process. |
| Low assay value for this compound | Significant degradation has occurred. | Review storage and handling procedures. Conduct a forced degradation study to identify the primary degradation pathways and implement preventative measures. |
| Precipitation in the this compound solution | pH-dependent solubility or degradation leading to insoluble products. | Ensure the pH of the solution is within the stable range for this compound. If precipitation occurs upon storage, the solution should be discarded. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Also, keep the this compound stock solution at 60°C for 48 hours.
-
At specified time points, withdraw samples for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Ensure a control sample is kept in the dark at the same temperature.
-
At specified time points, withdraw samples for analysis.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see below for a suggested method).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a suitable wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table provides a representative summary of expected degradation under various stress conditions. Note: This is illustrative data based on the known chemical properties of this compound and related compounds, as specific quantitative data for this compound is not widely available in the public domain.
| Stress Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 5 - 15% | Hydrolysis products (cleavage of the lactone ring) |
| 0.1 N NaOH | 24 hours | 60°C | 10 - 25% | Hydrolysis products (cleavage of the lactone ring) |
| 3% H₂O₂ | 24 hours | Room Temp | 15 - 30% | Oxidized derivatives, de-iodinated species |
| Heat (Solid) | 48 hours | 105°C | < 5% | Thermally induced decomposition products |
| UV/Visible Light | 48 hours | Room Temp | 5 - 20% | Photodegradation products, de-iodinated species |
Visualizing Degradation Pathways
The degradation of this compound can proceed through several pathways, with hydrolysis and oxidation being the most prominent. The following diagram illustrates a proposed degradation pathway for this compound under hydrolytic and oxidative stress.
Caption: Proposed degradation pathways of this compound.
References
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Noise in Iodophthalein-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodophthalein-based assays. High background noise can significantly impact assay sensitivity and lead to unreliable results. This guide offers practical solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in assays?
This compound, also known as tetraiodophenolphthalein, is a derivative of phenolphthalein.[1][2] It is utilized in various research applications, including as a pH indicator and in biochemical assays to study enzyme activity and protein interactions.[2] Its utility also extends to medical imaging due to its iodine content.[1] Like other phthalein dyes, its color is dependent on the pH of the solution.[3]
Q2: What are the primary sources of high background noise in this compound-based assays?
High background noise in colorimetric assays can stem from several factors:
-
Reagent Quality and Preparation: Impurities in reagents, improper storage, or incorrect preparation can lead to increased background signal.
-
Assay Conditions: Non-optimal pH, temperature, or incubation times can contribute to non-specific reactions and higher background.
-
Sample Matrix Effects: Components within the biological sample may interfere with the assay chemistry, causing elevated background readings.
-
This compound Properties: At high concentrations, this compound itself may contribute to background signal. Its solubility and potential for aggregation in aqueous buffers can also be a factor.
-
Instrumental Factors: Improperly calibrated or malfunctioning spectrophotometers can introduce noise.
Q3: How does pH affect this compound assays and background noise?
This compound is a pH indicator, meaning its absorbance spectrum changes with pH.[1][2] Operating the assay at a suboptimal pH can lead to a high starting absorbance (background) or a reduced signal window. It is crucial to maintain a stable and optimal pH throughout the assay to ensure that the color change is directly proportional to the analyte of interest and not due to pH fluctuations. Tetraiodophenolphthalein is noted to be less sensitive to pH changes and has a different color change profile compared to phenolphthalein.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to high background noise.
Issue 1: High Background in Reagent Blank
A high signal in a well containing all reagents except the sample points to a problem with the assay components themselves.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water. |
| Sub-optimal Reagent Concentration | Titrate the concentration of this compound and other critical reagents to find the optimal balance between signal and background. |
| Incorrect Assay Buffer pH | Verify the pH of all buffers. Ensure the final reaction pH is optimal for the specific assay. |
| Extended Incubation Time | Reduce the incubation time. Perform a time-course experiment to determine the optimal duration. |
Issue 2: High Background in Sample Wells
If the reagent blank is acceptable, but sample wells show high background, the issue likely lies with the sample matrix.
| Potential Cause | Recommended Solution |
| Endogenous Interfering Substances | Prepare a sample blank (sample + all reagents except one that initiates the final color development) to measure and subtract the inherent sample absorbance. |
| Particulate Matter in Sample | Centrifuge samples to pellet any precipitates before adding them to the assay plate. |
| High Analyte Concentration | Dilute the sample in an appropriate assay buffer. |
Quantitative Data Summary
Optimizing the signal-to-noise ratio is critical for assay performance. The following table provides an example of how to present data from a reagent optimization experiment.
| This compound Concentration (µM) | Average Signal (Absorbance) | Average Background (Absorbance) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 0.150 | 0.050 | 3.0 |
| 5 | 0.650 | 0.075 | 8.7 |
| 10 | 1.200 | 0.150 | 8.0 |
| 20 | 1.850 | 0.350 | 5.3 |
Note: Data are for illustrative purposes only and will vary depending on the specific assay and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Reagent Blank for Background Assessment
-
Prepare all assay reagents (buffer, this compound solution, and any other necessary components) according to the standard protocol.
-
In a microplate well, add the same volume of each reagent as used for the experimental samples, substituting the sample with an equal volume of the sample diluent (e.g., assay buffer).
-
Incubate the plate under the same conditions as the experimental samples.
-
Measure the absorbance at the appropriate wavelength. This reading represents the background signal from the reagents.
Protocol 2: Optimizing this compound Concentration
-
Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
Set up a series of wells in a microplate. To each well, add a fixed amount of the target analyte (or a positive control) and all other necessary reagents, except for the this compound.
-
Add the different concentrations of the this compound dilution series to the respective wells.
-
Include a set of parallel wells for each concentration that serve as a background control (containing all reagents but no analyte).
-
Incubate the plate and measure the absorbance.
-
Calculate the signal-to-noise ratio for each this compound concentration. The optimal concentration will yield the highest signal-to-noise ratio.
Visualizing Workflows and Relationships
Troubleshooting Workflow for High Background Noise
References
Addressing the oxidant properties of Iodophthalein on damaged tissues.
Technical Support Center: Iodophthalein Application in Tissue Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the hypothetical oxidant agent, this compound, in the context of damaged tissues. The following information is based on a posited mechanism of action and should be adapted to your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our damaged tissue models treated with this compound. What could be the cause?
A1: Higher-than-expected cytotoxicity when applying this compound to damaged tissues can stem from several factors:
-
Compromised Cellular Integrity: Damaged tissues have compromised cell membranes, which may lead to an increased intracellular influx of this compound, amplifying its oxidant effects.
-
Pre-existing Oxidative Stress: The initial injury already elevates reactive oxygen species (ROS). The addition of an external oxidant like this compound can push the cells beyond their antioxidant capacity, leading to apoptosis or necrosis.
-
Concentration Effects: The standard concentration of this compound used for healthy tissue models may be too high for damaged tissues. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model.
Q2: Can this compound interfere with common assays for oxidative stress?
A2: Yes, direct interference is possible. This compound, due to its iodine component and potential colorimetric properties, may interfere with assays that rely on absorbance or fluorescence readouts. For instance, in a DCFDA-based assay for intracellular ROS, the inherent properties of this compound might quench the fluorescent signal or react directly with the probe. It is crucial to run appropriate controls, including this compound in cell-free assay buffer, to quantify any potential interference.
Q3: What is the hypothesized mechanism of this compound-induced oxidative stress in damaged tissues?
A3: The hypothesized mechanism involves the potentiation of existing inflammatory and oxidative stress pathways in damaged tissues. Upon entering the compromised cells, this compound is thought to interact with intracellular thiols, particularly glutathione (B108866) (GSH), leading to its depletion. This reduction in the primary cellular antioxidant defense system sensitizes the cells to further oxidative damage. Additionally, this compound may directly activate NADPH oxidase (NOX) enzymes, leading to a burst of superoxide (B77818) production, which can trigger downstream pro-inflammatory signaling cascades, such as the NF-κB pathway. A visual representation of this proposed pathway is provided in the "Signaling Pathways" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | 1. Uneven tissue damage in the model.2. Variable this compound concentration.3. Inconsistent incubation times. | 1. Standardize the method for inducing tissue damage.2. Prepare fresh this compound solutions for each experiment.3. Use a calibrated timer for all incubation steps. |
| Low signal-to-noise ratio in fluorescence-based assays. | 1. this compound is quenching the fluorescent signal.2. Sub-optimal concentration of the fluorescent probe. | 1. Perform a control experiment with the probe and this compound in a cell-free system to quantify quenching.2. Titrate the concentration of the fluorescent probe to find the optimal signal window. |
| Unexpected cell morphology changes. | 1. this compound is inducing apoptosis or necrosis.2. Solvent for this compound is causing cytotoxicity. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.2. Run a vehicle control with only the solvent to rule out its cytotoxic effects. |
Quantitative Data Summary
The following table summarizes hypothetical data from an in vitro study on a damaged epithelial cell line treated with this compound for 24 hours.
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control (Damaged) | 0 | 100 | 1.0 | 1.0 |
| This compound | 10 | 85 | 1.8 | 1.5 |
| This compound | 25 | 62 | 3.5 | 2.8 |
| This compound | 50 | 41 | 6.2 | 4.1 |
| This compound + NAC | 50 | 78 | 2.1 | 1.9 |
*NAC (N-acetylcysteine) is an antioxidant used as a control.
Experimental Protocols
Protocol: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding: Seed damaged tissue cells in a 96-well black, clear-bottom plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Treatment: Add 100 µL of culture medium containing the desired concentrations of this compound (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Hypothesized signaling pathway of this compound in damaged cells.
Caption: General experimental workflow for assessing this compound's effects.
Best practices for handling and storing Iodophthalein safely.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Iodophthalein (also known as Tetraiodophenolphthalein).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Iodination | Insufficient iodinating agent, reaction time, or temperature. | Increase the molar ratio of the iodinating agent. Extend the reaction time and/or cautiously increase the temperature while monitoring the reaction progress by TLC. |
| Formation of Side Products | Over-iodination or side reactions due to harsh conditions. | Use a milder iodinating agent. Control the reaction temperature carefully. Optimize the reaction time to prevent further reactions. |
| Low Yield | Poor quality of starting materials. Suboptimal reaction conditions. Loss of product during workup. | Ensure the purity of phenolphthalein (B1677637) and the iodinating reagent. Perform small-scale experiments to optimize stoichiometry, temperature, and reaction time. Carefully perform extraction and precipitation steps to minimize product loss. |
| Product is a Dark Color | Presence of impurities or oxidation products. | Purify the crude product by recrystallization or column chromatography. Store the final product protected from light and air. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in Crystallization | Solution is too dilute or contains impurities that inhibit crystal formation. | Concentrate the solution. Try different solvent systems for recrystallization. Add a seed crystal to induce crystallization. |
| Oily Product After Precipitation | Product is not fully solidifying. | Cool the solution for a longer period. Triturate the oily product with a non-polar solvent to induce solidification. |
| Co-elution of Impurities in Chromatography | Similar polarity of the product and impurities. | Use a different solvent system with a varying polarity gradient. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Frequently Asked Questions (FAQs)
Handling and Storage
-
What are the primary hazards associated with this compound? this compound is a halogenated organic compound and should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. It may cause skin and eye irritation. Ingestion or inhalation should be avoided.
-
What personal protective equipment (PPE) should be worn when handling this compound? Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder or volatile solutions.
-
What are the proper storage conditions for this compound? Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
-
Is there a standard protocol for the synthesis of this compound? A detailed, universally standardized protocol is not readily available in recent literature. However, the synthesis generally involves the electrophilic iodination of phenolphthalein using an iodinating agent (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent) in a suitable solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC).
-
What is a general procedure for the purification of this compound? Purification is commonly achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/water. Alternatively, column chromatography using silica gel and an appropriate eluent can be employed to separate the product from impurities.
Disposal
-
How should I dispose of this compound waste? this compound and materials contaminated with it should be treated as hazardous chemical waste. Collect the waste in a designated, labeled, and sealed container. Dispose of the waste through your institution's hazardous waste management program. Do not pour this compound waste down the drain.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀I₄O₄ | N/A |
| Molecular Weight | 821.90 g/mol | N/A |
| Appearance | Typically a yellowish-white to pale yellow powder | N/A |
| Solubility | Soluble in ethanol and ether; insoluble in water. | N/A |
| LD50 (Oral, Rat) | 2800 mg/kg | [1] |
| LD50 (Intravenous, Rat) | 310 mg/kg | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound (Tetraiodophenolphthalein)
This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
-
Dissolution: Dissolve a known amount of phenolphthalein in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., a solution of iodine and an oxidizing agent like nitric acid or hydrogen peroxide, or iodine monochloride) to the phenolphthalein solution at a controlled temperature.
-
Reaction: Heat the reaction mixture to the desired temperature and maintain it for a specific period. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture and quench any excess iodinating agent by adding a reducing agent solution (e.g., sodium thiosulfate) until the color of iodine disappears.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Filtration and Washing: Collect the precipitate by filtration, wash it thoroughly with water to remove any soluble impurities, and then dry it.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: A workflow diagram illustrating the safe handling procedures for this compound.
References
How to avoid precipitation of Iodophthalein in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Iodophthalein in aqueous solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates out of my aqueous solution.
This is a common issue due to the low aqueous solubility of this compound in its neutral, lactone form.[1][2] Precipitation can occur upon addition to water, changes in pH, or temperature fluctuations. The following troubleshooting steps will help you prepare and maintain a stable this compound solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH | Adjust the pH of your aqueous solution to the alkaline range (pH > 8.5). | This compound will convert to its more soluble dianionic form, resulting in a clear, colored solution. |
| Inadequate Solvent | Use a co-solvent system, such as an ethanol-water mixture. | This compound will dissolve more readily in the organic co-solvent, preventing precipitation when the aqueous component is added. |
| Incorrect Order of Addition | First, dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol) before adding it to the aqueous solution. | This ensures the this compound is fully solvated before being introduced to the aqueous environment, preventing immediate precipitation. |
| Use of Free Acid Form | If possible, use the sodium salt of this compound, which is more water-soluble.[3] | The sodium salt will dissolve directly in water, avoiding the need for pH adjustment or co-solvents. |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to water?
A1: this compound, in its neutral form, is a large organic molecule with limited solubility in water.[1] It is structurally similar to phenolphthalein, which is also sparingly soluble in water.[1][2] When introduced to an aqueous environment, especially at neutral or acidic pH, it tends to aggregate and precipitate.
Q2: What is the optimal pH for keeping this compound in solution?
Q3: Can I use a co-solvent to improve solubility? What do you recommend?
A3: Yes, using a co-solvent is a highly effective method. Ethanol (B145695) is a commonly used and effective co-solvent for phthalein dyes.[2][6] You can either dissolve the this compound in a small volume of ethanol before adding it to your aqueous buffer or use a pre-mixed ethanol-water solvent system. The required percentage of ethanol will depend on the desired final concentration of this compound.
Q4: I need to work at a neutral pH. How can I avoid precipitation?
A4: Working at a neutral pH with this compound in a purely aqueous solution is challenging. If the experimental conditions permit, using the water-soluble sodium salt of this compound is the most straightforward solution.[3] If you must use the free acid form, a co-solvent system with a higher proportion of an organic solvent like ethanol will be necessary. You may also consider the use of stabilizing agents, though specific recommendations for this compound are not widely documented.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water (neutral pH) | Very Low | Tends to precipitate. |
| Water (alkaline pH > 8.5) | High | Forms a colored, stable solution. |
| Ethanol | High | A good initial solvent for preparing stock solutions.[2][6] |
| Ethanol-Water Mixtures | Varies | Solubility increases with a higher proportion of ethanol. |
| Ether | Soluble | [1] |
| Chloroform | Soluble |
Table 2: Expected Effect of pH on the Aqueous Solubility of Phthalein Dyes (e.g., this compound)
| pH Range | Predominant Form | Expected Aqueous Solubility | Color of Solution |
| < 8.0 | Lactone (Neutral) | Low | Colorless |
| 8.5 - 12.0 | Dianionic (Quinoid) | High | Pink/Fuchsia |
| > 12.0 | Carbinol | High | Colorless |
Note: The exact pH ranges for this compound may vary slightly from those of phenolphthalein, but the general trend is expected to be the same.
Experimental Protocols
Protocol 1: Preparation of an Alkaline Aqueous Solution of this compound
-
Objective: To prepare a stable aqueous solution of this compound by pH adjustment.
-
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
-
Methodology:
-
To a volumetric flask, add the desired volume of deionized water.
-
While stirring, slowly add 0.1 M NaOH dropwise until the pH of the water is between 9 and 10.
-
Weigh the desired amount of this compound powder.
-
Slowly add the this compound powder to the alkaline water while stirring continuously.
-
Continue stirring until the this compound is completely dissolved. A distinct color change should be observed.
-
Adjust the final volume with pH-adjusted water if necessary.
-
Protocol 2: Preparation of an this compound Solution using a Co-solvent System
-
Objective: To prepare a stable aqueous solution of this compound using an ethanol-water co-solvent system.
-
Materials:
-
This compound powder
-
95% Ethanol
-
Deionized water
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a beaker, add a small amount of 95% ethanol (e.g., 10-20% of the final desired volume).
-
Add the this compound powder to the ethanol and stir until it is completely dissolved.
-
In a separate volumetric flask, add the required volume of deionized water.
-
Slowly, and with continuous stirring, add the ethanolic this compound solution to the deionized water.
-
Add deionized water to reach the final desired volume.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: The relationship between pH and this compound solubility.
References
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. Cas 77-09-8,Phenolphthalein | lookchem [lookchem.com]
- 3. Buy this compound sodium (EVT-10991285) | 2217-44-9 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TETRAIODOPHENOLPHTHALEIN | 386-17-4 [chemicalbook.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Improving the signal-to-noise ratio in Iodophthalein imaging.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Iodophthalein imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in imaging?
A1: The signal-to-noise ratio, often expressed as ∆F/F, compares the level of the desired signal to the level of background noise.[1] A higher SNR indicates a cleaner, higher-quality image where the target is easily distinguishable from the background. The goal of optimization is to maximize this ratio by increasing the specific signal and/or decreasing the background noise.[1][2]
Q2: What are the primary sources of noise and background in this compound imaging?
A2: Background fluorescence, or noise, can originate from multiple sources. These are broadly categorized into instrument-related noise (e.g., from the light source or camera) and sample-related background.[1] Sample-related sources include unbound or non-specifically bound this compound dye, and natural fluorescence from the biological sample itself (autofluorescence).[1][3] Autofluorescence is common in tissues containing collagen, elastin, and lipofuscin.[4][5]
Q3: How can I minimize photobleaching of the this compound signal?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss upon light exposure.[6][7] To minimize it, reduce the sample's exposure to excitation light by using the lowest possible laser power and shortest exposure time that provides a detectable signal.[7] Using appropriate neutral density filters can also reduce illumination intensity.[7] For fixed samples, consider using commercially available mounting media with antifade reagents.[7]
Q4: Can the choice of fixation method affect the signal-to-noise ratio?
A4: Yes, the fixation method can significantly impact background fluorescence. Aldehyde-based fixatives like glutaraldehyde (B144438) can induce autofluorescence.[4][5] If possible, consider using organic solvents like ice-cold methanol (B129727) or ethanol, which tend to cause less autofluorescence.[4] If aldehyde fixation is necessary, use the lowest effective concentration and shortest incubation time.[4]
Troubleshooting Guides
This guide addresses specific issues encountered during this compound imaging experiments in a question-and-answer format.
Issue 1: High background fluorescence in the stained sample.
-
Q: My stained sample has high background, obscuring the specific signal. What should I do?
-
A: This often indicates non-specific binding of the this compound dye or an excessively high dye concentration.
-
Optimize Dye Concentration: Use a titration of the dye to find the optimal concentration that yields a bright, specific signal with minimal background.[1]
-
Improve Washing Steps: After staining, wash the sample 2-3 times with a buffered saline solution (e.g., PBS) to remove unbound fluorophores.[1]
-
Use Blocking Agents: For tissue sections, pre-incubating with a blocking agent like bovine serum albumin (BSA) or normal serum can reduce non-specific protein-protein interactions that cause background staining.[3]
-
-
Issue 2: The unstained control sample shows significant background.
-
Q: My unstained control is brightly fluorescent. How can I reduce this autofluorescence?
-
A: High background in an unstained sample points to endogenous autofluorescence from the tissue itself.[4]
-
Chemical Quenching: Treat aldehyde-fixed samples with a quenching agent like sodium borohydride (B1222165) to reduce fixation-induced autofluorescence.[4] For lipofuscin-related autofluorescence, a Sudan Black B treatment can be effective.[4]
-
Photobleaching: Intentionally photobleach the sample using a broad-spectrum LED light source before staining.[5][8] This can reduce autofluorescence without affecting the subsequent specific staining.[5]
-
Spectral Selection: Autofluorescence is often more pronounced at shorter wavelengths (UV to green).[4] If this compound has excitation/emission profiles in the far-red or near-infrared, utilizing those can help avoid the autofluorescence spectrum.
-
-
Issue 3: The specific signal from this compound is weak or undetectable.
-
Q: I am not seeing a strong signal from my target structures. How can I improve it?
-
A: A weak signal can result from issues with staining, imaging settings, or phototoxicity.
-
Check Reagent Concentration: Ensure the this compound concentration is adequate. Consider performing a concentration titration to find the optimal level.[9]
-
Optimize Imaging Parameters: Adjust the detector gain and exposure time. However, be mindful that excessively long exposure can increase photobleaching and phototoxicity.[6][9]
-
Verify Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for the spectral properties of this compound to maximize photon capture and minimize bleed-through.
-
-
Issue 4: The fluorescence signal fades rapidly during image acquisition.
-
Q: My signal is bright initially but disappears quickly when I focus or image. What is happening?
-
A: This is a classic case of photobleaching, where the excitation light destroys the fluorophore.[7]
-
Minimize Exposure: Find the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging for acquisition.[7]
-
Reduce Excitation Intensity: Use the lowest laser power that allows for adequate signal detection. Employ neutral density filters to reduce light intensity.
-
Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade reagent to protect the dye from photobleaching.[7]
-
Quantify and Correct: If some photobleaching is unavoidable, you can create a photobleaching curve by imaging a control area over time. This curve can then be used to normalize your experimental data for any fluorescence loss.[7]
-
-
Data Presentation
Table 1: Comparison of Background Reduction Techniques
| Technique | Primary Target | Advantages | Disadvantages |
| Optimized Washing | Unbound Dye | Simple, effective for removing excess dye.[1] | May not be sufficient for non-specific binding or autofluorescence. |
| Blocking (BSA/Serum) | Non-specific Binding | Reduces background from non-specific protein interactions.[3] | Ineffective against autofluorescence or charge-based interactions.[3] |
| Sodium Borohydride | Aldehyde-Induced Autofluorescence | Chemically reduces fluorescent byproducts of fixation.[4] | Results can be variable; only effective for aldehyde-induced background.[4] |
| Sudan Black B | Lipofuscin Autofluorescence | Very effective at quenching lipofuscin pigments.[4] | Can introduce its own fluorescence in the far-red spectrum.[4] |
| Pre-stain Photobleaching | Endogenous Autofluorescence | Reduces autofluorescence without chemical treatment.[5] | Can be time-consuming; requires appropriate light source.[5][8] |
Table 2: Key Image Acquisition Parameters for Optimizing SNR
| Parameter | Recommendation for High SNR | Rationale |
| Excitation Intensity | Use the lowest intensity necessary. | Minimizes photobleaching and phototoxicity, preserving the signal.[6] |
| Exposure Time | Use the shortest time for a detectable signal. | Reduces photobleaching and limits motion artifacts in live imaging.[6] |
| Detector Gain | Increase to amplify weak signals. | Boosts signal detection, but can also amplify camera noise if set too high. |
| Optical Filters | Use high-transmission filters matched to the dye's spectra. | Maximizes signal collection and minimizes bleed-through from other fluorescent sources. |
| Numerical Aperture (NA) | Use an objective with the highest available NA. | A higher NA objective collects more light, resulting in a brighter signal. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
-
Sample Preparation: Prepare cells or tissue sections as required by your experimental design (e.g., fixation, permeabilization).
-
Washing: Wash samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).
-
Blocking (Optional): For tissues, incubate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[3]
-
Staining: Dilute this compound stock solution to the predetermined optimal working concentration in PBS. Incubate samples with the staining solution for the optimized duration (e.g., 15-60 minutes) at room temperature, protected from light.
-
Washing: Wash samples three times for 5-10 minutes each with PBS to remove unbound dye.[1]
-
Mounting: Coverslip the sample using a mounting medium, preferably one containing an antifade reagent to inhibit photobleaching.[7]
-
Imaging: Proceed with fluorescence microscopy using filter sets appropriate for this compound. Minimize light exposure during focusing and acquisition.[7]
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence
This protocol should be performed after fixation and before the blocking/staining steps.
-
Fixation and Washing: Fix samples with an aldehyde-based fixative and wash thoroughly with PBS.
-
Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a reactive chemical; handle with appropriate safety measures.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[4]
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove residual sodium borohydride.[4]
-
Proceed to Staining: Continue with the standard immunolabeling or staining protocol (e.g., Protocol 1, Step 3).
Protocol 3: Creating a Photobleaching Curve
This protocol helps quantify the rate of signal loss due to photobleaching, which can be used for data correction.
-
Sample Preparation: Prepare a stained sample as described in Protocol 1.
-
Select Region: Choose a representative region of the stained sample.
-
Time-Lapse Acquisition: Set up the microscope to acquire images of the same region at regular intervals (e.g., every 5 seconds) using the exact same imaging parameters (laser power, exposure time) that will be used for the actual experiment.
-
Acquire Data: Continuously acquire images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.
-
This plot represents the photobleaching curve for your specific fluorophore and imaging conditions. It can be used to apply a correction factor to measurements taken at different time points in your experiment.[7]
-
Visualizations
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
Overcoming challenges in the synthesis of high-purity Iodophthalein.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis of high-purity iodophthalein (B1202078) (tetraiodophenolphthalein).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. |
| Poor quality of starting materials (phenolphthalein or iodine). | Ensure the purity of phenolphthalein (B1677637). Use freshly sublimed iodine to avoid moisture, which can hinder the reaction. | |
| Incorrect pH of the reaction mixture. | The iodination of phenols is often pH-dependent. The reaction typically proceeds through the phenolate (B1203915) ion, so a basic environment is generally required.[1] Ensure the appropriate basic conditions are established and maintained throughout the reaction. | |
| Formation of Multiple Products (Visible on TLC) | Over-iodination leading to byproducts with varying degrees of iodination. | Carefully control the stoichiometry of the reactants. Use a precise amount of iodine and monitor the reaction closely to stop it once the desired product is formed. |
| Side reactions such as oxidation of the phenol (B47542) groups.[2] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature may also reduce the rate of side reactions. | |
| Product is an Oil or Fails to Crystallize | The presence of significant impurities preventing the formation of a crystal lattice. | Attempt to purify a small sample by column chromatography to obtain a purer fraction that may crystallize. Use the purified material as a seed crystal. |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound when hot but not at room temperature.[3] Experiment with a range of solvents or solvent pairs. Good starting points for polar compounds like this compound could be ethanol, or mixtures like ethanol/water or acetone/water.[3][4] | |
| Colored Impurities in the Final Product | Presence of unreacted iodine or colored byproducts. | Wash the crude product thoroughly to remove residual iodine. During recrystallization, activated charcoal can be used to adsorb colored impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound synthesis, and how can this knowledge help in troubleshooting?
A1: The synthesis of this compound involves the electrophilic iodination of phenolphthalein. The reaction typically proceeds via the phenolate ion of phenolphthalein attacking molecular iodine (I₂).[1] Understanding this helps in troubleshooting as it highlights the importance of pH control to ensure the presence of the reactive phenolate ion. It also suggests that controlling the amount of the iodinating agent is crucial to prevent over-iodination, a potential side reaction.[2]
Q2: My reaction yields are consistently low. What are the most critical parameters to optimize?
A2: To improve low yields, focus on optimizing the following reaction conditions:
-
Stoichiometry: Carefully control the molar ratio of phenolphthalein to iodine.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation and side reactions. Experiment with a range of temperatures to find the optimal balance.
-
Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
Q3: How can I effectively remove partially iodinated phenolphthalein impurities?
A3: Partially iodinated species will have different polarities compared to the desired tetraiodophenolphthalein. These impurities can typically be removed through careful recrystallization.[3][5][6] If recrystallization is insufficient, column chromatography is a more effective method for separating compounds with different polarities.
Q4: What is the best method to assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying any impurities.[7][8][9][10] Other useful techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the number of components in a mixture.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization.
-
Dissolution of Phenolphthalein: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenolphthalein in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a base (e.g., sodium hydroxide (B78521) solution) dropwise to the solution until a deep pink or red color persists, indicating the formation of the phenolate ion.
-
Addition of Iodine: While stirring vigorously, add a solution of iodine in the same solvent dropwise. The amount of iodine should be stoichiometrically calculated to achieve tetra-iodination.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., hydrochloric acid) until the color disappears and the crude this compound precipitates.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[3][4][11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation
Table 1: Purity Analysis Methods for this compound
| Analytical Method | Information Provided | Advantages | Disadvantages |
| HPLC | Quantitative purity, detection of trace impurities. | High sensitivity and resolution. | Requires specialized equipment. |
| TLC | Qualitative purity, number of components. | Fast, simple, and inexpensive. | Not quantitative. |
| Melting Point | Indication of purity based on melting range. | Simple and fast. | Not suitable for compounds that decompose. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Provides detailed structural information. | Less sensitive to non-protonated impurities. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low reaction yield in this compound synthesis.
References
- 1. DSpace [kb.osu.edu]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pharmtech.com [pharmtech.com]
- 11. quora.com [quora.com]
Technical Support Center: Managing Potential Side Effects of Iodophthalein in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential side effects of Iodophthalein (also known as Tetraiodophenolphthalein) in animal models. Given that this compound is an older cholecystographic agent, detailed modern toxicological data is limited. This guide synthesizes available information on this compound, its parent compound phenolphthalein, and general principles of iodinated contrast agent toxicology to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in animal models?
A1: this compound (Tetraiodophenolphthalein) is an iodinated derivative of phenolphthalein. Historically, its sodium salt was used as an oral or intravenous contrast agent for cholecystography (gallbladder imaging) in both clinical and research settings. In animal models, it may be used to study hepatobiliary function, or as a historical reference compound in toxicological studies of contrast media. It has also been noted for its potential to induce an inflammatory response, which could be a basis for its use in models of inflammatory bowel disease.
Q2: What are the known and potential side effects of this compound in animal models?
A2: Direct toxicological data for this compound is sparse. However, based on information about its parent compound (phenolphthalein), general data on iodinated contrast agents, and limited specific data, potential side effects may include:
-
Acute Reactions: Anaphylactoid reactions (rare), changes in heart rate and blood pressure, nausea, and vomiting.
-
Renal Toxicity: Contrast-induced nephropathy (CIN), particularly in animals with pre-existing renal conditions or dehydration.
-
Gastrointestinal Effects: Diarrhea and irritation of the gastrointestinal mucosa.
-
Thyroid Function Alteration: Due to the high iodine content, it may interfere with thyroid hormone metabolism.
-
Potential Long-term Effects (inferred from phenolphthalein): Carcinogenicity (phenolphthalein is a known multi-site carcinogen in rodents), reproductive toxicity, and hematopoietic system effects.[1][2]
Q3: What is the reported lethal dose (LD50) of this compound?
A3: Limited LD50 data is available for this compound in rats. It is important to note that toxicity can vary significantly between species.
Q4: Are there safer alternatives to this compound for cholecystography in animal models?
A4: Yes, modern non-ionic, low-osmolar iodinated contrast agents (e.g., iohexol, iopamidol) are generally considered to have a better safety profile than older, ionic, high-osmolar agents like this compound. For gallbladder imaging, other techniques such as high-frequency ultrasound or magnetic resonance imaging (MRI) with gadolinium-based contrast agents may also be suitable and potentially safer alternatives, depending on the research question.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Immediate adverse reaction during or after administration (e.g., vocalization, agitation, changes in respiration) | Anaphylactoid reaction, rapid administration causing cardiovascular changes. | 1. Immediately cease administration. 2. Monitor vital signs (heart rate, respiratory rate, blood pressure). 3. Administer supportive care as per veterinary guidance (e.g., epinephrine (B1671497), antihistamines, corticosteroids, intravenous fluids). 4. Have an emergency drug kit readily available. |
| Animal develops signs of renal impairment post-procedure (e.g., altered urination, elevated serum creatinine/BUN) | Contrast-induced nephropathy (CIN). | 1. Ensure adequate hydration before, during, and after the procedure. 2. Use the lowest effective dose. 3. Avoid concurrent administration of other nephrotoxic drugs. 4. Monitor renal function post-procedure, especially in high-risk animals. 5. Provide fluid therapy to support renal perfusion. |
| Diarrhea or gastrointestinal upset following administration | Direct irritation from the compound, alteration of gut flora. | 1. Ensure the animal is well-hydrated. 2. Provide supportive care, such as a bland diet. 3. Monitor for signs of dehydration and electrolyte imbalance. 4. If severe or persistent, consult with a veterinarian. |
| Inconsistent or poor quality imaging results | Incorrect dosage, improper administration route, animal not properly fasted. | 1. Review and confirm the correct dosage for the species and application. 2. Ensure proper fasting of the animal to clear the gastrointestinal tract. 3. Verify the administration technique (e.g., correct placement of gavage tube for oral administration). |
Quantitative Data Summary
Table 1: Lethal Dose (LD50) of this compound in Rats
| Route of Administration | LD50 (mg/kg) |
| Oral | 2800 |
| Intravenous | 310 |
Data sourced from the German Wikipedia entry for this compound.
Table 2: Potential Side Effects of Iodinated Contrast Media in Animal Models (General)
| Side Effect | Species | Incidence/Observations | Reference |
| Hemodynamic Changes (Heart Rate & Blood Pressure) | Dogs | 37% of anesthetized dogs showed a ≥20% change from baseline. | |
| Mild to Moderate Reactions (Changes in pulse, respiration, blood pressure) | Dogs & Cats | Dogs (Iohexol): 18.0% mild, 18.3% moderate. Cats (Iohexol): 13.8% mild, 17.2% moderate. | [3] |
| Severe Reactions | Dogs & Cats | Rare (e.g., 0.8% in dogs receiving iohexol). | [3] |
Experimental Protocols
Protocol 1: General Protocol for Oral Administration of this compound in a Rodent Model
-
Animal Preparation:
-
Fast the animal for 12-24 hours prior to administration to ensure an empty stomach and clear visualization of the gallbladder. Water can be provided ad libitum until 2 hours before the procedure.[4]
-
Record the animal's baseline weight.
-
-
Dosage and Preparation:
-
Calculate the required dose based on the animal's body weight and the specific experimental requirements.
-
Prepare the this compound sodium salt solution in a suitable vehicle (e.g., sterile water for injection). The concentration should be such that the required dose can be administered in a tolerable volume (typically 5-10 mL/kg for oral gavage in rodents).
-
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, soft-tipped gavage needle to administer the solution directly into the stomach. Ensure correct placement to avoid accidental administration into the trachea.
-
Administer the solution slowly to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
Closely monitor the animal for at least 30 minutes for any immediate adverse reactions (e.g., respiratory distress, lethargy, abnormal behavior).
-
Continue to monitor the animal at regular intervals for the duration of the experiment for signs of distress, gastrointestinal upset, or changes in urination/defecation.
-
Ensure free access to food and water after the initial monitoring period, unless otherwise specified by the experimental design.
-
Protocol 2: Management of Acute Anaphylactoid Reaction
This is a general guideline and should be adapted to the specific institutional protocols and under the guidance of a veterinarian.
-
Immediate Response:
-
Stop the administration of this compound immediately.
-
Ensure a patent airway. Provide oxygen supplementation if necessary.
-
-
Pharmacological Intervention (Consult with a Veterinarian for Dosing):
-
Administer epinephrine as the first-line treatment for severe reactions.
-
Administer antihistamines (e.g., diphenhydramine) to counteract histamine (B1213489) release.
-
Administer corticosteroids (e.g., dexamethasone) to reduce inflammation, although their onset of action is slower.
-
-
Supportive Care:
-
Establish intravenous access and administer isotonic crystalloid fluids to manage hypotension.
-
Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, temperature).
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Putative toxicity pathways for this compound.
References
How to interpret unexpected color changes with Iodophthalein.
Technical Support Center: Iodophthalein Indicator
Welcome to the technical support center for this compound (Tetraiodophenolphthalein). This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot unexpected color changes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an indicator?
This compound, chemically known as 3',3'',5',5''-Tetraiodophenolphthalein, is a pH indicator derived from phenolphthalein.[1] Like other phthalein-based indicators, it signals a change in pH through a structural rearrangement of the molecule. In acidic and neutral solutions, the molecule exists in a colorless lactone form. As the pH becomes more alkaline, the lactone ring opens to form a quinoid structure with an extended conjugated system, which absorbs light in the visible spectrum, resulting in a colored solution.
Q2: What is the standard color change and pH range for this compound?
While extensive experimental data is not widely published, the predicted pKa (the pH at which the indicator is 50% in its acid form and 50% in its conjugate base form) for this compound is approximately 6.37. This suggests its color change occurs in a range around this pH value, which is significantly different from its parent compound, phenolphthalein. One source notes it is less sensitive to pH changes and has a different color change profile than phenolphthalein.[1]
Q3: How do I prepare an this compound indicator solution?
Similar to phenolphthalein, this compound is sparingly soluble in water but soluble in alcohols. A typical preparation involves creating a 0.5% to 1% (w/v) solution in 95% ethanol (B145695). The solution should be stored in a well-sealed, amber glass bottle to protect it from light and prevent evaporation of the solvent.
Troubleshooting Unexpected Color Changes
This section addresses specific issues you may encounter when using this compound.
Q4: My this compound solution is colored before I start my titration. What's wrong?
An initial color in your indicator solution or in the analyte solution before adding titrant usually points to one of two issues:
-
Contaminated Glassware or Reagents: Ensure all beakers, flasks, and pipettes are scrupulously clean. Impurities on glassware or in the solvents used to prepare your analyte solution can alter the initial pH, causing a premature color change.
-
Indicator Degradation: Over time, this compound can degrade, especially if not stored correctly. Exposure to light or extreme temperatures can lead to the formation of impurities that may be colored.[2] If degradation is suspected, it is advisable to prepare a fresh indicator solution.
Q5: The color change at the endpoint is faint, fleeting, or disappears upon swirling. Why?
This is a common issue in titrations, particularly when titrating an acidic solution with a strong base.
-
Localized Excess of Titrant: The pink or colored form of the indicator appears where a drop of basic titrant enters the acidic solution. If the solution is not mixed thoroughly and instantly, this localized high pH causes a temporary color change that vanishes as the titrant is dispersed. This indicates you are approaching the endpoint and should add the titrant more slowly, with constant, gentle swirling.
-
Dissolved Carbon Dioxide: Carbon dioxide from the atmosphere can dissolve in the solution, forming carbonic acid (H₂CO₃). This weak acid can react with the small excess of base at the endpoint, lowering the pH and causing the color to fade. For highly precise work, using freshly boiled and cooled deionized water to prepare solutions can minimize this effect.
Q6: I've added the expected amount of titrant, but there is no color change.
Failure to observe a color change can be due to several factors:
-
Incorrect pH Range: The equivalence point of your specific titration may fall outside the transition range of this compound. For example, titrating a strong acid with a weak base results in an acidic equivalence point, where this compound would remain colorless. Verify that this compound is the correct indicator for your expected endpoint pH.
-
Indicator Concentration: Using a very dilute or insufficient amount of the indicator solution may result in a color change that is too faint to be perceived.
-
Gross Concentration Errors: A significant error in the concentration of either the titrant or the analyte means the calculated volume to reach the equivalence point is incorrect. Consider standardizing your titrant solution to confirm its concentration.
Q7: The solution turned an unexpected color (e.g., yellow, brown, or cloudy). What does this mean?
Unexpected hues or turbidity suggest a chemical interference or side reaction is occurring.
-
Presence of Oxidizing or Reducing Agents: The iodine atoms on the this compound molecule could potentially react with strong oxidizing or reducing agents present in the sample matrix.[3] This could alter the indicator's chemical structure and its light-absorbing properties, leading to an anomalous color.
-
Reaction with Sample Components: A component in your analyte solution may be reacting with the titrant or the indicator itself to produce a colored byproduct or a precipitate.
-
Solvent Effects: The use of non-aqueous or mixed solvents can alter the pKa and the color profile of the indicator.[1] The color and transition range observed in a non-aqueous solvent may differ significantly from that in water.
Data Presentation
The properties of this compound are compared with its parent compound, Phenolphthalein, for reference.
| Property | This compound (Tetraiodophenolphthalein) | Phenolphthalein |
| Chemical Formula | C₂₀H₁₀I₄O₄ | C₂₀H₁₄O₄ |
| Molecular Weight | 821.91 g/mol | 318.32 g/mol |
| Predicted pKa | ~6.37 | ~9.5 |
| Typical pH Range | Estimated ~5.5 - 7.5 | 8.2 – 10.0[4][5] |
| Color in Acidic Form | Colorless (predicted) | Colorless |
| Color in Basic Form | Colored (specific hue not cited) | Pink / Fuchsia |
Note: The pKa for this compound is a predicted value, and the pH range is an estimate based on this prediction. Experimental validation is recommended.
Experimental Protocols
Protocol 1: Preparation of 0.5% this compound Indicator Solution
-
Weighing: Accurately weigh 0.5 g of tetraiodophenolphthalein powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 75 mL of 95% ethanol and swirl gently to dissolve the powder completely.
-
Dilution: Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Storage: Transfer the solution to a labeled, amber glass dropper bottle. Store at room temperature, protected from light.
Protocol 2: General Acid-Base Titration Procedure
-
Preparation: Rinse a burette with the titrant solution (e.g., standardized NaOH). Fill the burette and record the initial volume to two decimal places.
-
Analyte Setup: Pipette a known volume of the acidic analyte into a clean Erlenmeyer flask. If the analyte is concentrated, it may be diluted with a known volume of deionized water.
-
Add Indicator: Add 2-3 drops of the 0.5% this compound indicator solution to the analyte in the flask. The solution should remain colorless.
-
Titration: Slowly add the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.
-
Endpoint Detection: As the endpoint is approached, the color change will begin to persist for longer periods. Add the titrant drop by drop until a single drop causes a persistent color change throughout the solution.
-
Final Reading: Record the final volume from the burette to two decimal places. The total volume of titrant added is the final volume minus the initial volume.
-
Replication: Repeat the titration at least two more times for accuracy and precision.
Visualizations
Chemical Pathway
Fig 1: this compound pH-dependent equilibrium.
Troubleshooting Workflow
Fig 2: Troubleshooting decision tree.
Potential Causes of Error
Fig 3: Relationship of potential error sources.
References
Strategies to enhance the binding affinity of Iodophthalein to target tissues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the binding affinity of Iodophthalein and its derivatives to target tissues. Our focus is on a hypothetical this compound derivative designed to target the Orai1 protein, a key component of the store-operated calcium entry (SOCE) pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing low binding affinity of our this compound derivative to our target protein. What are the common initial troubleshooting steps?
A1: Low binding affinity can stem from several factors. Begin by systematically checking the fundamentals of your binding assay:
-
Reagent Quality: Ensure the purity and integrity of your this compound derivative and the target protein. Degradation or aggregation of either component can significantly reduce binding.[1] It is essential to use fresh lysates and include protease inhibitors.
-
Buffer Composition: The pH, ionic strength, and presence of detergents or additives in your binding buffer are critical.[1] These should be optimized for your specific protein target to ensure its proper folding and stability.
-
Assay Conditions: Confirm that the incubation time is sufficient to reach equilibrium and that the assay temperature is optimal and stable.[1] Many binding experiments fail because they do not allow the reaction to reach equilibrium.[2][3]
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[1] Ensure your pipettes are calibrated and consider using automated liquid handlers for critical steps.
Q2: How can we rationally modify the structure of our this compound derivative to improve its binding affinity?
A2: Structural modifications should aim to increase favorable interactions with the target protein. Consider the following strategies:
-
Introduce Additional Contact Points: Analyze the binding pocket of your target protein. Adding functional groups (e.g., hydroxyls, amides) to your molecule that can form hydrogen bonds or other interactions with specific amino acid residues can enhance affinity.
-
Enhance Hydrophobic Interactions: If the binding pocket is hydrophobic, adding nonpolar moieties to your this compound derivative can improve binding.
-
Utilize Linkers: A flexible linker can be used to connect the core this compound structure to another functional group that can interact with a secondary binding site on the protein, potentially increasing overall affinity.
-
Displace Water Molecules: Identifying and displacing weakly bound water molecules in the binding site with a functional group from your ligand can be an effective strategy to improve binding kinetics.[4]
Q3: Our this compound derivative shows good in vitro binding, but poor in vivo efficacy. What could be the reason?
A3: A discrepancy between in vitro and in vivo results often points to pharmacokinetic issues. A common strategy to address this is to incorporate an albumin-binding moiety into your drug's structure. This leverages the long circulatory half-life of serum albumin to keep your compound in circulation longer, increasing its chance of reaching the target tissue.[5][6]
Q4: What is an "albumin-binding moiety" and how does it work?
A4: An albumin-binding moiety (ABM) is a chemical entity that is attached to a drug molecule to promote non-covalent binding to serum albumin.[7] Albumin is the most abundant protein in blood plasma and has a long half-life (around 19 days in humans).[8] By reversibly binding to albumin, the drug is protected from rapid renal clearance, effectively extending its circulation time and improving its pharmacokinetic profile.[5][7][9] This can lead to higher accumulation of the drug in the target tissue.[7][9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Surface Plasmon Resonance (SPR) Assay
| Possible Cause | Recommended Solution |
| Inappropriate Buffer Conditions | Optimize the buffer by adjusting pH and salt concentration. The addition of a small amount of a non-ionic detergent (e.g., 0.005% Tween-20) can also help reduce non-specific interactions.[10] |
| High Ligand Density on Chip | Overly dense immobilization of the target protein can lead to non-specific binding of the analyte. Reduce the ligand concentration during the immobilization step.[11] |
| Surface Charge Interactions | If your this compound derivative is highly charged, it may interact non-specifically with the sensor chip surface. Choose a sensor chip with a different surface chemistry (e.g., a less charged surface if your molecule is highly positive).[12] |
| Insufficient Surface Blocking | After immobilizing your target protein, ensure that any remaining active sites on the sensor chip are thoroughly blocked. Use standard blocking agents like ethanolamine (B43304) or bovine serum albumin (BSA).[10] |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Recommended Solution |
| "Edge Effects" in Microplates | Wells at the edge of a microplate can be subject to faster evaporation, leading to inconsistencies. Avoid using the outer wells for critical samples; instead, fill them with buffer to create a moisture barrier.[13] |
| Inconsistent Reagent Preparation | Preparing fresh reagents for each experiment can introduce variability. For a set of related experiments, prepare a single master mix of all common reagents to ensure consistency across all plates.[13] |
| Time Delays in Reagent Addition | A significant time lag between adding reagents to the first and last wells of a plate can cause a drift in the signal. Use a multichannel pipette to add critical reagents quickly and consistently across the plate.[13] |
| Variability in Manual Washing Steps | Inconsistent manual washing can leave behind varying amounts of unbound reagents, leading to high background noise. If available, use an automated plate washer. If washing manually, be meticulous about using the same volume, force, and number of washes for every well.[13] |
Quantitative Data Summary
The following table presents hypothetical data illustrating how different strategies can impact the binding affinity and pharmacokinetic properties of an this compound derivative targeting Orai1.
| Compound | Modification | Binding Affinity to Orai1 (Kd, nM) | Plasma Half-Life (hours) | Tumor Uptake (%ID/g at 4h) |
| IodoP-Core | Base this compound structure | 850 | 0.5 | 1.5 ± 0.3 |
| IodoP-OH | Added hydroxyl group for H-bonding | 320 | 0.6 | 1.8 ± 0.4 |
| IodoP-Link-Hex | Added a flexible hexyl linker | 650 | 0.5 | 1.6 ± 0.3 |
| IodoP-ABM | Conjugated with an albumin-binding moiety | 870 | 12 | 7.5 ± 0.8 |
| IodoP-OH-ABM | Combined hydroxyl addition and albumin binder | 350 | 13 | 9.2 ± 1.1 |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for measuring the binding kinetics and affinity of an this compound derivative (analyte) to the Orai1 protein (ligand).
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[14]
-
Inject the purified Orai1 protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface.[14]
-
Deactivate any remaining active esters by injecting ethanolamine.[14]
-
A reference flow cell should be prepared similarly but without the Orai1 protein to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the this compound derivative in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[15]
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[16]
-
Monitor the association and dissociation phases in real-time.
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.[10]
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Caption: this compound derivative targeting the Orai1 channel in the SOCE pathway.
References
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Albumin-based drug designs for pharmacokinetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of an Albumin Binding Moietyon the Targeting and Pharmacokinetics of an Integrin αvβ6-Selective Peptide Labeledwith Aluminum [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of an Albumin Binding Moiety on the Targeting and Pharmacokinetics of an Integrin αvβ6-Selective Peptide Labeled with Aluminum [18F]Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 11. sartorius.com [sartorius.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. portlandpress.com [portlandpress.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating the Efficacy of Iodophthalein as a Contrast Agent: A Comparative Guide
Introduction
Iodophthalein, specifically its sodium salt tetraiodophenolphthalein, holds a significant place in the history of medical imaging as one of the first orally administered contrast agents for cholecystography—a procedure to visualize the gallbladder. Developed in the 1920s, this technique revolutionized the diagnosis of gallbladder diseases. However, with advancements in imaging technology and the development of newer contrast media, the use of this compound has been largely superseded. This guide provides a comparative overview of this compound's efficacy against alternative oral cholecystographic agents, supported by available experimental data and methodologies. Due to the historical nature of this compound, direct comparative studies with modern contrast agents are limited. This guide synthesizes available information to provide a comprehensive comparison.
Mechanism of Action: Oral Cholecystographic Agents
Oral cholecystographic agents are iodine-containing compounds that, after ingestion, are absorbed from the gastrointestinal tract, processed by the liver, and excreted into the bile. The gallbladder then concentrates this iodine-rich bile, making it opaque to X-rays and allowing for clear visualization of its structure and any potential abnormalities like gallstones.
Caption: General workflow of oral cholecystographic contrast agents from administration to imaging.
Comparative Analysis of Oral Cholecystographic Agents
While direct quantitative comparisons involving this compound are scarce in recent literature, studies comparing other oral agents provide insights into the key performance indicators for gallbladder visualization.
Qualitative Comparison
Historically, newer agents were developed to improve upon the efficacy and reduce the side effects observed with this compound. For instance, Priodax (phenobutiodil) was reported to have superior shadow-producing qualities and a lower incidence of side effects such as vomiting and diarrhea compared to orally administered sodium tetraiodophenolphthalein.
Modern alternatives to oral cholecystography, such as abdominal ultrasound and Magnetic Resonance Cholangiopancreatography (MRCP), have largely replaced this technique due to their higher accuracy and lack of ionizing radiation.
Quantitative Data
The following table summarizes gallbladder opacification rates from a clinical comparison of two oral cholecystographic agents, iopronic acid and iopanoic acid. This data provides a benchmark for the efficacy expected from such agents.
| Contrast Agent | Dosage | Good to Excellent Gallbladder Opacification (First Dose) | Good to Excellent Gallbladder Opacification (Second Dose) |
| Iopronic Acid | 4.5 g | 44% | 29% (additional) |
| Iopanoic Acid | 3.0 g | 42% | 34% (additional) |
Data from a clinical comparison of iopronic acid and iopanoic acid.
Experimental Protocols
The methodologies for evaluating oral cholecystographic agents generally follow a standard procedure. The protocols outlined below are based on descriptions from various studies.
General Experimental Protocol for Oral Cholecystography
-
Patient Preparation:
-
The day before the examination, the patient consumes a low-fat or fat-free meal.
-
Following the meal, the patient ingests the oral contrast agent in tablet form. The dosage and timing are specific to the agent being used.
-
After taking the contrast agent, the patient fasts and avoids smoking until the procedure is complete.
-
-
Administration of Contrast Agent:
-
This compound (historical): Administered orally in capsules. To prevent dissolution in the stomach, capsules were often hardened with formaldehyde (B43269) or the dye was mixed into a paste with olive oil.
-
Iopanoic Acid: Typically administered as 3 grams of tablets taken with water.
-
Iopronic Acid: Administered as 4.5 grams of tablets.
-
-
Imaging Procedure:
-
Radiographs (X-rays) of the gallbladder region are taken approximately 13 to 16 hours after the administration of the contrast agent.
-
If the initial images do not provide adequate visualization, a second dose of the contrast agent may be administered, with imaging performed the following day.
-
To assess gallbladder function, the patient may be given a high-fat meal to stimulate gallbladder contraction, followed by another series of X-rays.
-
Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing two oral cholecystographic agents.
Caption: Workflow for a randomized controlled trial comparing two oral contrast agents.
Conclusion
This compound was a pioneering contrast agent that paved the way for non-invasive gallbladder imaging. While it has been largely replaced by more effective and safer oral agents, and subsequently by different imaging modalities altogether, understanding its historical context and the principles of its use remains valuable. The comparative data, though limited, highlights the evolution of contrast media towards improved opacification and better patient tolerance. Modern research in contrast agents has shifted towards agents for advanced imaging techniques like CT and MRI, which offer superior diagnostic capabilities for hepatobiliary diseases.
A Comparative Analysis of Iodophthalein and Modern Iodinated Contrast Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical iodinated contrast agent, iodophthalein (B1202078), with modern iodinated contrast media. The comparison focuses on physicochemical properties, performance, and safety profiles, supported by experimental data and detailed methodologies for key evaluation procedures.
Introduction: The Evolution of Iodinated Contrast Agents
Iodinated contrast media (ICM) are essential diagnostic tools in radiology, enhancing the visibility of internal structures in X-ray-based imaging modalities like computed tomography (CT). The field has seen a significant evolution from early agents to the sophisticated compounds used today.
This compound (Sodium Tetraiodophenolphthalein) , a historical agent, was instrumental in the development of cholecystography, the radiographic visualization of the gallbladder. Its use has been largely superseded by modern imaging techniques and more advanced contrast agents.
Modern Iodinated Contrast Media are predominantly derivatives of a tri-iodinated benzene (B151609) ring. They are classified based on their chemical structure (monomer or dimer) and their behavior in solution (ionic or non-ionic), which in turn determines their osmolality. These agents are water-soluble and are administered intravenously for a wide range of diagnostic procedures.
Physicochemical Properties: A Tabular Comparison
The performance and safety of an iodinated contrast medium are intrinsically linked to its physicochemical properties. Key parameters include molecular weight, iodine content, osmolality, and viscosity.
Table 1: Physicochemical Properties of this compound Sodium
| Property | Value | Reference |
| Chemical Name | Sodium Tetraiodophenolphthalein | |
| Molecular Formula | C₂₀H₈I₄Na₂O₄ | |
| Molecular Weight | 865.88 g/mol | |
| Iodine Content | ~58.6% | |
| Solubility | Soluble in water | |
| Appearance | Crystalline powder |
Table 2: Physicochemical Properties of Modern Iodinated Contrast Media (Examples)
| Generic Name (Brand Name) | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) | Classification |
| Ionic Monomer (High-Osmolality) | ||||
| Diatrizoate Meglumine | 282-400 | 1500-2000 | 4.1 - 8.4 | Ionic Monomer |
| Non-ionic Monomer (Low-Osmolality) | ||||
| Iohexol (Omnipaque™) | 300-350 | 672-844 | 6.3 - 10.4 | Non-ionic Monomer |
| Iopamidol (Isovue®) | 300-370 | 616-796 | 4.7 - 9.0 | Non-ionic Monomer |
| Ioversol (Optiray™) | 300-350 | 630-792 | 5.0 - 8.4 | Non-ionic Monomer |
| Non-ionic Dimer (Iso-Osmolality) | ||||
| Iodixanol (Visipaque™) | 270-320 | 290 | 6.1 - 11.8 | Non-ionic Dimer |
Note: Values can vary slightly depending on the specific formulation and concentration.
Performance and Efficacy
The primary function of an iodinated contrast agent is to increase the attenuation of X-rays in the tissues where it accumulates, thereby enhancing image contrast.
This compound:
-
Application: Primarily used for oral cholecystography. After oral administration, it is absorbed, excreted by the liver into the bile, and concentrated in the gallbladder.
-
Efficacy: Enabled the visualization of gallstones as filling defects. Its efficacy was dependent on patient absorption and liver and gallbladder function.
Modern Iodinated Contrast Media:
-
Application: Intravenous administration for a wide array of applications, including CT angiography, organ perfusion imaging, and tumor detection.
-
Efficacy: The degree of contrast enhancement is directly related to the iodine concentration delivered to the tissue of interest. Higher iodine concentrations generally result in greater X-ray attenuation and improved image quality. The pharmacokinetic profile of modern agents allows for rapid distribution in the vascular and interstitial spaces, with elimination primarily through glomerular filtration.
Safety and Adverse Reactions
The safety profile of iodinated contrast media is a critical consideration. Adverse reactions can be broadly categorized as chemotoxic or idiosyncratic (allergic-like).
This compound:
-
Information on the specific adverse effects of this compound is limited in recent literature due to its discontinuation. However, older reports mention a risk of toxic reactions.
Modern Iodinated Contrast Media:
-
Chemotoxic Reactions: These are dose-dependent and related to the physicochemical properties of the agent. A significant concern is Contrast-Induced Acute Kidney Injury (CI-AKI) , a temporary impairment of renal function. The risk is higher with high-osmolality agents and in patients with pre-existing renal insufficiency.
-
Idiosyncratic Reactions: These are unpredictable and not dose-dependent. They can range from mild (e.g., urticaria, pruritus) to severe, life-threatening anaphylactoid reactions. Non-ionic, low-osmolality agents have a significantly lower incidence of these reactions compared to older high-osmolality ionic agents.
Table 3: Comparison of Adverse Reaction Profiles
| Feature | This compound (Historical Perspective) | Modern Non-ionic Low- and Iso-Osmolar Media |
| Primary Route | Oral | Intravenous |
| Common Use | Cholecystography | CT, Angiography, Urography |
| Incidence of Mild Reactions | Not well-documented in recent literature | 1-3% |
| Incidence of Severe Reactions | Not well-documented in recent literature | ~0.04% |
| Primary Safety Concerns | General toxicity (historical reports) | Contrast-Induced Acute Kidney Injury (CI-AKI), Hypersensitivity Reactions |
Experimental Protocols
The evaluation of iodinated contrast media involves a series of preclinical and clinical studies to determine their efficacy and safety.
Preclinical Efficacy Evaluation: Contrast-Enhanced Micro-CT in a Murine Model
Objective: To assess the in vivo imaging efficacy of a novel iodinated contrast agent in enhancing vascular and soft tissue structures.
Methodology:
-
Animal Model: Healthy adult mice (e.g., C57BL/6, 8-10 weeks old) are used. Animals are housed in a controlled environment with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use guidelines.
-
Anesthesia and Preparation: Mice are anesthetized using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) delivered in oxygen. A tail-vein catheter is placed for intravenous injection of the contrast agent.
-
Imaging System: A high-resolution micro-CT scanner is used.
-
Image Acquisition Protocol:
-
A baseline, non-contrast scan of the region of interest (e.g., thorax or abdomen) is acquired.
-
The iodinated contrast agent is administered as an intravenous bolus via the tail-vein catheter. The dose and injection rate are predetermined based on the agent's properties.
-
Dynamic or sequential scans are acquired at multiple time points post-injection (e.g., immediately after injection for arterial phase, and at various intervals for venous and delayed phases) to assess the pharmacokinetics and biodistribution of the agent.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed images over specific anatomical structures (e.g., aorta, liver, kidney).
-
The mean X-ray attenuation in Hounsfield Units (HU) is measured within each ROI at each time point.
-
The degree of contrast enhancement is calculated as the difference between the post-contrast and pre-contrast HU values.
-
Time-attenuation curves are generated to visualize the enhancement kinetics.
-
Preclinical Safety Evaluation: Assessment of Acute Renal Toxicity
Objective: To evaluate the potential for a new iodinated contrast agent to induce acute kidney injury.
Methodology:
-
Animal Model: A renally compromised animal model (e.g., rats with pre-existing renal insufficiency induced by a nephrotoxic agent or surgical intervention) is often used to increase sensitivity to CI-AKI.
-
Experimental Groups:
-
Control group: Receives saline injection.
-
Vehicle group: Receives the formulation vehicle without the contrast agent.
-
Test group(s): Receive different doses of the iodinated contrast agent.
-
Reference group: Receives a known nephrotoxic contrast agent (e.g., a high-osmolality agent).
-
-
Procedure:
-
Baseline blood and urine samples are collected.
-
The contrast agent or vehicle is administered intravenously.
-
Blood and urine samples are collected at multiple time points post-administration (e.g., 24, 48, and 72 hours).
-
-
Endpoint Analysis:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Levels are measured to assess renal function. A significant increase from baseline indicates renal impairment.
-
Histopathology: At the end of the study, animals are euthanized, and the kidneys are harvested. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of tubular necrosis, cast formation, and other signs of renal damage.
-
Urinary Biomarkers: Novel biomarkers of kidney injury (e.g., KIM-1, NGAL) may be measured in urine samples for earlier and more sensitive detection of renal damage.
-
Cellular Signaling Pathways in Adverse Reactions
The adverse effects of modern iodinated contrast media are mediated by complex cellular signaling pathways.
Contrast-Induced Acute Kidney Injury (CI-AKI)
The pathophysiology of CI-AKI involves direct tubular toxicity and renal vasoconstriction. At the cellular level, iodinated contrast media can induce oxidative stress, leading to apoptosis and inflammation in renal tubular cells.
Hypersensitivity Reactions
The mechanisms of hypersensitivity reactions are not fully understood but can be immune-mediated (IgE-dependent) or non-immune-mediated (anaphylactoid). Non-immune mechanisms may involve the direct activation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. The osmolality and ionicity of the contrast agent play a role, with high-osmolality ionic agents being more likely to trigger these reactions.
Conclusion
The development of iodinated contrast media has progressed from early agents like this compound, which had a limited application and a less favorable safety profile by modern standards, to the current array of non-ionic, low- and iso-osmolar agents. These modern agents offer significantly improved safety and a wide range of diagnostic applications. The choice of a specific contrast agent for a given clinical or research application should be based on a thorough understanding of its physicochemical properties, efficacy, and potential for adverse reactions. Continued research into the cellular mechanisms of contrast media effects will be crucial for the development of even safer and more effective agents in the future.
Navigating Gallbladder Visualization: A Comparative Guide to Modern Imaging Techniques
The era of iodophthalein (B1202078) for gallbladder visualization has been largely superseded by advanced, non-invasive imaging modalities. This guide offers a comprehensive comparison of the current alternatives, providing researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in preclinical and clinical settings.
Historically, oral cholecystography with agents like this compound was a cornerstone in diagnosing gallbladder pathologies. However, these methods have been rendered largely obsolete by modern techniques that offer superior safety, accuracy, and a more comprehensive diagnostic picture.[1][2] Today, the primary alternatives include ultrasonography, hepatobiliary scintigraphy (HIDA scan), computed tomography (CT), and magnetic resonance cholangiopancreatography (MRCP). While oral cholecystography is rarely performed, this guide also includes a comparative analysis of later-generation oral contrast agents for historical and research context.
Modern Imaging Modalities: A Performance Comparison
The choice of imaging modality for gallbladder assessment is dictated by the clinical question, with each technique offering distinct advantages in sensitivity, specificity, and the type of information provided.
| Imaging Modality | Primary Indication | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Ultrasound (US) | Gallstones (Cholelithiasis) | 84-98%[3] | 90-95%[3] | Non-invasive, real-time, cost-effective, no ionizing radiation.[4] | Operator dependent, limited by bowel gas and patient body habitus.[3] |
| Acute Cholecystitis | 54-73%[5] | 80-93%[5] | Widely available, can detect ancillary findings (e.g., wall thickening, pericholecystic fluid).[6] | Lower sensitivity compared to HIDA scan.[7][8] | |
| HIDA Scan | Acute Cholecystitis | 86-96%[7][9] | 79-92%[7][[“]] | High sensitivity and specificity for cystic duct obstruction, functional assessment of gallbladder emptying.[8][11] | Use of ionizing radiation, longer examination time, less anatomical detail.[[“]] |
| CT Scan | Complicated Cholecystitis, Alternative Diagnoses | 85% (for acute cholecystitis)[12][13] | 100% (for acute cholecystitis)[12][13] | Excellent for detecting complications (e.g., perforation, abscesses), evaluating adjacent structures.[9][14] | Use of ionizing radiation, lower sensitivity for gallstones compared to ultrasound.[15] |
| MRCP | Biliary Obstruction (Choledocholithiasis) | 85-100%[9][16] | 90-94%[9][17] | Non-invasive, no ionizing radiation, excellent visualization of the biliary tree.[9][17] | Higher cost, limited availability, contraindications for some patients (e.g., pacemakers). |
Historical Perspective: Oral Cholecystographic Agents
For several decades, oral cholecystography was the standard for gallbladder imaging.[2] This technique relies on the oral administration of an iodine-based contrast agent that is absorbed from the intestine, excreted by the liver into the bile, and concentrated in the gallbladder, rendering it radiopaque on X-ray.[1][18] While this compound was an early agent, subsequent developments led to compounds with improved tolerability and efficacy.
| Oral Contrast Agent | Typical Dose | Gallbladder Opacification | Noteworthy Findings |
| Iopanoic Acid | 3.0 g[4] | Good to excellent in 42% after a single dose, and an additional 34% after a second dose.[16] | Considered a highly effective agent.[19] |
| Iopronic Acid | 4.5 g[4] | Good to excellent in 44% after a single dose, and an additional 29% after a second dose.[16] | Similar opacification to iopanoic acid with significantly fewer mild adverse reactions.[4] |
| Sodium Tyropanoate | - | - | Used in combination with iopanoic acid, showing improved opacification over single-agent regimens.[20] |
| Iocetamic Acid | - | No significant difference in cholecystographic quality compared to iopanoic acid.[21] | Lower incidence of diarrhea compared to iopanoic acid.[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research and accurate clinical assessment. The following sections outline standardized protocols for the primary imaging modalities.
Abdominal Ultrasound for Gallbladder Evaluation
Patient Preparation:
-
Fasting for a minimum of 6-8 hours is recommended to ensure gallbladder distension and reduce bowel gas.[22]
Equipment:
-
Curvilinear transducer (typically 2-5 MHz). A phased array probe may be used for intercostal views.[6]
Procedure:
-
The patient is positioned supine. The left lateral decubitus position can be used to assess gallstone mobility and displace bowel gas.[23]
-
The transducer is placed in the right upper quadrant, typically along the subcostal margin.
-
Systematic scanning of the gallbladder in both longitudinal and transverse planes is performed.
-
Key assessments include the presence of gallstones (echogenic foci with posterior acoustic shadowing), gallbladder wall thickness (normal <3 mm), the presence of pericholecystic fluid, and the sonographic Murphy's sign (maximal tenderness over the gallbladder).[6][9]
-
The common bile duct should also be visualized and its diameter measured.
Hepatobiliary Scintigraphy (HIDA Scan)
Patient Preparation:
-
Fasting for 4-6 hours is required. Prolonged fasting (>24 hours) can lead to a false-positive result and may require pre-treatment with a cholecystokinin (B1591339) analog like sincalide.[24][25]
-
Opiate analgesics should be withheld for at least 6 hours as they can interfere with sphincter of Oddi function.[25]
Radiopharmaceutical and Dosage:
-
Technetium-99m (99mTc) labeled mebrofenin (B129125) or disofenin (B14549) is administered intravenously.[25]
-
The typical adult dose is 3-6 mCi (111-222 MBq).[24]
Procedure:
-
The patient is positioned supine under a gamma camera.
-
Dynamic imaging is initiated immediately after intravenous injection of the radiopharmaceutical.
-
Images are acquired for at least 60 minutes.
-
Normal imaging demonstrates radiotracer uptake by the liver, followed by visualization of the common bile duct, gallbladder, and small intestine within 60 minutes.[26]
-
Non-visualization of the gallbladder at 60 minutes, with tracer activity in the small intestine, is suggestive of cystic duct obstruction and acute cholecystitis. Delayed imaging up to 4 hours or the administration of morphine can increase specificity.[24]
Computed Tomography (CT) of the Gallbladder
Patient Preparation:
-
Fasting for 4-6 hours may be required, especially if intravenous contrast is to be administered.
Equipment:
-
Multidetector CT (MDCT) scanner.
Procedure:
-
The patient is positioned supine on the CT table.
-
An initial non-contrast scan of the abdomen may be performed to detect calcified gallstones.
-
For suspected inflammatory conditions or tumors, an intravenous iodinated contrast agent is administered.
-
Imaging is typically performed in the portal venous phase (60-70 seconds after contrast injection).
-
Axial images are acquired, with coronal and sagittal reconstructions providing additional anatomical detail.
-
CT is particularly useful for identifying gallbladder wall thickening, pericholecystic inflammation, and complications such as perforation or abscess formation.[13][14]
Magnetic Resonance Cholangiopancreatography (MRCP)
Patient Preparation:
-
Fasting for at least 4 hours is required to reduce gastrointestinal secretions and promote gallbladder distension.[27][28]
Equipment:
-
1.5T or 3T MRI scanner with a phased-array body coil.[28]
Procedure:
-
The patient is positioned supine in the MRI scanner.
-
MRCP utilizes heavily T2-weighted sequences, which highlight static or slow-moving fluids, such as bile, making the biliary tree and pancreatic duct appear bright.[28]
-
Common sequences include single-shot fast spin-echo (SSFSE) and 3D fast spin-echo with respiratory triggering.[29][30]
-
Thin-slice images are acquired and can be reconstructed into a three-dimensional representation of the biliary system using maximum intensity projection (MIP).[28]
-
No exogenous contrast agent is required for the visualization of the ducts.[28]
Mechanism of Action and Physiological Pathways
The efficacy of contrast-enhanced and radiopharmaceutical-based imaging hinges on the physiological handling of these agents.
Oral Cholecystographic Agents (e.g., Iopanoic Acid)
Iopanoic acid is absorbed from the gastrointestinal tract, enters the bloodstream, and is taken up by hepatocytes.[18][31] The liver then excretes it into the bile, leading to its concentration in the gallbladder. The high iodine content of the molecule attenuates X-rays, allowing for radiographic visualization of the gallbladder.[18]
Physiological pathway of an oral cholecystographic agent.
HIDA Scan Radiopharmaceuticals (e.g., 99mTc-Mebrofenin)
Technetium-99m labeled IDA derivatives are administered intravenously, where they bind to albumin in the blood.[11] This complex is transported to the liver and taken up by hepatocytes via a carrier-mediated organic anion transport pathway, similar to bilirubin.[11][32] The radiopharmaceutical is then excreted unchanged into the bile, allowing for dynamic imaging of the biliary system.[11]
Physiological pathway of a HIDA scan radiopharmaceutical.
Diagnostic Workflow
The selection of an imaging modality generally follows a stepwise approach based on clinical suspicion and initial findings.
Typical diagnostic workflow for gallbladder disease.
References
- 1. Diagnostic Accuracy of Magnetic Resonance Cholangiopancreatography in Comparison With Endoscopic Retrograde Cholangiopancreatography for Detection of the Etiology of Obstructive Jaundice - ProQuest [proquest.com]
- 2. radiology.wisc.edu [radiology.wisc.edu]
- 3. ijbamr.com [ijbamr.com]
- 4. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does ultrasonography accurately diagnose acute cholecystitis? Improving diagnostic accuracy based on a review at a regional hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edus.ucsf.edu [edus.ucsf.edu]
- 7. Clinical implications of hepatobiliary scintigraphy and ultrasound in the diagnosis of acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is HIDA Scan Necessary for Sonographically Suspicious Cholecystitis? | Bernescu | Journal of Current Surgery [currentsurgery.org]
- 9. droracle.ai [droracle.ai]
- 10. consensus.app [consensus.app]
- 11. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. auntminnie.com [auntminnie.com]
- 13. Comparing the Diagnostic Accuracy of Ultrasound and CT in Evaluating Acute Cholecystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tests used to diagnose gallbladder problems - Envision Radiology [envrad.com]
- 15. Can CT Show Gallstones? Accuracy and Detection - Liv Hospital [int.livhospital.com]
- 16. Diagnostic Accuracy of Magnetic Resonance Cholangiopancreatography in Comparison With Endoscopic Retrograde Cholangiopancreatography for Detection of the Etiology of Obstructive Jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 19. Gallbladder density and iodine concentration in humans during oral cholecystography. A comparison of iopanoic acid and iopronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparative trial of two oral cholecystographic contrast media--iocetamic acid (Cholebrin) and iopanoic acid (Telepaque) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Abdominal Ultrasound Made Easy: Step-By-Step Guide - POCUS 101 [pocus101.com]
- 23. Gallbladder | Sonoguide [acep.org]
- 24. apps.ausrad.com [apps.ausrad.com]
- 25. medfordradiology.com [medfordradiology.com]
- 26. droracle.ai [droracle.ai]
- 27. Magnetic resonance cholangiopancreatography: the ABC of MRCP - PMC [pmc.ncbi.nlm.nih.gov]
- 28. radiopaedia.org [radiopaedia.org]
- 29. MRCP Protocol [pre.weill.cornell.edu]
- 30. mrimaster.com [mrimaster.com]
- 31. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 32. Hepatic clearance mechanism of Tc-99m-HIDA and its effect on quantitation of hepatobiliary function: Concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Common Histological Stains: H&E, Masson's Trichrome, and PAS
In the realm of histological research, the ability to clearly visualize and differentiate various tissue components is paramount. While Iodophthalein is recognized as a chemical compound, its application as a biological stain is not established.[1][2] Therefore, this guide provides a comparative analysis of three widely used and essential staining methods in histology: Hematoxylin (B73222) and Eosin (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS).[3][4][5]
This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate staining technique for their specific research needs by providing a detailed overview of their principles, applications, and performance, supported by experimental protocols.
Overview of Staining Principles and Applications
Each staining technique leverages different chemical principles to selectively color specific cellular and extracellular components, providing distinct visual contrasts that are crucial for morphological assessment and the diagnosis of various pathological conditions.[6][7]
| Stain | Principle | Primary Applications | Key Advantages | Limitations |
| Hematoxylin & Eosin (H&E) | Hematoxylin, a basic dye, stains acidic (basophilic) structures like the cell nucleus purplish-blue. Eosin, an acidic dye, stains basic (acidophilic) structures like the cytoplasm and extracellular matrix in shades of pink and red.[6][7] | Routine histological examination of tissue morphology, providing a general overview of tissue architecture and cellular details.[3][6][8] | Provides excellent overall morphological detail.[6] Simple, rapid, and cost-effective. | Limited ability to differentiate specific extracellular matrix components like collagen. |
| Masson's Trichrome | A three-color staining protocol that uses three different dyes to distinguish cellular elements, muscle, and collagen.[9] Weigert's iron hematoxylin stains nuclei black, Biebrich scarlet-acid fuchsin stains cytoplasm and muscle red, and aniline (B41778) blue stains collagen blue.[10] | Differentiating collagen from muscle and other connective tissues.[8][10] Essential for studying fibrosis in organs like the liver and kidneys.[8] | Provides excellent contrast between collagen (blue/green) and muscle/cytoplasm (red).[6][8] | More complex and time-consuming than H&E staining. |
| Periodic acid-Schiff (PAS) | Periodic acid oxidizes carbohydrates and other molecules with adjacent hydroxyl groups to create aldehydes. The Schiff reagent then reacts with these aldehydes to produce a magenta color.[11][12] | Detecting glycogen (B147801), mucins, fungal cell walls, and basement membranes.[3][11][13] Used in the diagnosis of glycogen storage diseases, fungal infections, and certain cancers.[11][14] | Highly specific for glycogen and other carbohydrate-rich structures.[12][13] | The intensity of the stain can be variable. |
Quantitative Performance Comparison
While direct quantitative comparison of staining performance can be challenging due to variations in tissue preparation and imaging systems, some studies have provided data on the consistency and efficacy of these methods. For instance, a study comparing H&E and PAS with a mixed CD3/PAS stain for kidney transplant biopsies found a high concordance rate between the methods, though the mixed stain showed potential benefits in detecting mild tubulitis and interstitial inflammation.[15] Another study highlighted the use of Second Harmonic Generation (SHG) imaging as a quantitative, stain-free method for assessing liver fibrosis, which can provide more objective data compared to the more subjective interpretation of Masson's Trichrome stained slides.[16][17]
| Parameter | Hematoxylin & Eosin (H&E) | Masson's Trichrome | Periodic acid-Schiff (PAS) |
| Primary Target(s) | Nuclei (blue/purple), Cytoplasm/Extracellular Matrix (pink/red)[6][18] | Collagen (blue/green), Nuclei (black), Muscle/Cytoplasm (red)[10][19] | Glycogen, Mucins, Fungi, Basement Membranes (magenta)[11][13] |
| Typical Application | General Morphology[8] | Fibrosis, Connective Tissue Disorders[8] | Glycogen Storage Diseases, Fungal Infections[11][14] |
| Subjectivity of Analysis | Moderate | High | Moderate to High |
| Reproducibility | High | Moderate | Moderate |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving high-quality and reproducible staining results. Below are summarized protocols for each staining method.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.[20]
-
Rehydrate through a series of graded alcohols: two changes of 100% ethanol (B145695) for 3-5 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.[20]
-
Rinse gently in running tap water for 5 minutes.[20]
-
-
Hematoxylin Staining:
-
Immerse slides in a filtered hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.[20]
-
Rinse well in tap water.
-
Differentiate by quickly dipping slides in 1% acid-alcohol for 1-3 seconds to remove excess stain from the cytoplasm.[20]
-
Rinse immediately in tap water.
-
"Blue" the sections by immersing in a weak alkaline solution (e.g., ammonia (B1221849) water) for about 30 seconds or until the sections turn blue.[21]
-
Wash in running tap water for 5 minutes.[21]
-
-
Eosin Staining:
-
Dehydration and Mounting:
Masson's Trichrome Staining Protocol
This protocol is designed for the detection of collagen fibers in tissue sections.[10]
-
Deparaffinize and Rehydrate sections to distilled water.[10]
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality.[9][10]
-
Rinse in running tap water for 5-10 minutes to remove the yellow color from the Bouin's solution.[10]
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.[10]
-
Rinse in running warm tap water for 10 minutes, then wash in distilled water.[10]
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[10]
-
Wash in distilled water.[10]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[10]
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.[10]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[10]
-
Wash in distilled water.
-
Dehydrate quickly through graded alcohols and clear in xylene.[10]
-
Mount with a resinous mounting medium.[10]
Periodic Acid-Schiff (PAS) Staining Protocol
This protocol is used for the demonstration of glycogen and other carbohydrates.[13]
-
Deparaffinize and rehydrate sections to deionized water.[14][22]
-
Oxidize in 0.5% periodic acid solution for 5 minutes.[11][13]
-
Immerse in Schiff's Reagent for 15 minutes at room temperature.[13][14]
-
Counterstain in Hematoxylin solution (e.g., Mayer's) for 1 minute.[11][13]
-
Rinse in running tap water.[11]
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Caption: Workflow for Hematoxylin and Eosin (H&E) Staining.
Caption: Workflow for Masson's Trichrome Staining.
Caption: Workflow for Periodic Acid-Schiff (PAS) Staining.
References
- 1. CAS 386-17-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. ajhs.biomedpress.org [ajhs.biomedpress.org]
- 4. Natural Alternatives for Chemicals Used in Histopathology Lab- A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ompj.org [ompj.org]
- 6. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 7. Histologic Staining Techniques: Hematoxylin and Eosin Staining, Special Stains and Their Uses [mtmlaboratory.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Masson’s Trichrome staining for histology [protocols.io]
- 10. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 11. microbenotes.com [microbenotes.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Comprehensive Comparison between H&E/PAS Staining and CD3/PAS Mixed Staining Evaluating the Difference in Banff Scoring of Kidney Transplantation Biopsy Specimens [transresurology.com]
- 16. Comparative Analysis: Stain-Free vs. Traditional Staining Imaging [histoindex.com]
- 17. researchgate.net [researchgate.net]
- 18. Staining - Wikipedia [en.wikipedia.org]
- 19. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 20. clyte.tech [clyte.tech]
- 21. mycetoma.edu.sd [mycetoma.edu.sd]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Lack of Specific Cross-Reactivity Data for Iodophthalein Highlights Need for Further Research
Iodophthalein, also known as tetraiodophenolphthalein, was historically used in cholecystography. Its mechanism of action relied on its absorption of X-rays, which is a physical property and does not in itself describe its biological interactions. The compound's journey through the body, however, implies interactions with various biomolecules, including plasma proteins for transport and liver enzymes for metabolism and subsequent excretion into the bile. Understanding the specificity of these interactions is crucial for assessing the complete safety and pharmacological profile of any compound.
Modern drug development protocols mandate rigorous cross-reactivity testing to ensure that a therapeutic candidate does not bind to unintended targets, which could lead to adverse effects. For a compound like this compound, such studies would be essential to rule out unforeseen biological activities.
Hypothetical Cross-Reactivity Profile of this compound
In the absence of specific experimental data for this compound, this section presents a hypothetical cross-reactivity profile. The following tables summarize the kind of quantitative data that would be generated from a standard panel of cross-reactivity assays. This data is illustrative and not based on actual experimental results for this compound.
Table 1: Plasma Protein Binding
This assay evaluates the extent to which a compound binds to major proteins in the blood, which affects its distribution and availability.
| Protein | Binding Affinity (Kd, µM) | Percent Bound | Method |
| Human Serum Albumin (HSA) | 25 | 95% | Equilibrium Dialysis |
| Alpha-1-Acid Glycoprotein (AAG) | > 100 | < 10% | Equilibrium Dialysis |
Caption: Hypothetical plasma protein binding data for this compound.
Table 2: Enzyme Inhibition Panel
This panel screens the compound against a range of enzymes to identify potential off-target inhibition that could disrupt metabolic pathways.
| Enzyme | IC50 (µM) | Type of Inhibition |
| Cytochrome P450 3A4 | > 50 | Not significant |
| Cytochrome P450 2D6 | > 50 | Not significant |
| UDP-Glucuronosyltransferase 1A1 | 15 | Competitive |
| Xanthine Oxidase | > 100 | Not significant |
Caption: Illustrative enzyme inhibition profile for this compound.
Table 3: Receptor Binding Panel
This assay assesses the compound's affinity for a variety of receptors to flag potential off-target pharmacological effects.
| Receptor | Binding Affinity (Ki, µM) | Percent Inhibition at 10 µM |
| Adrenergic Receptor α1 | > 100 | < 5% |
| Dopamine Receptor D2 | > 100 | < 2% |
| Muscarinic Receptor M1 | 85 | 12% |
| Histamine Receptor H1 | > 100 | < 1% |
Caption: Example of a receptor binding screen for this compound.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for the key experiments that would be conducted.
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding
-
Preparation: A semi-permeable membrane separates a chamber containing a solution of the purified plasma protein (e.g., HSA) in phosphate-buffered saline (PBS) from a chamber containing PBS and this compound.
-
Incubation: The apparatus is incubated at 37°C with gentle agitation until equilibrium is reached (typically 18-24 hours).
-
Sampling: Samples are taken from both chambers.
-
Quantification: The concentration of this compound in each chamber is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of bound and unbound this compound is calculated, and the binding affinity (Kd) is determined by performing the experiment with varying concentrations of the compound.
Protocol 2: Enzyme Inhibition Assay (e.g., for UGT1A1)
-
Reagents: Human liver microsomes or recombinant UGT1A1 enzyme, the substrate (e.g., bilirubin), the cofactor (UDPGA), and varying concentrations of this compound.
-
Reaction: The enzyme, substrate, and this compound are pre-incubated in a reaction buffer. The reaction is initiated by the addition of UDPGA.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the glucuronidated product is measured by LC-MS/MS.
-
Data Analysis: The rate of product formation is plotted against the concentration of this compound to determine the IC50 value. The type of inhibition can be determined using Lineweaver-Burk plots.
Protocol 3: Radioligand Binding Assay for Receptor Screening
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.
-
Binding Reaction: The cell membranes, radioligand, and this compound are incubated in a binding buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: The ability of this compound to displace the radioligand is used to calculate its binding affinity (Ki).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Plasma Protein Binding Assay.
Caption: Workflow for a Typical Enzyme Inhibition Assay.
Caption: Logical Flow of a Radioligand Receptor Binding Assay.
A comparative study of the toxicity profiles of Iodophthalein and its analogues.
A Comparative Study of the Toxicity Profiles of Iodophthalein and its Analogues
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity profiles of this compound and its parent compound, Phenolphthalein (B1677637). The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key toxicity data, outlines experimental methodologies for crucial toxicity assays, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound, chemically known as tetraiodophenolphthalein, and its analogues are a class of compounds historically used in medicine, most notably as contrast agents in diagnostic imaging. Phenolphthalein, the parent compound, was widely used as a laxative. Understanding the toxicity of these compounds is crucial for evaluating their safety and for the development of new, safer derivatives. This guide focuses on a comparative analysis of their acute toxicity, genotoxicity, and organ-specific toxicities.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its parent analogue, Phenolphthalein. A direct comparison is challenging due to the limited availability of data for the same route of administration and animal model.
Table 1: Acute Toxicity Data (LD50)
| Compound | Chemical Structure | Administration Route | Species | LD50 (mg/kg) |
| This compound Sodium | 3',3'',5',5''-Tetraiodophenolphthalein Sodium Salt | Intravenous | Mouse | 360[1] |
| Phenolphthalein | 3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one | Oral | Rat | > 1000[2] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Note on Comparability: The available LD50 data for this compound sodium is for intravenous administration in mice, while the data for Phenolphthalein is for oral administration in rats. This difference in administration route and animal species prevents a direct and equivalent comparison of their acute toxicity. The intravenous route typically results in a lower LD50 value as the substance directly enters the systemic circulation, bypassing first-pass metabolism.
Genotoxicity and Carcinogenicity
Phenolphthalein: There is substantial evidence indicating that phenolphthalein possesses genotoxic and carcinogenic properties. It is classified as "reasonably anticipated to be a human carcinogen". Studies have shown that phenolphthalein can induce chromosomal aberrations in mammalian cells.[2] It has also been shown to cause gene mutations.
This compound: Specific data on the genotoxicity and carcinogenicity of this compound is limited in the available literature. However, as a derivative of phenolphthalein, its potential for similar toxicities cannot be disregarded and warrants further investigation.
Organ-Specific Toxicity
Hepatotoxicity
Drug-induced liver injury (DILI) is a significant concern for many xenobiotics. The liver is a primary site of metabolism, and reactive metabolites can lead to cellular damage.
Phenolphthalein: While not a primary hepatotoxin, cases of liver injury have been associated with phenolphthalein use, often in the context of laxative abuse.
Iodinated Contrast Media (General Class): Iodinated contrast agents, as a class, are known to have the potential for direct cytotoxic effects on various cell types, which could include hepatocytes. The mechanisms of toxicity are often multifactorial, involving oxidative stress and apoptosis.
Nephrotoxicity
The kidneys are crucial for the excretion of many drugs and their metabolites, making them susceptible to toxicity.
Iodinated Contrast Media (General Class): Contrast-induced nephropathy (CIN) is a well-documented adverse effect of iodinated contrast agents. The pathophysiology is complex and involves direct tubular toxicity and renal vasoconstriction, leading to medullary hypoxia. Risk factors include pre-existing renal impairment, diabetes, and dehydration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols for assessing the toxicity of compounds like this compound and its analogues.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is used to determine the acute oral toxicity (LD50) of a substance and allows for classification according to the Globally Harmonized System (GHS).
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for a more precise estimation of the LD50 with fewer animals.
Procedure:
-
Animal Selection: Typically, young adult female rats are used.
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally via gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.
Procedure:
-
Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Exposure: The bacteria are exposed to the test compound at various concentrations on agar (B569324) plates with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
Validating a Novel Spectrophotometric Method with an Iodophthalein Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method utilizing Iodophthalein as a reference standard against a well-established method using a traditional standard. The document outlines the validation parameters, presents comparative performance data, and offers detailed experimental protocols to assist researchers in the evaluation and potential adoption of this new methodology.
Introduction to the New Method
The proposed new analytical method is a quantitative spectrophotometric assay developed for the determination of analyte 'X' in a pharmaceutical formulation. This method employs this compound as an external standard, leveraging its distinct chromophoric properties for accurate quantification. The objective of this guide is to present the validation data for this new method and compare it with a conventional UV-Vis spectrophotometric method that uses a well-characterized, compendial standard.
Comparative Performance Data
The performance of the new analytical method using this compound as a standard was rigorously evaluated against a traditional method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance characteristics.[1][2][3] The results are summarized in the tables below.
Table 1: Linearity
Linearity was assessed by analyzing a series of dilutions of both the this compound standard for the new method and the traditional standard for the established method. The correlation coefficient (R²) indicates the linearity of the response to concentration.[4]
| Standard | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound (New Method) | 1 - 20 | 0.9995 |
| Traditional Standard | 1 - 20 | 0.9992 |
Table 2: Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The percentage recovery reflects the closeness of the measured value to the true value.[1][3][5]
| Standard | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| This compound (New Method) | 5 | 99.8 | 0.8 |
| 10 | 100.2 | 0.6 | |
| 15 | 99.5 | 0.9 | |
| Traditional Standard | 5 | 99.2 | 1.1 |
| 10 | 100.5 | 0.9 | |
| 15 | 99.0 | 1.3 |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision was evaluated by analyzing multiple replicates of a homogenous sample. Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are expressed as the relative standard deviation (% RSD).[1][3][5]
| Standard | Parameter | Concentration (µg/mL) | % RSD |
| This compound (New Method) | Repeatability (n=6) | 10 | 0.75 |
| Intermediate Precision (n=18) | 10 | 1.10 | |
| Traditional Standard | Repeatability (n=6) | 10 | 0.95 |
| Intermediate Precision (n=18) | 10 | 1.45 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2][3]
| Standard | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (New Method) | 0.1 | 0.3 |
| Traditional Standard | 0.15 | 0.45 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Preparation of Standard Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Traditional Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of the traditional reference standard in its recommended solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the solvent to cover the desired concentration range.
Linearity Study
-
Prepare a minimum of five concentrations of the working standard solutions for both this compound and the traditional standard.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the respective analyte.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) by linear regression analysis.
Accuracy (Recovery) Study
-
Prepare a placebo formulation of the drug product.
-
Spike the placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare triplicate samples at each concentration level.
-
Analyze the samples using the new method with the this compound standard and the traditional method.
-
Calculate the percentage recovery for each sample.
Precision Study
-
Repeatability:
-
Prepare six individual samples of the drug product at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and % RSD.
-
-
Intermediate Precision:
-
Repeat the analysis of the drug product on two different days, with different analysts and/or different instruments.
-
Analyze a total of 18 samples (6 per day for 3 days).
-
Calculate the overall mean, standard deviation, and % RSD.
-
Determination of LOD and LOQ
-
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method.
Caption: A flowchart illustrating the key stages of analytical method validation.
Conclusion
The validation data demonstrates that the new spectrophotometric method using this compound as a standard is a reliable and robust alternative to the traditional method. The performance characteristics, including linearity, accuracy, precision, and sensitivity, are comparable and, in some aspects, superior to the established method. The use of this compound as a standard presents a viable option for the quantitative analysis of analyte 'X' in pharmaceutical formulations, offering excellent performance and reliability. This guide provides the necessary data and protocols to support the adoption of this innovative analytical method in a research and quality control setting.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Standards [hellma.com]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Historical and Modern Imaging Agents: From Iodophthalein Derivatives to Advanced Modalities
A pivotal shift in diagnostic medicine, the development of imaging contrast agents has transformed our ability to visualize the internal structures of the human body. This guide provides a detailed comparison of historical agents, such as Tetraiodophenolphthalein (often referred to as Iodophthalein), and their modern counterparts used in X-ray, computed tomography (CT), and magnetic resonance imaging (MRI). Intended for researchers, scientists, and professionals in drug development, this document outlines the evolution of these critical diagnostic tools, presenting key performance data, experimental methodologies, and the logical evolution of their design.
The journey of contrast media began with simple iodinated molecules, which, despite their revolutionary impact, were hampered by issues of toxicity and limited efficacy. Today, a diverse array of sophisticated agents offers vastly improved safety profiles and diagnostic capabilities across a range of imaging modalities. This comparison will focus on the historical oral cholecystographic agents—Tetraiodophenolphthalein, Iopanoic Acid, and Iophenoxic Acid—and contrast them with modern low-osmolar iodinated agents and hepatobiliary-specific MRI agents.
Quantitative Comparison of Imaging Agents
The transition from early ionic compounds to modern non-ionic and targeted agents has been driven by the pursuit of improved safety and better image quality. The following tables summarize key quantitative data for a selection of historical and modern contrast agents.
Table 1: Pharmacokinetic and Toxicity Profiles
| Agent | Class | Administration Route | Plasma Half-Life | Primary Excretion Route | Acute Toxicity (LD50) |
| Tetraiodophenolphthalein | Historical Oral Cholecystographic | Oral | Not well-documented | Biliary | Not well-documented |
| Iopanoic Acid | Historical Oral Cholecystographic | Oral | ~2 weeks[1] | Biliary (as glucuronide conjugate)[2] | Not well-documented |
| Iophenoxic Acid | Historical Oral Cholecystographic | Oral | ~2.5 years[1] | Biliary | 374 mg/kg (mouse, IV)[1] |
| Iohexol | Modern Non-ionic Iodinated | Intravenous | ~2 hours | Renal | 15 g I/kg (rat, IV) |
| Gadoxetate Disodium | Modern MRI (Hepatobiliary) | Intravenous | ~1 hour | 50% Renal, 50% Biliary | >10 mmol/kg (rat, IV) |
Table 2: Efficacy and Safety in Clinical Use
| Agent | Primary Application | Diagnostic Efficacy | Common Adverse Reactions |
| Iopanoic Acid | Oral Cholecystography | Effective for gallbladder visualization. | Generally well-tolerated; mild nausea, heartburn, constipation may occur[3]. |
| Iohexol | CT Angiography, General CT | Excellent vascular and tissue enhancement. | Mild warmth/pain at injection site. Rare allergic-like reactions (urticaria, pruritus)[4]. |
| Gadoxetate Disodium | Liver MRI | High efficacy for detection and characterization of focal liver lesions. | Transient dyspnea, nausea, headache. |
Evolution of Contrast Agent Design
The progression from historical to modern agents can be understood as a logical pathway aimed at optimizing the risk-benefit ratio. The diagram below illustrates the key developmental steps.
References
A Comparative Analysis of Iodophthalein-Based Diagnostics versus Modern Imaging for Gallbladder Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and sensitivity of traditional Iodophthalein-based diagnostics, specifically oral cholecystography (OCG), against the current standard, gallbladder ultrasonography. This analysis is supported by experimental data and detailed methodologies to inform diagnostic and therapeutic development.
This compound (B1202078) and its derivatives, such as iopanoic acid, have historically been pivotal in the diagnosis of gallbladder pathologies, primarily cholelithiasis (gallstones). The diagnostic principle of these agents lies in their iodine content, which opacifies the gallbladder on X-ray imaging, allowing for the visualization of non-opacified gallstones. While largely supplanted by newer techniques, understanding the performance of these foundational methods provides valuable context for ongoing research and development in diagnostic imaging.
Quantitative Performance: A Head-to-Head Comparison
The diagnostic accuracy of oral cholecystography using this compound-based contrast agents has been compared with gallbladder ultrasonography in numerous studies. The following table summarizes key performance metrics from several comparative studies.
| Diagnostic Method | Sensitivity | Specificity | Accuracy | Notes |
| Oral Cholecystography (this compound-based) | 99%[1] | 100%[1] | 93.4%[2] | With a double dose of contrast agent.[1] |
| 87% | - | 87% | In pathologically confirmed cases.[3] | |
| - | - | Finds gallstones 95% of the time.[4] | ||
| - | - | Highly accurate with a 1% false-negative rate for calculi.[5] | ||
| Gallbladder Ultrasonography | 94%[1] | 54%[1] | 86.8%[2] | |
| 78% | - | 78% | In pathologically confirmed cases.[3] | |
| - | - | Highly accurate with a 1% false-negative rate for calculi.[5] |
Experimental Protocols
Oral Cholecystography (this compound-Based)
The protocol for oral cholecystography is a multi-step process that relies on the physiological concentration of the contrast agent in the gallbladder.
-
Patient Preparation: The day before the examination, the patient consumes a low-fat or fat-free meal.
-
Contrast Administration: In the evening, the patient orally ingests tablets containing an this compound derivative, such as iopanoic acid. A common dosage regimen involves taking six pills, one every hour, with a full glass of water.[6]
-
Fasting: After taking the contrast agent, the patient fasts overnight. This allows for the absorption of the agent from the intestine into the bloodstream.
-
Hepatic Uptake and Biliary Excretion: The liver absorbs the iodinated compound from the blood and excretes it into the bile.
-
Gallbladder Concentration: The bile, now containing the contrast agent, is stored and concentrated in the gallbladder.
-
Imaging: The following day, X-ray images of the gallbladder are taken. The concentrated, radiopaque iodine outlines the gallbladder, and any gallstones present appear as radiolucent filling defects.[7] A high-fat beverage may be administered to stimulate gallbladder contraction, providing functional information.[6]
Gallbladder Ultrasonography
Gallbladder ultrasonography is a non-invasive imaging technique that uses high-frequency sound waves to visualize the gallbladder and surrounding structures.
-
Patient Preparation: The patient is typically asked to fast for 6 to 8 hours before the examination to ensure the gallbladder is distended.
-
Patient Positioning: The patient lies in a supine or left lateral decubitus position.[8]
-
Transducer Selection and Placement: A low-frequency (e.g., 2-5 MHz) curved array transducer is used. The transducer is placed on the abdomen, typically in the right upper quadrant, just below the rib cage.
-
Image Acquisition: The sonographer systematically scans the gallbladder in both longitudinal (long axis) and transverse (short axis) planes. This allows for a comprehensive evaluation of the gallbladder's size, wall thickness, and the presence of any intraluminal abnormalities such as gallstones or polyps.
-
Identification of Gallstones: Gallstones are typically identified as hyperechoic (bright) structures within the gallbladder that cast a posterior acoustic shadow.
-
Assessment for Cholecystitis: The sonographer also assesses for secondary signs of gallbladder inflammation, including gallbladder wall thickening (greater than 3 mm), pericholecystic fluid, and a sonographic Murphy's sign (focal tenderness over the gallbladder upon transducer pressure).[9]
Visualizing the Diagnostic Pathways
To further clarify the processes, the following diagrams illustrate the workflows of both diagnostic modalities.
Conclusion
While oral cholecystography using this compound-based contrast agents demonstrates high specificity and sensitivity in the detection of gallstones, it has been largely replaced by gallbladder ultrasonography as the primary diagnostic modality. The preference for ultrasound is due to its non-invasive nature, lack of ionizing radiation, and the absence of a need for contrast agents, which carry a risk of allergic reactions. However, the data indicates that OCG can be a highly accurate tool and may serve as a valuable second-line diagnostic test in cases where ultrasound findings are inconclusive or when a functional assessment of the gallbladder is required. For researchers and professionals in drug development, understanding the performance characteristics and methodologies of both classic and modern diagnostic techniques is crucial for the contextualization of new therapeutic and diagnostic strategies for gallbladder disease.
References
- 1. Oral Cholecystography and Sonography of Gallbladder in Cholecystectomy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonography and oral cholecystography: a comparison of their use in the diagnosis of gallbladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral cholecystography vs gallbladder sonography: a prospective, blinded reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Cholecystogram: Gallstones Procedure, Uses, Complications [medicinenet.com]
- 5. Should cholecystography or ultrasound be the primary investigation for gallbladder disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]
- 7. Cholecystography - Wikipedia [en.wikipedia.org]
- 8. med-fom-house.sites.olt.ubc.ca [med-fom-house.sites.olt.ubc.ca]
- 9. edus.ucsf.edu [edus.ucsf.edu]
A Comparative Literature Review of Iodophthalein: From Historical Prominence to Modern Obscurity
A comprehensive analysis of the historical and current applications of Iodophthalein, comparing its performance with preceding and succeeding diagnostic technologies. This review provides researchers, scientists, and drug development professionals with a detailed examination of experimental protocols, quantitative data, and the evolution of diagnostic imaging and liver function assessment.
This compound, a tetraiodinated derivative of phenolphthalein, once held a significant position in diagnostic medicine, primarily as a contrast agent for gallbladder imaging and as a tool for assessing liver function. However, with the advent of more advanced and safer technologies, its clinical use has become largely obsolete. This literature review delves into the historical applications of this compound, presenting its methodologies and performance, and contrasts them with the current state-of-the-art diagnostic procedures that have rendered it a relic of a bygone medical era.
Historical Uses of this compound
Cholecystography: Visualizing the Gallbladder
In the early 20th century, the diagnosis of gallbladder disease was a significant clinical challenge. The development of cholecystography in 1924 by Drs. Evarts A. Graham and Warren H. Cole revolutionized biliary tract imaging. This technique utilized a radiopaque contrast agent that, when ingested or injected, would be excreted by the liver, concentrated in the gallbladder, and allow for its visualization on an X-ray. This compound sodium, also known as tetraiodophenolphthalein, emerged as a key agent for this purpose due to the high atomic number of its four iodine atoms, which effectively absorbed X-rays.
The underlying principle of oral cholecystography was the physiological process of enterohepatic circulation. The orally administered this compound would be absorbed in the small intestine, travel to the liver, be excreted into the bile, and finally become concentrated in the gallbladder. This concentration of the contrast agent rendered the gallbladder visible on radiographic examination.
A typical protocol for oral cholecystography with this compound involved the following steps:
-
Patient Preparation: The day before the examination, the patient would consume a low-fat or fat-free evening meal. This was to prevent premature contraction of the gallbladder.
-
Contrast Administration: Following the evening meal, the patient would ingest a series of this compound sodium tablets. The dosage was often calculated based on body weight.
-
Fasting: The patient would then fast overnight to allow for the concentration of the contrast agent in the gallbladder.
-
Radiographic Imaging: The following morning, a series of X-ray images of the abdomen were taken.
-
Fatty Meal Stimulation (Optional): In some cases, after the initial images, the patient would be given a fatty meal to stimulate gallbladder contraction. Subsequent X-rays would then be taken to assess the gallbladder's emptying function.
Diagram of the Oral Cholecystography Workflow
A flowchart illustrating the key steps in the historical oral cholecystography procedure.
Liver Function Assessment
Prior to the development of modern enzymatic liver function tests, the excretory capacity of the liver was assessed using various dyes. Similar to its use in cholecystography, the principle behind using this compound for liver function testing was its hepatic uptake and biliary excretion. A delay in the clearance of the injected dye from the bloodstream was indicative of impaired liver function.
This method was analogous to other historical dye-based liver function tests, such as the Bromsulphalein (BSP) and Rose Bengal tests. These tests involved the intravenous injection of a known quantity of dye and the subsequent measurement of its retention in the blood over time.
While detailed protocols for this compound-specific liver function tests are less commonly documented than for cholecystography, a conceptual procedure based on similar dye tests would involve:
-
Baseline Blood Sample: A blood sample is drawn to establish a baseline.
-
Intravenous Injection: A standardized dose of this compound sodium is injected intravenously.
-
Timed Blood Samples: Blood samples are drawn at specific intervals (e.g., 30 and 45 minutes) post-injection.
-
Spectrophotometric Analysis: The concentration of this compound in the serum of each sample is determined using spectrophotometry.
-
Calculation of Retention: The percentage of dye remaining in the circulation at each time point is calculated to assess hepatic clearance.
Signaling Pathway of Hepatic Dye Clearance
A Comparative Performance Analysis of Iodophthalein and Other Key pH Indicators
For researchers, scientists, and professionals in drug development, the precise determination of pH is a cornerstone of experimental accuracy and product efficacy. While digital pH meters offer high precision, pH indicators remain an indispensable tool for rapid, visual pH estimation and endpoint determination in titrations. This guide provides a comprehensive performance benchmark of Iodophthalein against other widely used pH indicators, namely Phenolphthalein, Methyl Orange, and Bromothymol Blue. The comparative analysis is supported by experimental data and detailed protocols to assist in the selection of the most appropriate indicator for specific applications.
Principles of pH Indicators
Acid-base indicators are weak organic acids or bases that exhibit a distinct color change over a specific range of pH values.[1] This color transition is attributable to a change in the molecular structure of the indicator as the hydrogen ion (H+) concentration of the solution changes. The ideal indicator for a titration is one where the pH range of its color change brackets the pH at the equivalence point of the reaction.[1]
Quantitative Performance Comparison
The selection of a suitable pH indicator is primarily guided by its transition pH range and the sharpness of its color change. The following table summarizes the key quantitative performance characteristics of this compound and other common pH indicators.
| Indicator | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | pH Transition Range | pKa | Color in Acidic Solution | Color in Basic Solution |
| This compound | 3′,3′′,5′,5′′-Tetraiodophenolphthalein | C₂₀H₁₀I₄O₄ | 821.91[2] | Data not available | Data not available | Data not available | Data not available |
| Phenolphthalein | 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one | C₂₀H₁₄O₄ | 318.32 | 8.2 – 10.0[1][3] | ~9.5[4] | Colorless[1][4] | Pink to Fuchsia[1][4] |
| Methyl Orange | Sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulfonate | C₁₄H₁₄N₃NaO₃S | 327.34 | 3.1 – 4.4[5][6] | 3.47[5] | Red[5][6] | Yellow[5][6] |
| Bromothymol Blue | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-bromo-6-isopropyl-3-methylphenol) | C₂₇H₂₈Br₂O₅S | 624.38 | 6.0 – 7.6[1] | ~7.1[1] | Yellow[1] | Blue[1] |
Experimental Protocols
To objectively evaluate and compare the performance of pH indicators, the following experimental protocols can be employed.
Experiment 1: Determination of pH Transition Range (Visual Method)
Objective: To visually determine the pH range over which an indicator changes color.
Materials:
-
pH indicator solutions (this compound, Phenolphthalein, Methyl Orange, Bromothymol Blue)
-
A series of buffer solutions with known pH values spanning the expected transition range of each indicator (e.g., pH 2 to 12 in 0.5 pH unit increments)
-
Test tubes and test tube rack
-
Pipettes
-
White background for clear color observation
Procedure:
-
Arrange a series of test tubes in the rack, each containing a buffer solution of a specific pH.
-
Add a consistent number of drops (e.g., 2-3 drops) of the first indicator solution to each test tube.
-
Gently agitate the test tubes to ensure uniform mixing.
-
Observe the color of the solution in each test tube against a white background.
-
Record the pH at which the first perceptible color change occurs and the pH at which the color change is complete. This range is the visual transition range of the indicator.
-
Repeat steps 2-5 for each of the other indicators.
Experiment 2: Spectrophotometric Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of a pH indicator using a spectrophotometer.
Materials:
-
pH indicator solutions
-
Buffer solutions of known pH covering the transition range of the indicator
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the indicator in a suitable solvent (e.g., ethanol (B145695) for phenolphthalein).
-
Prepare two solutions from the stock solution: one in a highly acidic buffer (pH well below the expected pKa) to obtain the spectrum of the acidic form (HIn), and one in a highly alkaline buffer (pH well above the expected pKa) to obtain the spectrum of the basic form (In⁻).
-
Scan both solutions in the spectrophotometer to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
Prepare a series of solutions with a constant concentration of the indicator in buffer solutions of varying, precisely measured pH values across the transition range.
-
Measure the absorbance of each of these solutions at the λmax of the basic form (In⁻).
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log([In⁻]/[HIn]) where the ratio of the concentrations of the basic and acidic forms can be determined from the absorbance values.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in pH indicator evaluation and selection, the following diagrams are provided.
References
The Evolving Landscape of Diagnostic Imaging: A Historical Look at Iodophthalein and the Quest for In Vitro-In Vivo Correlation
The correlation between in vitro properties and in vivo diagnostic efficacy is a critical aspect of modern pharmaceutical and diagnostic agent development. However, for historical compounds like Iodophthalein (also known as tetraiodophenolphthalein), a comprehensive, direct comparison with contemporary agents is challenging due to a lack of modern, quantitative data. This guide provides a historical overview of this compound's use, its eventual replacement, and highlights the principles of in vitro and in vivo correlation in the context of diagnostic imaging agents.
Historical Perspective: this compound's Role in Cholecystography
This compound, specifically its sodium salt, sodium tetraiodophenolphthalein, was a pioneering contrast medium for oral cholecystography, the radiographic visualization of the gallbladder.[1][2] First described for this use in the 1920s, it allowed for the diagnosis of conditions like gallstones by rendering the gallbladder opaque to X-rays.[2][3] The underlying principle was that after oral administration, the compound would be absorbed, metabolized by the liver, and concentrated in the gallbladder.[2][3]
However, the use of sodium tetraiodophenolphthalein was not without its drawbacks. Patients often experienced undesirable side effects, including nausea, vomiting, and a significant laxative effect.[1] These issues were largely attributed to its elimination pathway; a substantial portion of the compound was excreted through the colon, which could also interfere with the clarity of the gallbladder images.[1]
The quest for improved patient tolerance and diagnostic accuracy led to the development of newer agents. For instance, β-(4-hydroxy-3,5-diiodophenyl)-α-phenyl-propionic acid, commercially known as Priodax, was introduced as an alternative with fewer gastrointestinal side effects.[1] A key difference was its primary excretion through the kidneys, which minimized interference from contrast medium in the colon.[1] This transition underscores the importance of in vivo performance and patient safety in the evolution of diagnostic agents.
The Challenge of Establishing a Modern In Vitro-In Vivo Correlation for this compound
A formal in vitro-in vivo correlation (IVIVC) for a diagnostic agent like this compound would involve establishing a predictive relationship between its physicochemical properties (in vitro) and its imaging performance and safety profile in the body (in vivo). Due to the historical nature of its use, there is a significant lack of publicly available, modern studies that provide the necessary quantitative data to construct such a correlation for this compound or to directly compare it with current iodinated contrast media.
Conceptual Experimental Workflow for Evaluating a Diagnostic Imaging Agent
The following diagram illustrates a conceptual workflow for the evaluation of a diagnostic imaging agent, a process that would be necessary to establish an in vitro-in vivo correlation.
References
Comparative analysis of the synthesis routes for Iodophthalein.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodophthalein Synthesis Methodologies with Supporting Experimental Data
This compound, chemically known as 3',3'',5',5''-tetraiodophenolphthalein, is a compound of significant interest in medicinal chemistry and diagnostics. The efficiency, cost-effectiveness, and purity of this compound are highly dependent on the chosen synthetic route. This guide provides a comparative analysis of three historical and notable methods for the synthesis of this compound, offering insights into their respective advantages and disadvantages.
Executive Summary
This guide details and compares three distinct synthesis routes for this compound, primarily focusing on the direct iodination of phenolphthalein (B1677637) using different iodinating agents and conditions. The methods analyzed are:
-
Iodination using Iodine Monochloride (ICl)
-
Iodination using Molecular Iodine with Sodium Hypochlorite (B82951) (I₂/NaOCl)
-
The Orndorff and Mahood Method using Iodine and Mercuric Oxide (I₂/HgO)
While direct comparative data under identical modern experimental conditions is scarce in readily available literature, this analysis draws from established chemical principles and historical reports to provide a qualitative and theoretical comparison. The primary precursor for all discussed routes is phenolphthalein, which is synthesized via the acid-catalyzed condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542).
Comparison of Synthesis Routes
| Parameter | Route 1: Iodine Monochloride (ICl) | Route 2: Iodine & Sodium Hypochlorite (I₂/NaOCl) | Route 3: Orndorff & Mahood (I₂/HgO) |
| Iodinating Agent | Iodine Monochloride (ICl) | In-situ generated electrophilic iodine | Iodine (I₂) with Mercuric Oxide (HgO) |
| Reaction Principle | Electrophilic aromatic substitution | Oxidation of iodide to an electrophilic species | Formation of an iodine-containing intermediate |
| Potential Advantages | Potentially faster reaction due to the highly electrophilic nature of ICl. | Readily available and inexpensive reagents. Avoids the use of heavy metals. | Historically established method. |
| Potential Disadvantages | ICl is corrosive and moisture-sensitive. Stoichiometric control can be challenging to avoid over-iodination. | Potential for side reactions due to the strong oxidizing nature of hypochlorite. Reaction control may be difficult. | Use of toxic mercuric oxide is a significant environmental and safety concern. |
| Reported Yield | Data not readily available for this compound synthesis. | Data not readily available for this compound synthesis. | High yields have been historically reported. |
| Purity Concerns | Potential for chlorinated byproducts and partially iodinated species. | Potential for oxidized byproducts and partially iodinated species. | Residual mercury contamination is a major concern. |
Experimental Protocols
Detailed experimental protocols for these syntheses are not widely available in modern literature, largely due to the hazardous nature of the reagents involved in some of the older methods. The following are generalized procedures based on established chemical principles and historical accounts.
Synthesis of Phenolphthalein (Precursor)
The synthesis of phenolphthalein is a well-established procedure involving the reaction of phthalic anhydride with phenol in the presence of an acid catalyst, such as concentrated sulfuric acid or zinc chloride. The reaction mixture is heated, and the resulting phenolphthalein is then purified.
Route 1: Iodination using Iodine Monochloride (ICl)
This method involves the direct electrophilic substitution of hydrogen atoms on the phenol rings of phenolphthalein with iodine from iodine monochloride.
Generalized Protocol:
-
Dissolve phenolphthalein in a suitable inert solvent.
-
Slowly add a stoichiometric amount of iodine monochloride to the solution while stirring.
-
The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.
-
After the reaction is complete, the mixture is worked up to neutralize any remaining acid and to precipitate the crude this compound.
-
Purification is achieved through recrystallization from an appropriate solvent.
Route 2: Iodination using Molecular Iodine and Sodium Hypochlorite (I₂/NaOCl)
In this route, sodium hypochlorite acts as an oxidizing agent to convert iodide to a more electrophilic iodine species, which then iodinates the phenolphthalein.
Generalized Protocol:
-
Dissolve phenolphthalein and a source of iodide (e.g., potassium iodide) in a suitable solvent, likely an aqueous basic solution to deprotonate the phenolic hydroxyl groups and activate the rings towards electrophilic attack.
-
Slowly add a solution of sodium hypochlorite to the reaction mixture with vigorous stirring.
-
The pH and temperature of the reaction would need to be carefully controlled to ensure selective iodination and minimize side reactions.
-
Upon completion, the product is precipitated by acidification of the reaction mixture.
-
The crude this compound is then collected and purified.
Route 3: The Orndorff and Mahood Method (Iodine and Mercuric Oxide)
This historical method utilizes mercuric oxide to facilitate the iodination of phenolphthalein with molecular iodine.
Generalized Protocol:
-
A mixture of phenolphthalein, iodine, and mercuric oxide is prepared in a suitable solvent.
-
The reaction mixture is heated under reflux for a specified period.
-
The mercuric iodide formed as a byproduct is removed by filtration.
-
The crude this compound is isolated from the filtrate, often after removal of the solvent.
-
Purification is typically performed by recrystallization.
Visualization of Synthesis Pathways
Caption: Synthesis of the precursor, Phenolphthalein.
Caption: Comparative overview of this compound synthesis routes.
Conclusion
The synthesis of this compound can be achieved through several iodination methods, each with its own set of advantages and significant drawbacks. The Orndorff and Mahood method, while historically important, is now largely obsolete due to the high toxicity of mercuric oxide. The use of iodine monochloride presents a potentially efficient route, though it requires careful handling of the corrosive reagent. The use of molecular iodine with an oxidizing agent like sodium hypochlorite offers a more cost-effective and less hazardous alternative, but the reaction conditions would need to be carefully optimized to achieve high yield and purity.
For modern drug development and research, the development of a greener, safer, and more efficient synthesis route for this compound would be of considerable value. Future research could focus on enzymatic or chemo-enzymatic methods, or the use of solid-supported iodinating agents to improve the safety and sustainability of the synthesis.
A Comparative Analysis of Iodophthalein and Modern Contrast Agents in Medical Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental protocols of historical and current medical imaging agents.
Once a cornerstone of medical imaging, Iodophthalein, also known as tetraiodophenolphthalein, has been largely superseded by more advanced and safer contrast agents. This guide provides a meta-analysis of historical studies on this compound and compares its performance with modern alternatives such as Indocyanine Green (ICG), Technetium-99m (Tc-99m), and Fluorescein (B123965). Detailed experimental data, protocols, and workflow visualizations are presented to offer a thorough comparative overview for research and development purposes.
Historical Perspective: this compound for Cholecystography
This compound was primarily used for cholecystography, the radiographic visualization of the gallbladder.[1] It was recognized for its ability to produce a denser shadow compared to its predecessor, tetrabromphenolphthalein, without a proportional increase in toxicity. However, its use was associated with unpleasant side effects, and it was eventually replaced by agents with better safety profiles.[2]
Performance and Adverse Effects of this compound (Tetraiodophenolphthalein)
Due to the historical nature of the studies, a formal meta-analysis with robust quantitative data is not feasible. The available literature provides the following insights:
| Application | Administration | Dosage | Reported Adverse Effects |
| Cholecystography | Oral | 50 mg/kg body weight (minimum 2.5 g) | Unpleasant taste, nausea, vomiting, precipitation in the presence of hydrochloric acid.[2] |
| Cholecystography | Intravenous | Not specified in readily available literature | More severe reactions reported compared to oral administration.[3] |
Modern Alternatives: A Quantitative Comparison
Modern medical imaging utilizes a variety of contrast agents tailored for specific applications, offering improved efficacy and safety profiles. This section compares the performance of Indocyanine Green (ICG) and Technetium-99m (Tc-99m) for sentinel lymph node biopsy, ICG for liver function assessment, and Fluorescein for retinal angiography.
Sentinel Lymph Node Biopsy (SLNB)
The detection of sentinel lymph nodes is crucial for cancer staging. ICG and Tc-99m are two of the most common agents used for this purpose.
| Agent | Detection Rate (Pooled) | False Negative Rate (Pooled) | Notes |
| Indocyanine Green (ICG) | 98% (95% CI, 0.96–0.99)[4] | 8%[4] | Offers real-time fluorescent visualization. Superior detection rate compared to blue dye.[5][6] |
| Technetium-99m (Tc-99m) | 94.1%[7] | Comparable to ICG[5] | A radioisotope that requires a gamma probe for detection. |
| ICG vs. Tc-99m | No significant difference in detection rate (OR 1.32, 95% CI 0.54-3.18)[8] | ICG showed a trend towards better axilla staging in some studies.[8] | ICG is considered a useful alternative to Tc-99m.[8] |
| ICG vs. Blue Dye | ICG has a significantly higher detection rate (OR 6.73, 95% CI 4.20-10.78)[5] | ICG has a lower false-negative rate.[9] | |
| Tc-99m vs. Blue Dye | Tc-99m has a higher detection rate.[9] | Tc-99m has a lower false-negative rate.[9] |
Liver Function Assessment
ICG clearance is a widely used test to dynamically assess liver function, particularly before major liver surgery.[10]
| Parameter | Description | Normal Value | Clinical Significance |
| ICG Retention Rate at 15 min (ICG-R15) | The percentage of ICG remaining in the blood 15 minutes after injection.[10] | <10%[11] | A higher value indicates impaired liver function.[12] A value >40% can be seen in severe hepatic disease.[13] |
| ICG Plasma Disappearance Rate (ICG-PDR) | The rate at which ICG is cleared from the plasma.[10] | Varies by study | Associated with hepatocyte mass uptake, bile excretion, and blood flow-dependent liver metabolism.[10] |
Retinal Angiography
Fluorescein angiography is a standard procedure for visualizing retinal and choroidal circulation to diagnose and monitor various eye diseases.[14]
| Agent | Application | Common Side Effects | Rare but Serious Complications |
| Fluorescein | Diagnosis and monitoring of macular edema, diabetic retinopathy, macular degeneration, and other retinal vascular diseases.[15] | Nausea, vomiting, yellowish skin discoloration, dark orange urine.[16][17] | Allergic reactions (hives, itching), anaphylaxis (very rare).[18] |
Experimental Protocols
Detailed methodologies for the application of these imaging agents are crucial for reproducible research and clinical practice.
This compound for Oral Cholecystography (Historical Protocol)
-
Patient Preparation: The day before the procedure, the patient consumes a low-fat or fat-free diet.[19]
-
Contrast Administration: In the evening before the test, the patient takes six pills of the this compound-based contrast agent, one pill each hour, with a full glass of water.[19]
-
Fasting: The patient fasts from midnight onwards, refraining from food, drink, smoking, and chewing gum.[19]
-
Imaging: The following day, X-ray images of the gallbladder are taken.[19]
Indocyanine Green (ICG) for Sentinel Lymph Node Biopsy
-
ICG Preparation: A sterile solution of ICG is prepared according to the manufacturer's instructions.
-
Injection: The ICG solution is injected intradermally or subcutaneously around the primary tumor or in the periareolar region for breast cancer.
-
Fluorescence Detection: A near-infrared (NIR) camera system is used to visualize the lymphatic channels and sentinel lymph nodes that fluoresce under NIR light.
-
Node Excision: The fluorescent lymph nodes are surgically excised for biopsy.
Technetium-99m (Tc-99m) for Sentinel Lymph Node Biopsy
-
Radiotracer Injection: A solution of Tc-99m labeled to a colloid is injected around the primary tumor.
-
Lymphoscintigraphy: Preoperative imaging with a gamma camera can be performed to map the lymphatic drainage and identify the location of the sentinel nodes.
-
Intraoperative Detection: During surgery, a handheld gamma probe is used to locate the radioactive sentinel lymph nodes.
-
Node Excision: The "hot" lymph nodes are surgically removed for pathological analysis.
Indocyanine Green (ICG) for Liver Function Assessment
-
ICG Injection: A sterile solution of ICG is injected intravenously.[12]
-
Blood Sampling: Blood samples are drawn at specific time intervals (e.g., 5, 10, 15, and 20 minutes) post-injection.[11]
-
Spectrophotometry: The concentration of ICG in the blood samples is measured using a spectrophotometer.[13]
-
Calculation: The ICG retention rate at 15 minutes (ICG-R15) or the plasma disappearance rate (ICG-PDR) is calculated to assess liver function.[10]
Fluorescein Angiography
-
Pupil Dilation: The patient's pupils are dilated using eye drops.[15]
-
Dye Injection: A solution of fluorescein dye is injected into a vein in the arm.[15]
-
Imaging: A specialized fundus camera with appropriate filters is used to capture a rapid sequence of photographs of the retina as the dye circulates through the retinal and choroidal blood vessels.[17]
-
Image Analysis: The resulting angiograms are analyzed to identify any abnormalities in blood flow, leakage, or vessel structure.[14]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the application of these imaging agents.
Caption: Workflow for this compound-based oral cholecystography.
Caption: Comparative workflow for ICG and Tc-99m in SLNB.
Caption: Workflow for assessing liver function using ICG.
Caption: Standard workflow for retinal fluorescein angiography.
Mechanism of Action
The contrast enhancement provided by these agents is based on their physicochemical properties and physiological handling by the body.
Iodinated Contrast Agents
The fundamental principle behind iodinated contrast agents is the high atomic number of iodine (53). This high atomic number leads to a greater attenuation of X-rays compared to the surrounding soft tissues, resulting in a visible contrast on radiographic images.[20] The iodine is incorporated into a 2,4,6-tri-iodinated benzene (B151609) ring structure.[21] These agents are water-soluble and are primarily excreted by the kidneys.[22]
Indocyanine Green (ICG)
ICG is a fluorescent dye that, upon intravenous injection, rapidly binds to plasma proteins, primarily albumin.[23] This binding confines it to the vascular space. ICG absorbs light in the near-infrared spectrum (around 800 nm) and emits fluorescence at a slightly longer wavelength (around 830 nm).[23] This fluorescence can be detected by specialized imaging systems. For liver function assessment, its clearance from the blood is measured, as it is exclusively taken up by hepatocytes and excreted into the bile.[23] In sentinel lymph node mapping, ICG travels through the lymphatic vessels, allowing for their visualization. For tumor imaging, ICG can accumulate in cancerous tissues due to the enhanced permeability and retention (EPR) effect.[24][25]
Caption: Simplified mechanism of action for iodinated contrast and ICG.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Diagnostic Performance of Indocyanine Green-Guided Sentinel Lymph Node Biopsy in Breast Cancer: A Meta-Analysis | PLOS One [journals.plos.org]
- 5. Indocyanine Green Fluorescence Versus Blue Dye or Radioisotope Regarding Detection Rate of Sentinel Lymph Node Biopsy and Nodes Removed in Breast Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of indocyanine green fluoroscopy for sentinel node biopsy in head and neck melanoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sentinel lymph node biopsy using indocyanine green fluorescence in early-stage breast cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Network meta-analysis of novel and conventional sentinel lymph node biopsy techniques in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
- 12. youtube.com [youtube.com]
- 13. OPG [opg.optica.org]
- 14. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluorescein Angiography: How Itâs Done, What to Expect, and More [webmd.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. A Closer Look at Fluorescein Angiography | Retina Associates of Western NY [retinaassociatesofwny.com]
- 18. metropolitaneyecenter.com [metropolitaneyecenter.com]
- 19. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]
- 20. radiopaedia.org [radiopaedia.org]
- 21. eimj.org [eimj.org]
- 22. radiology.wisc.edu [radiology.wisc.edu]
- 23. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iodophthalein: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of iodophthalein (B1202078), a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, strict protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its hazards and the necessary precautions. This compound is recognized as a skin irritant, a suspected mutagen, a potential carcinogen, and a reproductive toxin.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance.
1. Waste Segregation:
The primary step in proper chemical waste management is segregation. This compound waste must be classified and collected as "Halogenated Organic Waste".[2] It is crucial to prevent the mixing of halogenated waste with non-halogenated organic solvents, as this can complicate the disposal process and increase costs. Do not dispose of this compound down the sink or in regular trash.[2]
2. Container Selection and Labeling:
Select a chemically compatible waste container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw-top cap. The container must be clearly and accurately labeled.
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Carcinogen")
-
The date of accumulation
3. Accumulation in a Satellite Accumulation Area (SAA):
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals. Ensure the container is kept closed except when adding waste.
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[1][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specifically approved and validated procedure from your EHS office.
Table 2: this compound Hazard Classification
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2 |
| Germ Cell Mutagenicity | Category 2 |
| Carcinogenicity | Category 1B |
| Reproductive Toxicity | Category 2 |
Source: Sigma-Aldrich Safety Data Sheet[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Iodophthalein
Essential Safety and Handling of Iodophthalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Summary
This compound presents several health and environmental hazards that necessitate careful handling.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The substance can cause significant skin and eye irritation and may lead to respiratory irritation.[1] A notable long-term effect of repeated oral exposure is potential damage to the thyroid.[1] Furthermore, this compound is classified as very toxic to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risks. The following table outlines the required equipment for handling this compound, based on the potential routes of exposure.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption.[1][2] |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and airborne particles.[1][3][4] |
| Body | Laboratory coat or chemical-resistant protective clothing | To prevent contamination of personal clothing and skin.[1][2] |
| Respiratory | Fit-tested N95 or higher respirator | Required when there is a risk of generating dust or aerosols to prevent inhalation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic operational plan is crucial for safe handling.
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1][8] Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. Seek medical attention if the person feels unwell.[1][7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9] |
| Spill | Evacuate the area. For small dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into a labeled hazardous waste container.[10] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.[10] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation :
-
All solid waste contaminated with this compound, including used PPE, weighing papers, and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and include the full chemical name.[10]
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
-
Container Management :
-
Final Disposal :
Visual Workflow for Handling this compound
The following diagrams illustrate the procedural flow for safely handling this compound and the logical steps for waste disposal.
Caption: Procedural workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detailed SDS for Phenolphthalein: Safety, Handling, and More – KHA Online-SDS Management [kha.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. ofite.com [ofite.com]
- 7. brandonu.ca [brandonu.ca]
- 8. fishersci.com [fishersci.com]
- 9. ofite.com [ofite.com]
- 10. benchchem.com [benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
